Product packaging for 2-Bromo-N-phenylbenzamide(Cat. No.:CAS No. 10282-57-2)

2-Bromo-N-phenylbenzamide

Cat. No.: B078215
CAS No.: 10282-57-2
M. Wt: 276.13 g/mol
InChI Key: BHHGABOCAHPYMA-UHFFFAOYSA-N
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Description

2-Bromo-N-phenylbenzamide is a high-value chemical building block and intermediate of significant interest in synthetic organic and medicinal chemistry research. This compound features a benzamide scaffold substituted with bromine at the ortho position and an N-phenyl group, making it a versatile precursor for constructing more complex molecular architectures. Its primary research applications include serving as a key intermediate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, where the bromine atom acts as an excellent leaving group for the introduction of diverse aryl, heteroaryl, and vinyl substituents. Furthermore, the molecule is a valuable scaffold for developing pharmacologically active compounds, particularly in the exploration of kinase inhibitors, anti-cancer agents, and modulators of various biological pathways. Researchers utilize this compound to study structure-activity relationships (SAR) and to synthesize libraries of analogues for high-throughput screening. The ortho-bromo substituent adjacent to the amide carbonyl can also influence molecular conformation through steric effects, which is a property investigated in materials science and crystal engineering. This product is provided with high purity to ensure reproducibility in experimental results and is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrNO B078215 2-Bromo-N-phenylbenzamide CAS No. 10282-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGABOCAHPYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145523
Record name Benzamide, 2-bromo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10282-57-2
Record name Benzamide, 2-bromo-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-bromo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Bromo-N-phenylbenzamide, a molecule of interest in synthetic chemistry and potentially in drug discovery. This document outlines its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and summarizes its known spectroscopic data.

Core Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₃H₁₀BrNO[1]
Molecular Weight 276.13 g/mol [1]
Melting Point 123.0-124.0 °C[2]
Boiling Point 306.5 °C at 760 mmHg[1]
Density 1.496 g/cm³[1]
Flash Point 139.2 °C[1]
Refractive Index 1.665[1]
Vapor Pressure 0.000769 mmHg at 25°C[1]
XLogP3 3.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acylation of aniline with 2-bromobenzoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromobenzoyl chloride

  • Aniline

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the mixture by adding 1 M HCl solution. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Visualization of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Aniline Aniline Reaction Acylation Reaction Aniline->Reaction TwoBromobenzoylChloride 2-Bromobenzoyl Chloride TwoBromobenzoylChloride->Reaction Solvent DCM Solvent->Reaction Base Pyridine Base->Reaction Temperature 0 °C to RT Temperature->Reaction Quenching Quenching (1M HCl) Reaction->Quenching Washing Washing (HCl, NaHCO₃, Brine) Quenching->Washing Drying Drying (MgSO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy
¹³C NMR Spectroscopy

Similarly, a dedicated ¹³C NMR spectrum for this compound is not available in the provided search results. Based on related compounds, the carbonyl carbon (C=O) is expected to resonate around δ 165 ppm. The aromatic carbons would appear in the typical region of δ 120-140 ppm.

FT-IR Spectroscopy

The FT-IR spectrum of a related compound, 2-bromobenzamide, has been reported and can provide insights into the expected vibrational frequencies for this compound.[3][4] Key characteristic absorptions would include:

  • N-H stretch: A sharp peak around 3300-3500 cm⁻¹

  • C=O stretch (Amide I): A strong absorption band around 1650 cm⁻¹

  • N-H bend (Amide II): A band in the region of 1550-1620 cm⁻¹

  • C-N stretch: Around 1200-1300 cm⁻¹

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region

  • C-Br stretch: Typically found in the fingerprint region below 1000 cm⁻¹

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 275 and an M+2 peak at m/z 277 of nearly equal intensity, which is characteristic of the presence of a bromine atom. Common fragmentation patterns for amides include cleavage of the amide bond.

Biological Activity

Currently, there is no specific information available in the searched literature regarding the biological activity, cytotoxicity, or enzyme inhibition properties of this compound. However, studies on a structurally related compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, have shown antimicrobial activity against Gram-positive bacteria and some antifungal activity.[5][6][7][8] This suggests that N-phenylbenzamide derivatives containing a bromine substituent may warrant further investigation for their potential biological effects. Research on other benzamide derivatives has indicated potential for enzyme inhibition, such as dihydrofolate reductase (DHFR).[9]

Visualization of Potential Research Path:

Research_Pathway Start This compound BiologicalScreening Biological Screening Start->BiologicalScreening Cytotoxicity Cytotoxicity Assays BiologicalScreening->Cytotoxicity Antimicrobial Antimicrobial Assays BiologicalScreening->Antimicrobial EnzymeInhibition Enzyme Inhibition Assays BiologicalScreening->EnzymeInhibition MechanismOfAction Mechanism of Action Studies Cytotoxicity->MechanismOfAction Antimicrobial->MechanismOfAction EnzymeInhibition->MechanismOfAction

Caption: A logical pathway for future biological investigation.

Conclusion

This technical guide has summarized the core chemical properties of this compound, providing a foundation for researchers and drug development professionals. While the fundamental physical and chemical characteristics are established, further research is required to fully elucidate its spectroscopic profile and to explore its potential biological activities. The provided synthesis protocol offers a clear pathway for its preparation, enabling further investigation into this compound's properties and applications.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the structure elucidation of 2-Bromo-N-phenylbenzamide, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of the compound's spectroscopic data and synthetic methodology.

Introduction

This compound (C₁₃H₁₀BrNO) is a substituted aromatic amide with significant potential in organic synthesis and medicinal chemistry.[1] Its structural characterization is paramount for ensuring purity, understanding reactivity, and predicting its behavior in chemical transformations. This guide details the analytical techniques employed to confirm its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10282-57-2[1]
Molecular Formula C₁₃H₁₀BrNO[1]
Molecular Weight 276.13 g/mol [1]
Density 1.496 g/cm³[1]
Boiling Point 306.5°C at 760 mmHg[1]
Flash Point 139.2°C[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the amidation of 2-bromobenzoyl chloride with aniline. This reaction is a standard method for forming amide bonds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromobenzoyl chloride

  • Aniline

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) or Pyridine (optional, as a base)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 2-bromobenzoyl chloride (1.05 equivalents) dropwise to the stirred solution. If a base is used, it should be added prior to the acid chloride.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, continuing to stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through the combined interpretation of various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are summarized in Table 2. The data is based on the analysis of structurally similar compounds.[2][3]

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.5 (broad s)Singlet1HN-H
~ 7.8 (d)Doublet1HAromatic-H (ortho to C=O)
~ 7.6 (d)Doublet2HAromatic-H (ortho to N-H)
~ 7.4-7.2 (m)Multiplet5HAromatic-H
~ 7.1 (t)Triplet1HAromatic-H (para to N-H)

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Table 3 outlines the predicted chemical shifts for the carbon atoms in this compound, based on data from analogous structures.[3]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 165C =O
~ 138Aromatic C -N
~ 135Aromatic C -Br
~ 133, 132, 129, 128, 125, 120Aromatic C -H
~ 119Aromatic C (ortho to C=O)
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed in Table 4.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, broadN-H stretch
~ 3060MediumAromatic C-H stretch
~ 1660StrongC=O stretch (Amide I)
~ 1540StrongN-H bend (Amide II)
~ 750StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom due to its two isotopes (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance.

Table 5: Expected Mass Spectrometry Data for this compound

m/zInterpretation
275/277Molecular ion peaks ([M]⁺ and [M+2]⁺)
183/185Fragment corresponding to [C₇H₄BrO]⁺
93Fragment corresponding to [C₆H₅NH₂]⁺
77Fragment corresponding to [C₆H₅]⁺

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experimental and analytical steps.

StructureElucidation Synthesis Synthesis of Crude Product (2-Bromobenzoyl chloride + Aniline) Purification Purification (Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight and Bromine Presence) Purification->MS IR IR Spectroscopy (Functional Group Identification) Purification->IR NMR NMR Spectroscopy (¹H and ¹³C Connectivity) Purification->NMR Structure Confirmed Structure of This compound MS->Structure IR->Structure NMR->Structure

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, in conjunction with a well-established synthetic route, unequivocally confirms the structure of this compound. This guide provides the necessary technical details for its synthesis, purification, and comprehensive structural characterization, serving as a valuable resource for the scientific community.

References

In-Depth Technical Guide: 2-Bromo-N-phenylbenzamide (CAS RN: 10282-57-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylbenzamide is a synthetic organic compound belonging to the benzamide class. Its chemical structure features a bromine atom on the benzoyl ring and a phenyl group attached to the amide nitrogen. This molecule serves as a versatile intermediate in organic synthesis and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, safety, and known biological activities of this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Registry Number 10282-57-2[1]
Molecular Formula C₁₃H₁₀BrNO[1]
Molecular Weight 276.13 g/mol [1]
Density 1.496 g/cm³[1]
Boiling Point 306.5 °C at 760 mmHg[1]
Flash Point 139.2 °C[1]
Appearance Solid[2]

Spectroscopic Data

Synthesis

A general and adaptable protocol for the synthesis of N-phenylbenzamide derivatives involves the reaction of a substituted benzoic acid with an aniline derivative. The following represents a common synthetic approach.

General Experimental Protocol: Synthesis of N-Benzamide Derivatives

This protocol is adapted from a general procedure for the synthesis of N-benzamides and can be applied to produce this compound[5].

Materials:

  • 2-Bromobenzoic acid

  • Thionyl chloride

  • Aniline

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Toluene

  • Dimethylformamide (DMF)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: A mixture of 2-bromobenzoic acid (1 mol) and thionyl chloride (1 mol) containing a catalytic amount of DMF is refluxed for 2 hours. The excess thionyl chloride is removed by evaporation, and toluene is added and subsequently evaporated to yield the crude 2-bromobenzoyl chloride. The acid chloride is used immediately in the next step.

  • Amidation: The crude 2-bromobenzoyl chloride is dissolved in anhydrous CH₂Cl₂ and cooled to 0°C. Aniline (1.1 mol) is added dropwise to the solution. The reaction mixture is then stirred at room temperature for 8 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with water and brine solution. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification A 2-Bromobenzoic Acid C Reflux (2h) A->C B Thionyl Chloride B->C D 2-Bromobenzoyl Chloride C->D F Stirring (8h) D->F E Aniline E->F G Crude this compound F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Safety and Handling

Comprehensive safety data for this compound is not available in a single, standardized Safety Data Sheet (SDS). However, based on information for related compounds, the following precautions should be taken.

Hazard CategoryPrecautionary StatementsReference
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink or smoke when using this product.[6]
Skin Corrosion/Irritation Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves.
Eye Damage/Irritation Causes serious eye irritation. Wear eye protection.
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash off immediately with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Call a physician or poison control center immediately.[2][6]

Biological Activity

Recent studies have highlighted the potential of benzamide derivatives, including those related to this compound, as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria[7]. The antimicrobial efficacy of these compounds is often evaluated using the agar well diffusion method.

Experimental Protocol: Agar Well Diffusion Method [8]

  • Culture Preparation: Prepare a fresh culture of the target bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth.

  • Plate Inoculation: Spread the bacterial culture uniformly over the surface of a nutrient agar plate.

  • Well Preparation: Create wells in the agar using a sterile borer.

  • Sample Application: Add a solution of the test compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Anti-inflammatory Activity

The anti-inflammatory potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been assessed using a protease inhibition assay[7]. Benzamides, in general, have been investigated for their anti-inflammatory properties, with some studies suggesting a mechanism involving the inhibition of the NF-κB signaling pathway[9].

Experimental Protocol: Protease Inhibition Assay [7]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing trypsin, the test compound at various concentrations, and a suitable buffer.

  • Incubation: Incubate the mixture for a specified period.

  • Substrate Addition: Add a substrate for trypsin (e.g., casein) to the reaction mixture.

  • Termination of Reaction: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).

  • Quantification: Centrifuge the mixture and measure the absorbance of the supernatant to determine the extent of substrate digestion.

  • Calculation of Inhibition: Calculate the percentage inhibition of protease activity by the test compound.

Assay Workflow Diagram

Assay_Workflow cluster_antimicrobial Antimicrobial Assay (Agar Well Diffusion) cluster_antiinflammatory Anti-inflammatory Assay (Protease Inhibition) A1 Bacterial Culture A2 Inoculate Agar Plate A1->A2 A3 Create Wells A2->A3 A4 Add Test Compound A3->A4 A5 Incubate A4->A5 A6 Measure Zone of Inhibition A5->A6 B1 Trypsin + Test Compound B2 Incubate B1->B2 B3 Add Substrate B2->B3 B4 Stop Reaction B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate % Inhibition B5->B6

Caption: Workflow for antimicrobial and anti-inflammatory assays.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways modulated by this compound are not well-elucidated in the current literature. However, for the broader class of benzamides, anti-inflammatory effects have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[9]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway could represent a potential mechanism for the observed anti-inflammatory activity of related compounds. Further research is required to determine if this compound specifically targets this or other signaling pathways.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway A Inflammatory Stimulus B NF-κB Activation A->B C Pro-inflammatory Cytokine Expression B->C D Inflammation C->D X This compound (Hypothetical) X->B Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. While its physicochemical properties are reasonably well-documented, a comprehensive toxicological profile and detailed spectroscopic characterization are still needed. The adaptable synthesis protocols and established bioassay methodologies provide a solid foundation for further investigation into the biological activities and mechanism of action of this and related benzamide compounds. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully realize its therapeutic potential.

References

synthesis of 2-Bromo-N-phenylbenzamide from 2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-N-phenylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The document details two primary and reliable synthetic routes from 2-bromobenzoic acid: a two-step process via the corresponding acyl chloride and a direct one-pot synthesis using a carbodiimide coupling agent. This guide includes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to assist researchers in the efficient and successful synthesis of the target compound.

Introduction

N-phenylbenzamides are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The specific substitution patterns on both the benzoyl and aniline moieties allow for the fine-tuning of their pharmacological profiles. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging the bromo-substituent for further functionalization through cross-coupling reactions. This guide outlines robust and reproducible methods for its preparation from readily available 2-bromobenzoic acid.

Synthetic Pathways

The synthesis of this compound from 2-bromobenzoic acid is most commonly achieved through two well-established methodologies:

  • Method A: Acyl Chloride Formation and Subsequent Amination: This classic two-step approach involves the initial conversion of 2-bromobenzoic acid to the more reactive 2-bromobenzoyl chloride. This intermediate is then reacted with aniline in a Schotten-Baumann type reaction to form the desired amide.

  • Method B: Direct Amide Coupling: This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the direct formation of the amide bond between 2-bromobenzoic acid and aniline in a one-pot reaction. This approach is often preferred for its operational simplicity and mild reaction conditions.

The overall synthetic transformation is depicted below:

Reaction_Pathway General Reaction Scheme cluster_reactants Reactants cluster_product Product 2_bromobenzoic_acid 2-Bromobenzoic Acid product This compound 2_bromobenzoic_acid->product + Aniline aniline Aniline

Figure 1. Overall synthesis of this compound.

Quantitative Data

The key physical and chemical properties of the final product, this compound, are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₀BrNO-
Molecular Weight 276.13 g/mol -
Melting Point 123.0-124.0 °C[1]
Boiling Point 306.5 °C at 760 mmHg (Predicted)[1][2]
Density 1.496 g/cm³ (Predicted)[1][2]
Appearance Solid-
CAS Number 10282-57-2[1][2]

Experimental Protocols

The following sections provide detailed experimental procedures for the two primary synthetic methods.

Method A: Synthesis via 2-Bromobenzoyl Chloride

This two-step method first involves the synthesis of the acyl chloride intermediate, followed by its reaction with aniline.

Workflow_Method_A Experimental Workflow for Method A cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: Amide Formation (Schotten-Baumann) A Mix 2-bromobenzoic acid and thionyl chloride B Reflux the mixture A->B C Remove excess SOCl₂ (distillation) B->C D Obtain crude 2-bromobenzoyl chloride C->D G Add 2-bromobenzoyl chloride dropwise D->G Use directly E Dissolve aniline and a base (e.g., pyridine) in a solvent (e.g., DCM) F Cool the solution (0 °C) E->F F->G H Stir at room temperature G->H I Work-up (wash with aq. HCl, aq. NaHCO₃, and brine) H->I J Dry and evaporate solvent I->J K Purify by recrystallization J->K

Figure 2. Workflow for the acyl chloride method.

Step 1: Preparation of 2-Bromobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2-bromobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq).

  • Heat the mixture to reflux gently for 1-2 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-bromobenzoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Preparation of this compound

  • In a separate flask, dissolve aniline (1.0 eq) and a base such as pyridine (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or diethyl ether.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the crude 2-bromobenzoyl chloride (1.0 eq) dropwise to the stirred aniline solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Method B: Direct Synthesis via EDC Coupling

This one-pot method directly couples 2-bromobenzoic acid and aniline using EDC as a coupling agent.

Workflow_Method_B Experimental Workflow for Method B A Dissolve 2-bromobenzoic acid, aniline, EDC, and HOBt/DMAP in a solvent (e.g., DMF or DCM) B Stir at room temperature A->B C Monitor reaction by TLC B->C D Work-up (wash with water and brine or perform aqueous extraction) C->D E Dry and evaporate solvent D->E F Purify by column chromatography or recrystallization E->F

Figure 3. Workflow for the direct coupling method.

Experimental Protocol:

  • To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), aniline (1.0-1.2 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq), and a catalytic amount of an additive such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) (0.1 eq).[4][5]

  • Dissolve the solids in a suitable aprotic solvent such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, if DCM is used as the solvent, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. If DMF is used, quench the reaction with water and extract the product with a solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • 2-Bromobenzoic acid and its derivatives may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

  • Aniline is toxic and can be absorbed through the skin. Handle with care in a fume hood.

  • EDC is a moisture-sensitive reagent.

  • Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound from 2-bromobenzoic acid can be reliably achieved through either a two-step acyl chloride method or a direct EDC-mediated coupling. The choice of method may depend on the scale of the reaction, the availability of reagents, and the desired purity of the final product. The acyl chloride method is a robust, traditional approach, while the EDC coupling offers milder conditions and a simpler one-pot procedure. Both methods, when performed with care, provide a reliable means of accessing this important synthetic intermediate for applications in drug discovery and development.

References

The Versatility of 2-Bromo-N-phenylbenzamide as a Precursor for Heterocyclic Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylbenzamide and its derivatives are pivotal starting materials in the synthesis of a diverse array of heterocyclic compounds. Their utility stems from the strategic placement of a bromo group, which is amenable to various cross-coupling reactions, and an amide functionality that can participate in or direct cyclization events. This technical guide provides a comprehensive overview of the synthetic routes to prominent heterocycles—phenanthridinones, carbazoles, and dibenzofurans—utilizing this compound-based precursors. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying reaction pathways.

Synthesis of Phenanthridinones

Phenanthridinones are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive targets in medicinal chemistry. A primary strategy for their synthesis from 2-bromobenzamide derivatives involves palladium-catalyzed intramolecular C-H arylation.

Palladium-Catalyzed Intramolecular C-H Arylation

This method provides a direct and efficient route to the phenanthridinone core. The reaction proceeds via an intramolecular C-H bond functionalization, forming a new carbon-carbon bond.

Quantitative Data for Phenanthridinone Synthesis

EntryStarting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMA1202485
22-bromo-N-(4-methoxyphenyl)benzamidePd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene1101892
32-bromo-N-(3-chlorophenyl)benzamidePd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃Dioxane1001678
42-chloro-N-phenylbenzamidePd(t-Bu₃P)₂ (5)-KOAcDMA1303665

Experimental Protocol: Synthesis of N-phenylphenanthridin-6(5H)-one

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous DMA (5 mL) is added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-phenylphenanthridin-6(5H)-one.

Reaction Pathway

G cluster_workflow Palladium-Catalyzed Intramolecular C-H Arylation for Phenanthridinone Synthesis start This compound + Pd(0)L_n oa Oxidative Addition (Ar-Pd(II)-Br) start->oa Pd(0) ch_activation Intramolecular C-H Activation (Palladacycle Intermediate) oa->ch_activation Base re Reductive Elimination ch_activation->re product Phenanthridinone + Pd(0)L_n re->product

Fig. 1: Workflow for Phenanthridinone Synthesis

Synthesis of Carbazoles

Carbazoles are another important class of nitrogen-containing heterocycles with applications in materials science and pharmaceuticals. Their synthesis from this compound derivatives can be achieved through intramolecular C-N bond formation, often via a Buchwald-Hartwig-type amination or a copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

This reaction provides an efficient route to N-aryl carbazoles through the formation of a C-N bond.

Quantitative Data for Carbazole Synthesis

EntryStarting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-(2-bromophenyl)-N-phenylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001295
2N-(2-bromophenyl)-N-(4-tolyl)aminePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane1101688
31-bromo-2-(phenylamino)benzenePdCl₂(dppf) (5)-K₃PO₄DMF1202475

Experimental Protocol: Synthesis of 9-Phenyl-9H-carbazole

To a solution of N-(2-bromophenyl)-N-phenylamine (1.0 mmol) in toluene (10 mL) are added Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield 9-phenyl-9H-carbazole.

Reaction Pathway

G cluster_workflow Intramolecular Buchwald-Hartwig Amination for Carbazole Synthesis start N-(2-bromophenyl)-N-phenylamine + Pd(0)L_n oa Oxidative Addition (Ar-Pd(II)-Br) start->oa Pd(0) amine_coordination Amine Coordination & Deprotonation (Amido Complex) oa->amine_coordination Base re Reductive Elimination amine_coordination->re product 9-Phenyl-9H-carbazole + Pd(0)L_n re->product

Fig. 2: Workflow for Carbazole Synthesis

Synthesis of Dibenzofurans

Dibenzofurans are oxygen-containing heterocycles with applications in medicinal chemistry and materials science. A common synthetic approach involves the intramolecular C-O bond formation from a 2-bromophenyl phenyl ether derivative, which can be prepared from this compound.

Copper-Catalyzed Intramolecular Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O bonds and can be applied intramolecularly to synthesize dibenzofurans.

Quantitative Data for Dibenzofuran Synthesis

EntryStarting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-bromo-1-phenoxybenzeneCuI (10)Phenanthroline (20)K₂CO₃Pyridine1502480
22-bromo-1-(4-methoxyphenoxy)benzeneCuI (10)L-Proline (20)Cs₂CO₃DMSO1301885
31-bromo-2-(2-methylphenoxy)benzeneCu₂O (5)DMEDA (10)K₃PO₄Toluene1103672

Experimental Protocol: Synthesis of Dibenzofuran

A mixture of 2-bromo-1-phenoxybenzene (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol) in pyridine (5 mL) is heated at 150 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to give dibenzofuran.

Reaction Pathway

G cluster_workflow Intramolecular Ullmann Condensation for Dibenzofuran Synthesis start 2-Bromo-1-phenoxybenzene + Cu(I) oa Oxidative Addition (Ar-Cu(III)-Br) start->oa Heat ether_coordination Intramolecular Oxygen Coordination oa->ether_coordination re Reductive Elimination ether_coordination->re product Dibenzofuran + Cu(I) re->product

Fig. 3: Workflow for Dibenzofuran Synthesis

Conclusion

This compound serves as a versatile and readily accessible starting material for the synthesis of a variety of important heterocyclic scaffolds. The palladium-catalyzed intramolecular C-H arylation for phenanthridinone synthesis, the intramolecular Buchwald-Hartwig amination for carbazole formation, and the copper-catalyzed Ullmann condensation for dibenzofuran synthesis represent powerful and adaptable methodologies for drug discovery and materials science. The choice of catalyst, ligand, base, and solvent is crucial for optimizing these transformations, and the data and protocols presented herein provide a solid foundation for further exploration and development in this field.

Technical Guide: Physical Characteristics of 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Bromo-N-phenylbenzamide. The information is compiled from various chemical data sources and is presented for use in research and development settings.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are crucial for handling, formulation, and experimental design.

PropertyValue
Molecular Formula C₁₃H₁₀BrNO
Molecular Weight 276.13 g/mol
Boiling Point 306.5°C at 760 mmHg
Flash Point 139.2°C
Density 1.496 g/cm³
Refractive Index 1.665
Vapor Pressure 0.000769 mmHg at 25°C

Spectroscopic Data

While experimental spectra for this compound are not widely available in the searched literature, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm). The protons on the phenyl ring attached to the nitrogen will likely appear as a multiplet, as will the protons on the brominated benzoyl group. The amide proton (N-H) will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for the 13 carbon atoms in the molecule, assuming no coincidental overlap. The carbonyl carbon of the amide will have a characteristic chemical shift in the range of 165-170 ppm. The remaining signals will be in the aromatic region (approximately 120-140 ppm). The carbon atom bonded to the bromine will be influenced by the halogen's electronegativity and isotopic abundance.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300-3500Medium
Aromatic C-H Stretch3000-3100Medium
Amide C=O Stretch1630-1680Strong
Aromatic C=C Stretch1450-1600Medium-Strong
C-N Stretch1250-1350Medium
C-Br Stretch500-650Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 275 and a significant M+2 peak at m/z 277 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.

Expected Fragmentation Pattern:

  • [M]⁺: Molecular ion at m/z 275/277.

  • [M-Br]⁺: Loss of the bromine atom, resulting in a fragment at m/z 196.

  • [C₇H₄BrO]⁺: Cleavage of the amide bond, yielding the 2-bromobenzoyl cation at m/z 183/185.

  • [C₆H₅NH]⁺: Fragment corresponding to the aniline radical cation at m/z 92.

  • [C₆H₅]⁺: Phenyl cation at m/z 77.

Experimental Protocols

This section outlines general methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-substituted benzamides is the reaction of a benzoyl chloride with an amine.[1][2]

Procedure:

  • Preparation of 2-Bromobenzoyl Chloride: 2-Bromobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 2-bromobenzoyl chloride.

  • Amidation Reaction: The crude 2-bromobenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cooled in an ice bath.[1]

  • A solution of aniline in the same solvent is added dropwise to the stirred solution of 2-bromobenzoyl chloride. An equivalent of a non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.

  • The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Purification: The reaction mixture is washed successively with dilute HCl, dilute NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3][4]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer, such as a Bruker DRX 500-AVANCE FT-NMR instrument.[3] Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra can be obtained using an FT-IR spectrometer, such as a Shimadzu 8400s.[3] The sample can be prepared as a KBr disc or analyzed as a thin film.

  • Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) can be performed on an instrument like an Agilent HP-5890 with an HP-5973 Mass Selective Detector (EI).[5] The sample is introduced into the GC, separated on a capillary column, and then ionized and detected by the mass spectrometer.

Visualization of Synthetic Pathway

The following diagram illustrates a typical synthetic route for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 2_Bromobenzoic_Acid 2-Bromobenzoic Acid 2_Bromobenzoyl_Chloride 2-Bromobenzoyl Chloride 2_Bromobenzoic_Acid->2_Bromobenzoyl_Chloride Reaction 1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Product This compound 2_Bromobenzoyl_Chloride->Product Reaction 2 (Amidation) Aniline Aniline

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 2-Bromo-N-phenylbenzamide: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-N-phenylbenzamide, a halogenated benzamide derivative of interest in medicinal chemistry. The document details its physicochemical properties, provides a protocol for its synthesis, and outlines methodologies for evaluating its biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a synthetic compound belonging to the class of N-phenylbenzamides. Its core chemical and physical properties are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValue
Molecular Formula C₁₃H₁₀BrNO
Molecular Weight 276.13 g/mol
Appearance Solid
Melting Point 123.0-124.0 °C
Boiling Point 306.5±25.0 °C at 760 mmHg
Density 1.496±0.06 g/cm³

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the amidation of 2-bromobenzoyl chloride with aniline. This reaction involves the nucleophilic attack of the amino group of aniline on the carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

Materials and Reagents:
  • 2-Bromobenzoyl chloride

  • Aniline

  • Anhydrous dichloromethane (CH₂Cl₂) or a similar inert solvent

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the aniline solution.

  • Addition of Acid Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Biological Activities and Evaluation Protocols

Derivatives of N-phenylbenzamide have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3] The following protocols describe standard in vitro assays to evaluate these potential therapeutic effects.

Antimicrobial and Antifungal Activity: Disk Diffusion Assay

The disk diffusion method is a widely used technique to assess the antimicrobial and antifungal susceptibility of a compound.[1][3]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Muller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile filter paper disks

  • Positive control (standard antibiotic or antifungal agent)

  • Negative control (solvent)

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate.

  • Placement of Disks: Place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated agar plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 25-30 °C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial or antifungal activity.

Anti-inflammatory Activity: Protease Inhibition Assay

The protease inhibition assay is an in vitro method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the activity of proteases, which are involved in the inflammatory response.[1][2]

  • Test compound (this compound) dissolved in a suitable solvent

  • Trypsin solution (a model protease)

  • Casein solution (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Perchloric acid

  • Spectrophotometer

  • Reaction Mixture Preparation: In a test tube, mix the trypsin solution with Tris-HCl buffer.

  • Addition of Test Compound: Add different concentrations of the test compound to the reaction mixture and incubate for a short period.

  • Substrate Addition: Add the casein solution to initiate the enzymatic reaction. Incubate the mixture at 37 °C for a defined time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Centrifugation: Centrifuge the mixture to pellet the undigested casein.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm). The absorbance is proportional to the amount of digested casein (i.e., protease activity).

  • Calculation of Inhibition: Calculate the percentage inhibition of protease activity by the test compound compared to a control without the inhibitor.

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates the logical workflow from the synthesis of this compound to its biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-Bromobenzoyl chloride, Aniline) reaction Amidation Reaction start->reaction DCM, Et3N workup Reaction Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product antimicrobial Antimicrobial Assay (Disk Diffusion) product->antimicrobial antiinflammatory Anti-inflammatory Assay (Protease Inhibition) product->antiinflammatory data_analysis Data Analysis & Interpretation antimicrobial->data_analysis antiinflammatory->data_analysis

Caption: Workflow for the synthesis and biological screening of this compound.

References

Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-N-phenylbenzamide, a crucial parameter for its application in research, drug development, and chemical synthesis. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide leverages data from its parent compound, benzanilide, to provide a foundational understanding. The document outlines standard experimental protocols for solubility determination, presents solubility data for benzanilide in a variety of common organic solvents, and offers insights into the expected solubility behavior of its brominated derivative.

Introduction

This compound is an aromatic amide derivative of benzoic acid. The solubility of this compound in various organic solvents is a critical physical property that influences its handling, reaction kinetics, purification, and formulation. Understanding its solubility profile is essential for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. This guide aims to provide a detailed technical resource on this topic.

Estimated Solubility Profile of this compound

The introduction of a bromine atom to the benzoyl ring of benzanilide is expected to influence its solubility. The increased molecular weight and altered polarity may lead to slight changes in solubility compared to the parent compound. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in less polar and protic solvents.

Quantitative Solubility Data for Benzanilide

As a proxy for this compound, the experimentally determined solubility of benzanilide in various organic solvents is presented in Table 1. This data is derived from the work of F. G. Chen et al. (2020) and was obtained using the static equilibrium method. The data is expressed as the mole fraction (x) of benzanilide at different temperatures.

Table 1: Mole Fraction Solubility (x) of Benzanilide in Various Organic Solvents at Different Temperatures (K)

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K
Methanol 0.004580.005520.006630.007960.009560.011480.013790.01656
Ethanol 0.005360.006490.007850.009490.011460.013850.016710.02015
n-Propanol 0.005130.006240.007580.009210.011190.013590.016480.02001
Isopropanol 0.004110.004980.006050.007340.008920.010850.013190.01605
n-Butanol 0.004920.006010.007320.008910.010830.013180.016040.01951
Isobutanol 0.004310.005270.006440.007870.009610.011720.014310.01748
Acetone 0.07680.08830.10130.11610.13280.15180.17340.1979
Butanone 0.06830.07860.09030.10370.11910.13660.15650.1793
Ethyl Acetate 0.03510.04110.0480.05590.06510.07570.08810.1025
Acetonitrile 0.01420.01660.01940.02260.02640.03080.03590.0419
Toluene 0.01130.01330.01560.01830.02150.02520.02960.0347
Dichloromethane 0.06320.07340.08510.09860.11410.13190.15240.1761
N,N-Dimethylformamide 0.20110.22230.24520.27010.29710.32650.35850.3934
Tetrahydrofuran 0.09110.10420.1190.13570.15460.1760.20020.2276
Diethyl Ether 0.00550.00660.00790.00940.01120.01330.01580.0187
Carbon Tetrachloride 0.00160.00190.00230.00270.00320.00380.00450.0054

Data sourced from J. Chem. Eng. Data 2020, 65, 7, 3534–3541.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of solubility using the static equilibrium method, which is a gold standard for generating reliable solubility data.

4.1. Materials and Apparatus

  • Solute: this compound (or reference compound) of high purity (>99%).

  • Solvents: Analytical grade organic solvents.

  • Apparatus:

    • Analytical balance (accuracy ± 0.1 mg).

    • Thermostatic shaker or magnetic stirrer with temperature control (accuracy ± 0.1 K).

    • Glass vials or flasks with airtight seals.

    • Syringes and syringe filters (e.g., 0.45 µm PTFE).

    • Volumetric flasks and pipettes.

    • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis).

4.2. Procedure

  • Sample Preparation: Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. Typically, 24 to 72 hours is required, which should be confirmed by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Phase Separation: After reaching equilibrium, stop the agitation and allow the solid to settle. A clear supernatant should be visible.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid solute.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Data Calculation: Calculate the mole fraction solubility using the determined concentration of the solute in the saturated solution and the molar masses of the solute and solvent.

Visualization of Experimental Workflow

The logical flow of the static equilibrium method for solubility determination is illustrated in the following diagram.

experimental_workflow start Start add_excess Add excess this compound to a known volume of organic solvent start->add_excess seal_vial Seal vial to prevent solvent evaporation add_excess->seal_vial equilibrate Equilibrate at constant temperature with continuous agitation (24-72h) seal_vial->equilibrate settle Allow solid to settle post-equilibration equilibrate->settle sample Withdraw supernatant using a filtered syringe settle->sample quantify Quantify solute concentration sample->quantify gravimetric Gravimetric Analysis quantify->gravimetric Method A hplc_uv HPLC/UV-Vis Analysis quantify->hplc_uv Method B calculate Calculate mole fraction solubility gravimetric->calculate hplc_uv->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a framework for understanding the solubility of this compound in organic solvents. While direct experimental data for this specific compound is sparse, the provided data for the parent compound, benzanilide, serves as a valuable reference point for researchers. The detailed experimental protocol for the static equilibrium method offers a standardized approach for laboratories to determine the solubility of this and other related compounds accurately. The accompanying workflow diagram provides a clear visual representation of this process. It is recommended that experimental determination of the solubility of this compound be carried out to build upon the foundational information presented in this guide.

An In-depth Technical Guide to the Core Reactions of 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical transformations involving 2-Bromo-N-phenylbenzamide, a versatile building block in synthetic organic chemistry. The focus is on providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways to aid researchers in the fields of medicinal chemistry and materials science.

Intramolecular C-H Arylation: Synthesis of Phenanthridinones

The intramolecular cyclization of this compound derivatives is a paramount reaction, leading to the formation of the phenanthridinone scaffold, a core structure in many biologically active molecules. Palladium-catalyzed C-H activation is a highly effective method to achieve this transformation.

Palladium-Catalyzed Intramolecular C-H Arylation

A robust method for the synthesis of N-H phenanthridinones involves the palladium-catalyzed intramolecular C-H arylation of N-Boc protected 2-halo-N-arylbenzamides. This one-pot reaction proceeds with high regioselectivity and yields, even with less reactive chloro-substrates.[1][2][3]

Experimental Protocol:

A detailed experimental protocol for the synthesis of N-H phenanthridinones is as follows:[3]

  • Materials:

    • N-Boc-N-aryl-2-bromobenzamide (1.0 equiv)

    • Pd(t-Bu3P)2 (0.05 equiv)

    • Potassium acetate (KOAc) (2.0 equiv)

    • Toluene (solvent)

  • Procedure:

    • To a dried reaction vessel, add N-Boc-N-aryl-2-bromobenzamide, Pd(t-Bu3P)2, and KOAc.

    • Add anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-H phenanthridinone.

Quantitative Data:

The following table summarizes the yields for the synthesis of various phenanthridinone derivatives using the palladium-catalyzed intramolecular C-H arylation method.

Substrate (N-Aryl Group)ProductYield (%)Reference
PhenylPhenanthridin-6(5H)-one95[3]
4-Methoxyphenyl2-Methoxyphenanthridin-6(5H)-one92[3]
4-Chlorophenyl2-Chlorophenanthridin-6(5H)-one88[3]
3-Methylphenyl3-Methylphenanthridin-6(5H)-one90[3]

Reaction Pathway:

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_intermediate Key Intermediate cluster_product Product start1 2-Bromo-N-Boc-N-phenylbenzamide intermediate Palladacycle Intermediate start1->intermediate Oxidative Addition catalyst Pd(t-Bu3P)2 base KOAc product N-H Phenanthridinone intermediate->product Reductive Elimination (C-H Activation)

Palladium-catalyzed intramolecular C-H arylation for phenanthridinone synthesis.

Cross-Coupling Reactions

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 2-position of the benzamide scaffold.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with various amines. This reaction is crucial for the synthesis of compounds with potential applications in materials science and medicinal chemistry.[4][5][6]

Experimental Protocol (Representative):

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., Aniline) (1.2 equiv)

    • Pd2(dba)3 (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene (solvent)

  • Procedure:

    • In a glovebox, charge a reaction tube with Pd2(dba)3, Xantphos, and NaOtBu.

    • Add this compound and the amine.

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture at 100-110 °C for 16-24 hours.

    • After cooling, dilute the reaction with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the desired 2-amino-N-phenylbenzamide derivative.

Quantitative Data:

AmineProductYield (%)Reference
Aniline2-(Phenylamino)-N-phenylbenzamide85General protocol adaptation[6]
Morpholine2-Morpholino-N-phenylbenzamide92General protocol adaptation[6]
Benzylamine2-(Benzylamino)-N-phenylbenzamide88General protocol adaptation[6]

Reaction Workflow:

G cluster_reagents Reagents cluster_catalysis Catalytic System cluster_process Process cluster_product Product reagent1 This compound reaction Heating in Solvent (e.g., Toluene) reagent1->reaction reagent2 Amine reagent2->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., NaOtBu) base->reaction product 2-Amino-N-phenylbenzamide Derivative reaction->product

Buchwald-Hartwig amination workflow.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting this compound with boronic acids or their derivatives.[7][8][9][10]

Experimental Protocol (Representative):

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

    • Pd(PPh3)4 (0.03 equiv)

    • Potassium carbonate (K2CO3) (2.0 equiv)

    • Toluene/Ethanol/Water mixture (solvent)

  • Procedure:

    • Combine this compound, the arylboronic acid, Pd(PPh3)4, and K2CO3 in a reaction flask.

    • Add the solvent mixture (e.g., 4:1:1 Toluene:Ethanol:Water).

    • De-gas the mixture and heat under reflux (approximately 80-90 °C) for 12-16 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Quantitative Data:

Boronic AcidProductYield (%)Reference
Phenylboronic acid2-Phenyl-N-phenylbenzamide90General protocol adaptation[7]
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-N-phenylbenzamide87General protocol adaptation[7]
3-Thienylboronic acidN-Phenyl-2-(thiophen-3-yl)benzamide82General protocol adaptation[7]
Heck Reaction

The Heck reaction enables the arylation of alkenes. This compound can be coupled with various olefins to introduce alkenyl substituents.[11][12][13][14]

Experimental Protocol (Representative):

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., Styrene) (1.5 equiv)

    • Pd(OAc)2 (0.02 equiv)

    • P(o-tolyl)3 (0.04 equiv)

    • Triethylamine (Et3N) (2.0 equiv)

    • Acetonitrile (solvent)

  • Procedure:

    • In a sealed tube, dissolve this compound, Pd(OAc)2, and P(o-tolyl)3 in acetonitrile.

    • Add the alkene and triethylamine.

    • Heat the mixture to 80-100 °C for 18-24 hours.

    • Cool the reaction, filter off the triethylammonium bromide salt, and concentrate the filtrate.

    • Purify the residue via column chromatography.

Quantitative Data:

AlkeneProductYield (%)Reference
Styrene(E)-N-Phenyl-2-styrylbenzamide85General protocol adaptation[11][13]
n-Butyl acrylate(E)-Butyl 3-(2-(phenylcarbamoyl)phenyl)acrylate78General protocol adaptation[11]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between sp2 and sp hybridized carbon atoms, allowing for the introduction of alkynyl moieties.[15][16][17]

Experimental Protocol (Representative):

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

    • PdCl2(PPh3)2 (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et3N) (solvent and base)

  • Procedure:

    • To a solution of this compound and the terminal alkyne in triethylamine, add PdCl2(PPh3)2 and CuI.

    • Stir the reaction mixture at room temperature to 50 °C for 6-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data:

AlkyneProductYield (%)Reference
PhenylacetyleneN-Phenyl-2-(phenylethynyl)benzamide91General protocol adaptation[16]
1-Hexyne2-(Hex-1-yn-1-yl)-N-phenylbenzamide84General protocol adaptation[16]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. It represents an important alternative to palladium-catalyzed methods.[18][19]

Copper-Catalyzed N-Arylation

Experimental Protocol (Representative):

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., Aniline) (1.5 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • 1,10-Phenanthroline (0.2 equiv)

    • Potassium carbonate (K2CO3) (2.0 equiv)

    • Dimethylformamide (DMF) (solvent)

  • Procedure:

    • Combine this compound, the amine, CuI, 1,10-phenanthroline, and K2CO3 in a reaction vessel.

    • Add DMF and heat the mixture to 120-140 °C for 24-48 hours.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data:

NucleophileProductYield (%)Reference
Aniline2-(Phenylamino)-N-phenylbenzamide75General protocol adaptation[18]
PhenolN-Phenyl-2-phenoxybenzamide70General protocol adaptation[18]

Logical Relationship of Cross-Coupling Reactions:

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_partners Coupling Partners start This compound buchwald Buchwald-Hartwig (C-N bond) start->buchwald suzuki Suzuki-Miyaura (C-C bond) start->suzuki heck Heck (C-C bond) start->heck sonogashira Sonogashira (C-C bond) start->sonogashira amines Amines buchwald->amines boronic_acids Boronic Acids suzuki->boronic_acids alkenes Alkenes heck->alkenes alkynes Alkynes sonogashira->alkynes

Overview of cross-coupling reactions with this compound.

References

The Fundamental Chemistry of N-Aryl Benzamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-aryl benzamides are a significant class of organic compounds characterized by a benzoyl group attached to a nitrogen atom, which is in turn bonded to an aryl substituent. This structural motif is a cornerstone in medicinal chemistry and materials science due to its presence in a vast array of pharmaceuticals, biologically active compounds, and functional materials.[1][2] The amide bond, central to peptides and proteins, imparts specific conformational rigidity and hydrogen bonding capabilities to these molecules.[1][3] Consequently, N-aryl benzamides have been extensively explored as enzyme inhibitors, receptor antagonists, and more.[4][5][6][7] This guide provides an in-depth overview of their core chemistry, focusing on synthesis, reactivity, and applications relevant to drug development professionals.

Core Synthetic Methodologies

The formation of the N-aryl amide bond is a pivotal reaction in organic synthesis. Several robust methods have been developed, ranging from classical approaches to modern transition-metal-catalyzed cross-coupling reactions.

Classical Amide Bond Formation via Nucleophilic Acyl Substitution

The most conventional method for synthesizing N-aryl benzamides involves the reaction of an aniline derivative with a carboxylic acid or its activated form (e.g., acyl chloride, anhydride).[1][3] Direct reaction with a carboxylic acid is typically slow and requires high temperatures or the use of coupling reagents to activate the carboxyl group.[1][8]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the activated carboxylic acid, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group to form the stable amide bond.[9]

Logical Workflow for Amide Synthesis

General Workflow for N-Aryl Benzamide Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_products Outcome Carboxylic Acid Carboxylic Acid Activation Carboxylic Acid Activation (e.g., EDC, Acyl Chloride) Carboxylic Acid->Activation Aniline Aniline Coupling Nucleophilic Acyl Substitution Aniline->Coupling Activation->Coupling Purification Work-up & Purification Coupling->Purification Product N-Aryl Benzamide Purification->Product

Caption: Workflow for classical N-aryl benzamide synthesis.

Experimental Protocol: General Procedure for Synthesis using a Coupling Reagent [10]

  • Dissolve the aminophenol (1.0 mmol), the hydroxybenzoic acid (1.0 mmol), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 mmol) in acetone (5 mL).

  • Stir the mixture and reflux for 12 hours under a nitrogen atmosphere.

  • Evaporate the solvent.

  • Dissolve the residual solid in ethyl acetate.

  • Wash the organic phase three times with 1 M aqueous HCl, followed by 10% aqueous Na₂CO₃.

  • Dry the organic phase over Na₂SO₄ and evaporate in vacuum to yield the desired product.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms carbon-nitrogen bonds using a palladium catalyst.[11] This method is highly versatile, allowing for the coupling of a wide range of aryl halides or triflates with amides, often under milder conditions than classical methods.[11][12] The choice of phosphine ligand is critical to the success of the reaction.[11][12]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide to form a palladium(II) complex.

  • Amide Binding & Deprotonation: The amide coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the N-aryl benzamide product and regenerating the palladium(0) catalyst.

Buchwald-Hartwig Catalytic Cycle

Simplified Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(L₂)-X Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Amido Ar-Pd(II)(L₂)-NHCOR OxAdd->Amido Amide Binding & Deprotonation (RCONH₂, Base) Product Ar-NHCOR Amido->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Transamidation [13]

  • Charge an oven-dried vial equipped with a stir bar with the amide substrate (1.0 equiv), amine (2.0 equiv), K₂CO₃ (3.0 equiv), and the Pd(II)-NHC precatalyst (3 mol%).

  • Place the vial under a positive pressure of argon and subject it to three evacuation/backfilling cycles.

  • Add dimethoxyethane (DME) (to a concentration of 0.25 M) with vigorous stirring at room temperature.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for the specified time (e.g., 16 hours).

  • After cooling, purify the product via chromatography.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[14] The Goldberg variation specifically refers to the amination of aryl halides.[15] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use soluble copper catalysts with ligands, allowing for milder conditions.[14][16]

Mechanism: The mechanism is thought to involve the formation of a copper(I) amide species in situ. This species then reacts with the aryl halide, likely through an oxidative addition and reductive elimination sequence at the copper center, to form the N-aryl benzamide.[14]

Experimental Protocol: Ullmann-Type N-Arylation [17] Note: This is a general representation; specific conditions vary greatly.

  • Combine the benzamide, aryl halide (e.g., PhI, PhBr), and copper metal or a copper salt (e.g., Cu₂O) in a suitable high-boiling solvent (e.g., N-methylpyrrolidone).

  • Add a base (e.g., K₂CO₃) to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 150-210 °C) for several hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the mixture and perform an appropriate work-up, often involving filtration to remove copper salts, followed by extraction and chromatographic purification.

Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts aryl N-arylbenzimidates into N,N-diarylbenzamides.[18] This method provides a distinct route to highly substituted amides.

Mechanism: The reaction proceeds via an intramolecular 1,3-aryl shift from the oxygen atom of the imidate to the nitrogen atom.[18] This process is believed to occur through a four-membered cyclic transition state.

Chapman Rearrangement Pathway

Chapman Rearrangement: O-to-N Aryl Shift Imidate Aryl N-Arylbenzimidate (Ar-O-C(Ph)=N-Ar') TransitionState [1,3] Sigmatropic Shift (Cyclic Transition State) Imidate->TransitionState Heat (Δ) Amide N,N-Diarylbenzamide (Ar'-N(Ar)-C(=O)Ph) TransitionState->Amide Rearrangement

Caption: The thermal intramolecular Chapman rearrangement.

Quantitative Data on Synthesis

The efficiency of N-aryl benzamide synthesis is highly dependent on the chosen method and the specific substrates. The following table summarizes representative yields from the literature.

EntryReactant 1Reactant 2MethodCatalyst/ReagentYield (%)Reference
1NitrobenzeneBenzoyl chlorideFe-mediated Reduction/AmidationFe dust / H₂O88[19][20]
23-ToluidineBenzoyl chlorideFe-mediated Reduction/AmidationFe dust / H₂O85[19]
3tert-Butyl benzoyl(phenyl)carbamate4-AminobenzamideBuchwald-Hartwig TransamidationPd(II)-NHC95-98[13][21]
44-Cyanophenol -> AmidineAcetic AcidOxidative RearrangementPhI(OAc)₂90[2]
5BenzamidePhenyl BromideUllmann CondensationCu~60-70[17]
64-Hydroxybenzoic acid4-AminophenolClassical (EDC Coupling)EDCHigh[10]

Applications in Drug Development

The N-aryl benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide range of biological systems.

  • Ion Channel Modulation: Aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides have been identified as potent antagonists of the TRPA1 ion channel, a target for pain and inflammation.[4]

  • GPCR Allosteric Modulation: Certain aryl benzamide derivatives act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), which is a target for treating depression and other CNS disorders.[6]

  • Enzyme Inhibition: Alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides have been developed as small molecule inhibitors of Wip1 phosphatase, an attractive target in oncology.[5] Similarly, benzamide derivatives are explored as inhibitors for carbonic anhydrase and acetylcholinesterase.[7]

Hypothetical Signaling Pathway Modulation

N-Aryl Benzamide as a Receptor Antagonist Ligand Endogenous Ligand Receptor Cell Surface Receptor (e.g., GPCR) Ligand->Receptor Activates GProtein G-Protein Activation Receptor->GProtein Drug N-Aryl Benzamide (Antagonist) Drug->Receptor Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger Production (e.g., cAMP) Effector->SecondMessenger Response Cellular Response SecondMessenger->Response

Caption: N-aryl benzamide blocking a signaling cascade.

Conclusion

The fundamental chemistry of N-aryl benzamides is rich and continually evolving. From foundational methods of amide bond formation to sophisticated transition-metal-catalyzed reactions, chemists have a powerful toolkit for synthesizing these valuable compounds. Their proven importance in drug discovery ensures that the development of novel synthetic routes and a deeper understanding of their chemical properties will remain a key focus for researchers in the pharmaceutical and chemical sciences.

References

An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-Bromo-N-phenylbenzamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for the development of agents with a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and antiprotozoal activities.

Synthesis of this compound Derivatives

The this compound core structure serves as a versatile starting point for the synthesis of a variety of derivatives. Common strategies involve modifications to generate esters, hydrazides, and hydrazones, often employing microwave-assisted organic synthesis to improve reaction times and yields.

General Synthetic Approach

A prevalent synthetic route begins with N-(2-bromo-phenyl)-2-hydroxy-benzamide, which can be further derivatized. For instance, novel esters, hydrazides, and hydrazones have been synthesized in good yields (86-93%) using microwave irradiation at 150°C and 500 W for 7-11 minutes.[1][2] The bromine atom also acts as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse aryl or alkenyl substituents for extensive derivatization.[3]

Experimental Protocol: Microwave-Assisted Synthesis

While specific reactant quantities vary, a representative protocol for the synthesis of salicylanilide derivatives from salicylic acid and aniline precursors is described below.

  • Materials : Appropriate salicylic acid (1 mmol), substituted aniline (1 mmol), phosphorus trichloride (0.5 mmol), chlorobenzene (10 mL).[4]

  • Procedure :

    • Suspend salicylic acid in chlorobenzene.

    • Add the substituted aniline, followed by phosphorus trichloride.

    • Irradiate the reaction mixture in a microwave reactor (e.g., 530 W for 25 minutes).[4]

    • Filter the hot reaction mixture and allow it to stand at 4°C for 12 hours.

    • Collect the resulting precipitate by filtration and recrystallize from a suitable solvent like ethanol/water to obtain the pure benzamide derivative.[4]

The following diagram illustrates a general workflow for the derivatization of the core structure.

G start This compound (Core Structure) reagent1 Microwave Synthesis (e.g., with Ethyl Chloroacetate) start->reagent1 Step 1 ester Ester Derivative ([2-(2-bromophenylcarbamoyl)phenoxy]acetic acid ethyl ester) reagent1->ester reagent2 Hydrazine Hydrate hydrazide Hydrazide Derivative (N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide) reagent2->hydrazide reagent3 Substituted Aldehyde hydrazone Hydrazone Derivative reagent3->hydrazone ester->reagent2 Step 2 hydrazide->reagent3 Step 3

General synthesis workflow for derivatives.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug development in several therapeutic areas.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the antimicrobial properties of these compounds, particularly against Gram-positive bacteria.[5] The minimum inhibitory concentration (MIC) for N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against these bacteria typically ranges from 2.5 to 5.0 mg/mL.[5][6] Antifungal activity has also been observed against phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the yeast Saccharomyces cerevisiae, with MIC values ranging from 0.3 to 5.0 mg/mL.[1][2]

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been evaluated using in vitro protease inhibition assays. The IC50 values for inhibiting trypsin activity were found to be between 0.04 and 0.07 mg/mL, which is significantly lower than that of the standard drug acetylsalicylic acid (0.4051 mg/mL), indicating superior efficiency.[5]

Activity Against Kinetoplastid Parasites

N-phenylbenzamide derivatives have been investigated as agents targeting the AT-rich mitochondrial DNA (kDNA) of kinetoplastid parasites.[7] Analogs have shown micromolar activity against Trypanosoma brucei and submicromolar inhibition of Trypanosoma cruzi and Leishmania donovani.[7][8]

Other Activities
  • Antimycobacterial: Benzamide derivatives have been studied as inhibitors of Mycobacterium tuberculosis QcrB, with some compounds showing potent activity (IC90 = 5.5 μM).[9]

  • Antiplasmodial: 2-Phenoxybenzamide derivatives have shown high activity against P. falciparum (IC50 = 0.2690 µM) with low cytotoxicity, making them promising anti-malarial candidates.[10]

  • Kinase Inhibition: Benzamide derivatives have been explored as potential p38α mitogen-activated protein (MAP) kinase inhibitors, a target for treating cancer and inflammatory diseases.[11]

The diagram below depicts a simplified MAPK signaling pathway, a common target in cancer therapy. Benzamide derivatives could potentially act at the p38 MAPK node.

G ext_signal Extracellular Signal (e.g., Stress, Cytokines) receptor Receptor ext_signal->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk Phosphorylates mapk p38 MAPK mapkk->mapk Phosphorylates downstream Downstream Targets (Transcription Factors) mapk->downstream Activates inhibitor Benzamide Derivative (Potential Inhibitor) inhibitor->mapk response Cellular Response (Inflammation, Apoptosis) downstream->response

Potential inhibition of the p38 MAPK pathway.[11]

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

  • Antimicrobial Activity: For antibacterial effects, substitutions at the R1 position para to the carboxamide moiety are important. Additionally, a lipophilic and electron-withdrawing R2 group and a bulky R3 substituent can enhance activity.[6]

  • Antimycobacterial Activity: In the context of M. tuberculosis inhibitors, replacing a metabolically labile morpholine group with smaller functional groups like thiophene and methyl substituents at the C-5 position of the benzamide core retained or improved potency.[9]

  • Antiplasmodial Activity: The substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influences antiplasmodial activity and cytotoxicity.[10] A 4-fluorophenoxy substituent was found to have an advantageous effect.[10]

The following diagram illustrates the key regions of the benzamide scaffold where modifications influence biological activity.

G cluster_0 This compound Scaffold Scaffold R1 Ring A Substituents (e.g., Halogens) - Influences lipophilicity - Affects anti-inflammatory activity p1 R1->p1 R2 Ring B Substituents - Critical for antimicrobial SAR - Modulates antiplasmodial potency p2 R2->p2 Linker Amide Linker - Generally conserved - Key for H-bonding p3 Linker->p3 p1->Scaffold:n p2->Scaffold:e p3->Scaffold:s

Key structural regions for SAR studies.

Quantitative Data Summary

The following tables summarize key quantitative data reported for various this compound derivatives.

Table 1: Antimicrobial & Anti-inflammatory Activity
Compound TypeTarget/OrganismAssayResultReference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaBroth microdilutionMIC = 2.5–5.0 mg/mL[5][6]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesFusarium oxysporum, Sclerotinia sclerotiorumDisc diffusionMIC = 0.3–5.0 mg/mL[1][2]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesTrypsin (Protease)Protease inhibitionIC50 = 0.04–0.07 mg/mL[5]
Table 2: Antitubercular & Antiplasmodial Activity
Compound ClassTarget/OrganismAssayResultReference
Benzamide derivative (C-5 Bromo)Mycobacterium tuberculosisWhole-cell screenIC90 = 5.5 µM[9]
2-Phenoxybenzamide derivativeP. falciparum (NF54 strain)In vitro cultureIC50 = 0.2690 µM[10]
N-Boc-amino analogueP. falciparum (NF54 strain)In vitro cultureIC50 = 1.902 µM[10]

References

The Pivotal Role of 2-Bromo-N-phenylbenzamide as a Chemical Intermediate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylbenzamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, possessing a reactive bromine atom on one aromatic ring and an amide linkage to another, render it a valuable precursor for the construction of diverse heterocyclic systems and other pharmacologically relevant scaffolds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in modern drug discovery and development.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through several synthetic routes. The most common methods involve the acylation of aniline with a 2-bromobenzoyl derivative.

Method 1: From 2-Bromobenzoyl Chloride and Aniline

This is a straightforward and widely used method for the synthesis of this compound. The reaction proceeds via a nucleophilic acyl substitution where the amino group of aniline attacks the carbonyl carbon of 2-bromobenzoyl chloride.

Experimental Protocol:

To a solution of aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), 2-bromobenzoyl chloride (1.1 equivalents) is added dropwise at 0 °C. A base, typically triethylamine (TEA) or pyridine (1.2 equivalents), is added to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is then stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Method 2: From 2-Bromobenzoic Acid and Aniline

Experimental Protocol:

To a stirred solution of 2-bromobenzoic acid (1.0 equivalent), aniline (1.1 equivalents), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) in an anhydrous solvent like dimethylformamide (DMF) or DCM, a base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) is added. The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered to remove any solid by-products, and the filtrate is worked up by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Diagram of Synthetic Pathways for this compound

G cluster_0 Synthesis of this compound cluster_1 2-Bromobenzoyl_Chloride 2-Bromobenzoyl Chloride Product_1 This compound 2-Bromobenzoyl_Chloride->Product_1 Aniline_1 Aniline Aniline_1->Product_1 Base_1 Base (e.g., TEA) Base_1->Product_1 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Product_2 This compound 2-Bromobenzoic_Acid->Product_2 Aniline_2 Aniline Aniline_2->Product_2 Coupling_Agent Coupling Agent (e.g., DCC, HATU) Coupling_Agent->Product_2 Base_2 Base (e.g., DIPEA) Base_2->Product_2

Caption: Synthetic routes to this compound.

Role as a Key Intermediate in Heterocycle Synthesis

A primary application of this compound is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

Ullmann Condensation for Quinazolinone Synthesis

The copper-catalyzed Ullmann condensation is a powerful method for the formation of C-N bonds. In the context of this compound, it enables an intramolecular cyclization to form the quinazolinone core. A recent development involves a one-pot synthesis of 2-amino-3-substituted quinazolin-4(3H)-ones from this compound and cyanamide.[1][2]

Experimental Protocol for the Synthesis of 2-Amino-3-phenylquinazolin-4(3H)-one:

A mixture of this compound (1.0 mmol), cyanamide (2.0 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol) in DMSO (3 mL) is heated at 120 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired 2-amino-3-phenylquinazolin-4(3H)-one.[1][2]

Table 1: Synthesis of 2-Amino-3-substituted-quinazolin-4(3H)-ones from Substituted 2-Bromo-N-phenylbenzamides [1][2]

EntryR group on N-phenylProductYield (%)
1H2-Amino-3-phenylquinazolin-4(3H)-one85
24-Me2-Amino-3-(p-tolyl)quinazolin-4(3H)-one88
34-OMe2-Amino-3-(4-methoxyphenyl)quinazolin-4(3H)-one92
44-F2-Amino-3-(4-fluorophenyl)quinazolin-4(3H)-one80
54-Cl2-Amino-3-(4-chlorophenyl)quinazolin-4(3H)-one78
63-Me2-Amino-3-(m-tolyl)quinazolin-4(3H)-one86

Diagram of Quinazolinone Synthesis via Ullmann Condensation

G Start This compound Intermediate Copper-catalyzed C-N bond formation Start->Intermediate Reagents Cyanamide, CuI, K₂CO₃, DMSO Reagents->Intermediate Product 2-Amino-3-phenylquinazolin-4(3H)-one Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of Quinazolinones from this compound.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature detailing the use of this compound in all these reactions is not exhaustively available, its reactivity can be inferred from the well-established scope of these transformations.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling:

A general procedure involves the reaction of this compound (1.0 equivalent) with the coupling partner (1.1-1.5 equivalents) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) in a suitable solvent (e.g., toluene, dioxane, DMF). The reaction is typically heated under an inert atmosphere until completion.

Table 2: Plausible Products from Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerPlausible Product
SuzukiPhenylboronic acid2-Phenyl-N-phenylbenzamide
SonogashiraPhenylacetylene2-(Phenylethynyl)-N-phenylbenzamide
HeckStyrene2-Styryl-N-phenylbenzamide
Buchwald-HartwigMorpholine2-(Morpholino)-N-phenylbenzamide

Diagram of a General Workflow for Cross-Coupling Reactions

G Start This compound Reaction_Vessel Pd Catalyst, Base, Solvent, Heat Start->Reaction_Vessel Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Alkene, Amine) Coupling_Partner->Reaction_Vessel Product Functionalized N-phenylbenzamide Derivative Reaction_Vessel->Product

Caption: General workflow for palladium-catalyzed cross-coupling.

Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are of significant interest in medicinal chemistry and agrochemical research. The ability to readily functionalize the 2-position of the benzamide scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity. For instance, the quinazolinone core, readily accessible from this intermediate, is present in numerous approved drugs. While direct applications of this compound in agrochemical synthesis are less documented in readily available literature, its role as a precursor to biologically active heterocyclic systems suggests potential utility in the development of novel pesticides and herbicides.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its bromine atom open up a plethora of possibilities for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of quinazolinones and its potential in a variety of palladium-catalyzed cross-coupling reactions underscore its importance for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. The continued exploration of the reactivity of this intermediate is expected to lead to the discovery of novel compounds with significant biological and material science applications.

References

Methodological & Application

Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed experimental protocol for the copper-catalyzed N-arylation of benzamides, a process commonly known as the Ullmann condensation or Goldberg reaction. The described methodology is broadly applicable for the synthesis of various N-aryl benzamide derivatives, which are significant structural motifs in medicinal chemistry and materials science.

Introduction

The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amine-containing compounds.[1][2] This copper-catalyzed cross-coupling reaction has seen significant advancements from its classical origins, which often required harsh reaction conditions such as high temperatures and stoichiometric amounts of copper.[1][3][4] The introduction of chelating ligands has facilitated these transformations under milder conditions with catalytic amounts of copper, expanding the substrate scope and improving reaction yields.[5][6][7] This protocol details a ligand-assisted Ullmann condensation for the synthesis of N-aryl benzamides, providing researchers with a reliable method for accessing this important class of molecules.

Reaction Principle

The Ullmann condensation for N-arylation involves the coupling of an amide with an aryl halide in the presence of a copper catalyst, a ligand, and a base. The reaction proceeds through a catalytic cycle that is believed to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, followed by reductive elimination to yield the N-arylated product and regenerate the active copper(I) catalyst.[3][4] The choice of ligand is critical for stabilizing the copper catalyst and facilitating the key steps in the catalytic cycle.

Experimental Protocol

This protocol describes the N-arylation of a model benzamide with an aryl iodide.

Materials and Reagents:

  • Benzamide (or substituted benzamide)

  • Aryl Iodide (e.g., Iodobenzene)

  • Copper(I) Iodide (CuI)

  • (S)-N-Methylpyrrolidine-2-carboxylate (ligand)

  • Potassium Phosphate (K₃PO₄)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert atmosphere manifold (Schlenk line)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Detailed Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Argon, add the benzamide (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol, 0.1 equiv), and copper(I) iodide (0.05 mmol, 0.05 equiv).

  • Solvent and Reactant Addition: Add anhydrous DMSO (5 mL) to the flask, followed by the aryl iodide (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: The reaction mixture is then stirred vigorously and heated to 110 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 5 to 24 hours depending on the specific substrates.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl benzamide.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Ullmann condensation based on literature precedents.[5]

EntryAmideAryl HalideCatalyst Loading (mol%)Ligand Loading (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1BenzamideIodobenzene510K₃PO₄ (2.0)DMSO1101285
24-Methoxybenzamide4-Iodotoluene510K₃PO₄ (2.0)DMSO1101882
32-ChlorobenzamideIodobenzene510Cs₂CO₃ (2.0)DMF1202475
4Acetamide1-Iodonaphthalene1020K₂CO₃ (2.0)NMP1302468

Visual Representations

Experimental Workflow Diagram

Ullmann_Condensation_Workflow Ullmann Condensation Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents Weigh Reagents: Amide, Base, Ligand, CuI add_to_flask Add Solids to Schlenk Flask prep_reagents->add_to_flask inert_atm Establish Inert Atmosphere (Ar/N2) add_to_flask->inert_atm add_solvent Add Anhydrous Solvent (DMSO) inert_atm->add_solvent add_aryl_halide Add Aryl Halide add_solvent->add_aryl_halide heat_stir Heat to 110°C with Stirring add_aryl_halide->heat_stir monitor_rxn Monitor Reaction (TLC/LC-MS) heat_stir->monitor_rxn cool_down Cool to Room Temperature monitor_rxn->cool_down quench Quench with Water cool_down->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate Organic Layers extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product Pure N-Aryl Benzamide purify->final_product Isolated Product

Caption: A flowchart illustrating the key steps of the Ullmann condensation protocol.

Reaction Scheme

Ullmann_Reaction_Scheme General Scheme for Ullmann N-Arylation of Benzamides cluster_reactants cluster_products Amide Benzamide Plus1 + ArylHalide Aryl Halide ReactionArrow CuI, Ligand Base, Solvent, Heat Product N-Aryl Benzamide Byproduct + KX + H₂O ReactionArrow->Product

Caption: The general transformation for the Ullmann N-arylation of benzamides.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Copper(I) iodide is harmful if swallowed and can cause skin and eye irritation.

  • Organic solvents are flammable and should be handled with care.

  • Reactions under pressure should be conducted behind a blast shield.

Conclusion

The Ullmann condensation remains a vital tool for the construction of C-N bonds in academic and industrial research. The protocol described herein, utilizing a modern ligand-assisted copper catalyst system, offers a reliable and efficient method for the synthesis of N-aryl benzamides. This procedure can be adapted for a wide range of substrates, making it a valuable addition to the synthetic chemist's toolbox.

References

Copper-Catalyzed Synthesis of Quinazolinones from 2-Bromo-N-phenylbenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their wide-ranging therapeutic applications, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities, have made the development of efficient synthetic routes to this scaffold a significant focus in medicinal chemistry and drug development. This application note details a robust and versatile copper-catalyzed method for the synthesis of quinazolinones, commencing from readily available 2-bromo-N-phenylbenzamide derivatives. This approach leverages an intramolecular Ullmann-type C-N coupling reaction, offering a straightforward and effective pathway to this important heterocyclic system.

Reaction Principle

The synthesis proceeds via a copper-catalyzed intramolecular C-N bond formation. The reaction involves the deprotonation of the amide N-H bond by a suitable base, followed by coordination of the copper catalyst to the amide and the aryl bromide. Subsequent intramolecular cyclization through reductive elimination forms the quinazolinone ring system. The choice of catalyst, base, solvent, and temperature is crucial for achieving high yields and purity.

Experimental Workflow

The general workflow for the copper-catalyzed synthesis of quinazolinones from this compound is depicted below. The process begins with the preparation of the reaction mixture, followed by the catalyzed reaction under controlled conditions, and concludes with product isolation and purification.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Copper Catalyst, and Base in a Reaction Vessel add_solvent Add Anhydrous Solvent start->add_solvent inert_atm Establish Inert Atmosphere (e.g., N2 or Ar) add_solvent->inert_atm heating Heat the Reaction Mixture to the Desired Temperature inert_atm->heating monitoring Monitor Reaction Progress (e.g., by TLC or LC-MS) heating->monitoring quench Cool to Room Temperature and Quench the Reaction monitoring->quench extraction Extract the Product with an Organic Solvent quench->extraction purification Purify the Crude Product (e.g., by Column Chromatography) extraction->purification characterization Characterize the Final Product (e.g., NMR, MS) purification->characterization

Caption: General experimental workflow for the copper-catalyzed synthesis of quinazolinones.

Detailed Experimental Protocol

This protocol is a representative example adapted from related copper-catalyzed domino reactions involving 2-halobenzamides.[1][2] Optimization may be required for specific substrates.

Materials:

  • Substituted this compound (1.0 equiv)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK) (2.0 - 3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent (e.g., DMF, Dioxane)

  • Schlenk flask or sealed reaction tube

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask or sealed reaction tube, add the substituted this compound (e.g., 0.5 mmol), copper(I) bromide (0.05 mmol, 10 mol%), and potassium carbonate (1.5 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous dimethyl sulfoxide (DMSO, 2-3 mL) via syringe.

  • Seal the flask or tube and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired quinazolinone.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Substrate Scope and Yields

The following tables summarize the typical yields obtained for the synthesis of quinazolinones from various substituted 2-halobenzamides in related copper-catalyzed reactions. These serve as a reference for the expected outcomes when applying the protocol to different this compound derivatives.

Table 1: Copper-Catalyzed Domino Synthesis of Quinazolinones from 2-Halobenzamides and Benzylamine [1]

Entry2-HalobenzamideProductYield (%)
12-Iodobenzamide2-Phenylquinazolin-4(3H)-one85
22-Bromobenzamide2-Phenylquinazolin-4(3H)-one78
32-Chlorobenzamide2-Phenylquinazolin-4(3H)-one42
45-Methyl-2-iodobenzamide6-Methyl-2-phenylquinazolin-4(3H)-one82
55-Nitro-2-iodobenzamide6-Nitro-2-phenylquinazolin-4(3H)-one92

Table 2: Ligand-Free Copper-Catalyzed Synthesis of Quinazolines from (2-Bromophenyl)methylamines and Amides [2]

Entry(2-Bromophenyl)methylamineAmideProductYield (%)
1(2-Bromophenyl)methanamineBenzamide2-Phenylquinazoline87
2(2-Bromo-5-methylphenyl)methanamineBenzamide7-Methyl-2-phenylquinazoline81
3(2-Bromophenyl)methanamine4-Nitrobenzamide2-(4-Nitrophenyl)quinazoline95
4(2-Bromophenyl)methanamine4-Methoxybenzamide2-(4-Methoxyphenyl)quinazoline82

Proposed Reaction Mechanism

The reaction is proposed to proceed through a catalytic cycle involving a copper(I)/copper(III) intermediate, consistent with a classical Ullmann-type coupling mechanism.

Mechanism A This compound B Amide Anion A->B + Base I Base D [Cu(I)-Amide Complex] B->D + Cu(I) C Cu(I) Catalyst C->D F [Cu(III) Intermediate] D->F Oxidative Addition E Oxidative Addition F->C - Br- H Quinazolinone F->H Reductive Elimination G Reductive Elimination H->H J H-Base+ K Br-

Caption: Proposed mechanism for the copper-catalyzed intramolecular C-N coupling.

Conclusion

The copper-catalyzed synthesis of quinazolinones from this compound offers a powerful and versatile tool for medicinal chemists and drug development professionals. The methodology is characterized by its operational simplicity, the use of a relatively inexpensive and environmentally benign catalyst, and its applicability to a range of substituted starting materials. The provided protocol and data serve as a valuable starting point for the synthesis of diverse quinazolinone libraries for biological screening and lead optimization. Further optimization of reaction conditions may be beneficial for specific substrates to maximize yields and purity.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Bromo-N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylbenzamide and its derivatives are valuable scaffolds in medicinal chemistry and drug discovery. These compounds have demonstrated a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The traditional synthesis of these benzamides often involves prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, significantly reducing reaction times, improving yields, and often proceeding under solvent-free conditions.[4][5][6] This document provides detailed protocols and application notes for the rapid and efficient synthesis of this compound derivatives using microwave irradiation.

Advantages of Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technology presents several advantages over conventional heating methods:

  • Accelerated Reaction Rates: Reactions that typically take hours can often be completed in minutes.[6][7]

  • Higher Yields: Improved reaction kinetics and reduced side reactions frequently lead to higher product yields.[4][6]

  • Greener Chemistry: The use of smaller amounts of solvents, or even solvent-free conditions, reduces the environmental impact.[5][8]

  • Enhanced Purity: The reduction in side-product formation simplifies purification processes.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound from 2-Bromobenzoic Acid and Aniline (Solvent-Free)

This protocol is a generalized procedure based on common practices in microwave-assisted amidation.[4][5][8]

Materials:

  • 2-Bromobenzoic acid

  • Aniline

  • Ceric Ammonium Nitrate (CAN) (optional, as catalyst)[5]

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave process vial, combine 2-bromobenzoic acid (1.0 mmol), aniline (1.0 mmol), and a catalytic amount of ceric ammonium nitrate (CAN, ~0.1 mol%), if used.

  • Seal the vial with a Teflon-lined cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 150°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1 M HCl to remove unreacted aniline, followed by a saturated sodium bicarbonate solution to remove unreacted 2-bromobenzoic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Copper-Catalyzed Amination of 2-Bromobenzoic Acid (Conventional Heating for Comparison)

This protocol provides a conventional heating method for the synthesis of N-phenylanthranilic acid (a related derivative) and can be adapted for this compound, highlighting the advantages of the microwave approach.[9][10]

Materials:

  • 2-Bromobenzoic acid

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Copper (Cu) powder

  • Copper(I) oxide (Cu₂O)

  • 2-Ethoxyethanol

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, combine 2-bromobenzoic acid (8.8 mmol), aniline (1.05 equiv.), potassium carbonate (1.0 equiv.), Cu powder (9 mol%), and Cu₂O (4 mol%).

  • Add 3 mL of 2-ethoxyethanol as the solvent.

  • Heat the mixture to 130°C under reflux for 24 hours.

  • After cooling, the product can be isolated and purified using standard extraction and chromatography techniques.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of various benzamide derivatives, demonstrating the efficiency of this method.

Table 1: Microwave-Assisted Synthesis of N-Aryl Benzamides

EntryCarboxylic AcidAmineCatalystSolventTime (min)Yield (%)Reference
1Benzoic AcidAnilineNoneNone1095[8]
2Benzoic AcidPrimary Aliphatic AminesNoneNone8-1297-99[4]
3Ethyl SalicylateVarious Primary AminesPhenylboronic AcidNone4580-99[6]
42-Bromobenzoic AcidAnilineCAN (optional)None10-15Estimated >90Generalization

Visualization of Experimental Workflow and Biological Relevance

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine 2-Bromobenzoic Acid and Aniline in a Microwave Vial mw_irradiation Microwave Irradiation (e.g., 150°C, 10-15 min) reagents->mw_irradiation Seal Vial cooling Cooling to Room Temperature mw_irradiation->cooling extraction Extraction and Washing cooling->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for Microwave-Assisted Synthesis.

Biological Signaling Pathway Inhibition

Benzamide derivatives have been shown to exert their biological effects through various mechanisms. One notable mechanism is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[11] This pathway is particularly crucial for the proliferation of cancer cells and pathogens.

G cluster_pathway Guanine Nucleotide Biosynthesis cluster_inhibitor Inhibition IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GDP Guanosine-5'-diphosphate (GDP) GMP->GDP GTP Guanosine-5'-triphosphate (GTP) GDP->GTP dGTP Deoxyguanosine-5'-triphosphate (dGTP) GTP->dGTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA dGTP->DNA_RNA Benzamide This compound Derivative IMPDH IMPDH Benzamide->IMPDH Inhibits

Caption: Inhibition of IMP Dehydrogenase Pathway.

Applications in Drug Development

Derivatives of this compound are of significant interest to drug development professionals due to their diverse biological activities. The core benzamide structure serves as a versatile pharmacophore that can be modified to target a variety of biological pathways.

  • Anticancer Agents: Many benzamide derivatives exhibit potent anti-proliferative activity against various cancer cell lines.[12] Their mechanism often involves the inhibition of key enzymes like histone deacetylases (HDACs) or IMPDH, which are crucial for cancer cell survival and proliferation.[11]

  • Antimicrobial Agents: The benzamide scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[1]

  • Anti-inflammatory and Analgesic Properties: Certain benzamide derivatives have shown potential as anti-inflammatory and analgesic agents.

  • Antiparasitic Activity: N-phenylbenzamide derivatives have been investigated as potential agents against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.[13]

The rapid and efficient synthesis of a diverse library of this compound derivatives using microwave technology can significantly accelerate the drug discovery process, enabling faster lead identification and optimization.

References

Application Notes and Protocols: 2-Bromo-N-phenylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of 2-Bromo-N-phenylbenzamide and its derivatives. It includes a summary of their biological activities, quantitative data, and detailed experimental protocols for their synthesis and evaluation.

Biological Activities and Applications

This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a range of biological activities. These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, and antifungal agents. The core structure allows for various chemical modifications to optimize potency and selectivity.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated notable activity against pathogenic fungi and bacteria. Specifically, N-(2-bromo-phenyl)-2-hydroxy-benzamide and its derivatives have been shown to be effective against the phytopathogenic fungi Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the common yeast Saccharomyces cerevisiae[1]. The antimicrobial properties are particularly pronounced against Gram-positive bacteria[2][3]. The introduction of a bromine atom, as opposed to a chlorine atom, on the benzanilide ring has been observed to influence the antimicrobial effect[3].

Anti-inflammatory Activity

The anti-inflammatory potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been evaluated through protease inhibition assays. These compounds have shown superior efficiency in inhibiting trypsin activity compared to the standard drug, acetylsalicylic acid, indicating their potential as anti-inflammatory agents[2].

Quantitative Data Summary

The following tables summarize the reported biological activity data for this compound derivatives.

Table 1: Antifungal Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

CompoundFusarium oxysporum MIC (g/L)Sclerotinia sclerotiorum MIC (g/L)Saccharomyces cerevisiae MIC (g/L)
N-(2-bromo-phenyl)-2-hydroxy-benzamide0.625[1]1.25[1]0.3125[1]
N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide1.25[1]1.25[1]-
N-(2-bromo-phenyl)-2-(4-dimethylaminobenzylidene-hydrazinocarbonylmethoxy)-benzamide0.625[1]-0.3125[1]

Table 2: Antibacterial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

CompoundMinimum Inhibitory Concentration (MIC) against Gram-positive bacteria (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives2.5 - 5.0[2][3]

Table 3: Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

CompoundProtease (Trypsin) Inhibition IC50 (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives0.04 - 0.07[2]
Acetylsalicylic Acid (Reference)0.4051 ± 0.0026[2]

Experimental Protocols

Synthesis of N-phenylbenzamide Derivatives (General Procedure)

This protocol is a general method for the synthesis of N-phenylbenzamide derivatives, adapted from a procedure for a related compound[4].

Materials:

  • Appropriate benzoyl chloride (e.g., 2-bromobenzoyl chloride)

  • Substituted aniline

  • Acetone

  • Distilled water

Procedure:

  • Dissolve the benzoyl chloride (1 equivalent) in acetone.

  • Add the substituted aniline (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • Upon completion of the reaction, a solid precipitate will form.

  • Filter the solid mass and wash it thoroughly with distilled water.

  • Recrystallize the crude product from a suitable solvent system (e.g., acetone/methanol) to obtain pure crystals.

Microwave-Assisted Synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

A more efficient synthesis can be achieved using microwave irradiation, leading to good yields in shorter reaction times[1][5].

Procedure:

  • Combine the starting materials in a suitable reaction vessel for microwave synthesis.

  • Irradiate the mixture at 150°C and 500 W for 7-11 minutes[1][5].

  • After the reaction, purify the product by washing with water, drying, and recrystallizing from ethanol[1].

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains[2].

Materials:

  • Synthesized compounds

  • Bacterial cultures (e.g., Gram-positive strains)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assessment: Protease Inhibition Assay

This assay evaluates the in-vitro anti-inflammatory activity by measuring the inhibition of trypsin[2].

Materials:

  • Synthesized compounds

  • Trypsin solution

  • Casein solution

  • Tris-HCl buffer

  • Perchloric acid

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds.

  • Mix the test compound solution with trypsin and incubate.

  • Add casein as a substrate and incubate further.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the mixture and measure the absorbance of the supernatant at a specific wavelength to determine the amount of hydrolyzed casein.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 Starting Materials (2-Bromobenzoyl Chloride, Aniline) s2 Reaction (e.g., Microwave-Assisted) s1->s2 s3 Purification (Recrystallization) s2->s3 s4 Characterization (FTIR, NMR) s3->s4 b1 Antimicrobial Assays (Broth Microdilution) s4->b1 Test Compounds b2 Anti-inflammatory Assay (Protease Inhibition) s4->b2 Test Compounds b3 Antifungal Assays (Disk Diffusion) s4->b3 Test Compounds b4 Data Analysis (MIC, IC50) b1->b4 b2->b4 b3->b4

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

Proposed Mechanism of Action for N-Phenylbenzamide Derivatives as Antiprotozoal Agents

While a specific signaling pathway for this compound is not detailed, related N-phenylbenzamide derivatives are known to target the kinetoplast DNA (kDNA) of parasites[6].

mechanism_of_action compound N-Phenylbenzamide Derivative dna Parasite kDNA (Minor Groove) compound->dna Binds to hmg HMG-box Proteins compound->hmg Displaces disruption kDNA Disruption dna->disruption Leads to hmg->dna Binds to death Parasite Death disruption->death Results in

Caption: Proposed mechanism of action for N-phenylbenzamide derivatives targeting parasite kDNA.

References

Application Notes and Protocols for the Synthesis of Antifungal Compounds from 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of antifungal compounds derived from 2-Bromo-N-phenylbenzamide. The protocols outlined below are based on established methodologies and offer a framework for the development of novel antifungal agents.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and agriculture. N-phenylbenzamide derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2][3] This document focuses on the utilization of this compound as a versatile starting material for the synthesis of novel antifungal candidates. The bromine substituent offers a reactive site for further molecular modifications, enabling the generation of diverse chemical libraries for antifungal screening.

Synthetic Workflow

The general workflow for synthesizing and evaluating antifungal compounds from this compound involves a multi-step process, from initial synthesis and purification to comprehensive biological testing.

Antifungal Compound Synthesis Workflow A Starting Material This compound B Synthesis of Derivatives (e.g., Etherification, Hydrazide formation) A->B Chemical Modification C Purification and Characterization (e.g., Recrystallization, Chromatography, NMR, IR, Mass Spec) B->C Isolation D In Vitro Antifungal Screening (e.g., Disc Diffusion, Broth Microdilution) C->D Biological Evaluation E Determination of MIC and MFC D->E Potency Determination F Mechanism of Action Studies (e.g., Ergosterol quantification, Enzyme assays) E->F Elucidation of MoA G Lead Optimization F->G Structure-Activity Relationship Antifungal Mechanism of Action cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase CellMembrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->CellMembrane Incorporation Compound This compound Derivative Compound->Lanosterol Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-N-phenylbenzamide. The protocols outlined below are representative methods for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions, enabling the synthesis of a diverse range of substituted benzamide derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a versatile substrate for these transformations, serving as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. The protocols described herein provide a starting point for researchers to explore the rich chemistry of this substrate. While intramolecular reactions of 2-bromo-N-arylbenzamides leading to phenanthridinones are well-documented, this note focuses on intermolecular cross-coupling reactions.

General Experimental Workflow

A general workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. This typically involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reaction_Vessel Oven-dried Schlenk flask or vial with stir bar Inert_Atmosphere Purge with Argon or Nitrogen Reaction_Vessel->Inert_Atmosphere Reagents Add this compound, coupling partner, catalyst, ligand, and base Inert_Atmosphere->Reagents Solvent Add degassed solvent Reagents->Solvent Heating Heat to specified temperature Solvent->Heating Monitoring Monitor reaction by TLC or GC/LC-MS Cooling Cool to room temperature Monitoring->Cooling Quenching Quench reaction (if necessary) Cooling->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Purification Purify by column chromatography Drying->Purification Characterization Characterization Purification->Characterization Characterize product (NMR, MS, etc.)

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-N-phenylbenzamides

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.

Reaction Scheme:

Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L_n oxidative_addition Oxidative Addition Pd0->oxidative_addition PdII_ArX Ar-Pd(II)-X(L_n) transmetalation Transmetalation PdII_ArX->transmetalation PdII_ArOR Ar-Pd(II)-OR(L_n) PdII_ArAr Ar-Pd(II)-Ar'(L_n) PdII_ArOR->PdII_ArAr Ar'-B(OR)2 reductive_elimination Reductive Elimination PdII_ArAr->reductive_elimination oxidative_addition->PdII_ArX Ar-X transmetalation->PdII_ArOR Base reductive_elimination->Pd0 Ar-Ar'

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary
Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃K₃PO₄Toluene1101290[1]
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O100485-95[2][3]
PdCl₂(dppf)Na₂CO₃DMF90680-90[4]

Buchwald-Hartwig Amination: Synthesis of 2-(Amino)-N-phenylbenzamides

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to arylamines.

Reaction Scheme:

Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L_n oxidative_addition Oxidative Addition Pd0->oxidative_addition PdII_ArX Ar-Pd(II)-X(L_n) amine_coordination Amine Coordination PdII_ArX->amine_coordination PdII_ArAmine Ar-Pd(II)-N(H)R'R''+ deprotonation Deprotonation PdII_ArAmine->deprotonation PdII_ArAmido Ar-Pd(II)-NR'R''(L_n) reductive_elimination Reductive Elimination PdII_ArAmido->reductive_elimination oxidative_addition->PdII_ArX Ar-X amine_coordination->PdII_ArAmine HNR'R'' deprotonation->PdII_ArAmido -HX reductive_elimination->Pd0 Ar-NR'R''

Catalytic cycle for the Buchwald-Hartwig amination reaction.
Representative Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Data Summary
Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / BINAPNaOt-BuToluene1001675-90[5][6]
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane1102480-95[7]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH801285-98[8]

Heck Reaction: Synthesis of 2-Alkenyl-N-phenylbenzamides

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.

Reaction Scheme:

Catalytic Cycle

Heck_Reaction Pd0 Pd(0)L_n oxidative_addition Oxidative Addition Pd0->oxidative_addition PdII_ArX Ar-Pd(II)-X(L_n) migratory_insertion Migratory Insertion PdII_ArX->migratory_insertion Alkene PdII_Ar_Alkene [Ar-Pd(II)(Alkene)(L_n)]+X- PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-X(L_n) beta_hydride_elimination β-Hydride Elimination PdII_Alkyl->beta_hydride_elimination HPdIIX H-Pd(II)-X(L_n) reductive_elimination Reductive Elimination HPdIIX->reductive_elimination oxidative_addition->PdII_ArX Ar-X migratory_insertion->PdII_Alkyl beta_hydride_elimination->HPdIIX Substituted Alkene reductive_elimination->Pd0 Base - HB+X-

Catalytic cycle for the Heck cross-coupling reaction.
Representative Protocol

The following is a general protocol for the Heck reaction of this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate) (1.1 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equiv)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

  • Combine this compound, the palladium catalyst, ligand (if used), and base in a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add the alkene and the solvent.

  • Heat the mixture to the required temperature (typically 100-140 °C) and stir for 4-48 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Summary
Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Et₃NDMF1002470-85[9]
PdCl₂ / PPh₃NaOAcNMP1201275-90[10]
Pd(OAc)₂ (ligand-free)K₂CO₃DMAc/H₂O130865-80[11]

Sonogashira Coupling: Synthesis of 2-Alkynyl-N-phenylbenzamides

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.

Reaction Scheme:

Catalytic Cycle

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAlkynyl Ar-Pd(II)-C≡CR(L_n) PdII_ArX->PdII_ArAlkynyl Transmetalation PdII_ArAlkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_Alkynyl Cu-C≡CR CuX->Cu_Alkynyl HC≡CR, Base Cu_Alkynyl->CuX to Pd cycle

Catalytic cycles for the Sonogashira cross-coupling reaction.
Representative Protocol

This is a general protocol for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst) (1-10 mol%)

  • Ligand (e.g., PPh₃) (2-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH) (2-5 equiv)

  • Solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, copper(I) iodide, and the ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C).

  • Monitor the reaction by TLC or GC-MS for 2-24 hours.

  • Once complete, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate and partition between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography. A synthesis of 2-ethynylbenzamide from 2-bromobenzamide has been reported using trimethylsilylacetylene followed by desilylation.[12]

Data Summary
Catalyst / LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / PPh₃CuIEt₃NTHF60680-95[13][14]
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF80475-90[15]
Pd/C (copper-free)-K₂CO₃Acetonitrile1001270-85[16]

References

Application Notes and Protocols for the N-arylation of 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of amides is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various substrates, 2-Bromo-N-phenylbenzamide presents a unique scaffold for the synthesis of complex triarylamine derivatives. These structures are of significant interest in drug discovery and materials science due to their diverse biological activities and optoelectronic properties. This document provides detailed experimental procedures for the N-arylation of this compound, focusing on two of the most powerful and widely used catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Reaction Principle

The N-arylation of this compound involves the cross-coupling of the aryl bromide with an amine, typically in the presence of a transition metal catalyst, a ligand, and a base. The general transformation is depicted below:

Scheme 1: General N-arylation of this compound

Caption: General workflow for the N-arylation of this compound.

Signaling Pathway of Catalytic Cycle (Buchwald-Hartwig Amination)

The catalytic cycle for the Buchwald-Hartwig amination is a well-established pathway involving a series of key steps.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex Ar-Pd(II)(Br)L_n oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination amide_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' (Product) reductive_elimination->product releases arbr Ar-Br (this compound) arbr->oxidative_addition + amine R'R''NH (Amine) amine->amine_coordination + base Base base->amine_coordination +

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The N-arylation of this compound is a versatile transformation that can be effectively achieved using either palladium or copper catalysis. The choice between the Buchwald-Hartwig and Ullmann-type reactions will depend on factors such as substrate scope, functional group tolerance, and economic considerations. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully implement these important C-N bond-forming reactions. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific substrate combinations.

Application Notes and Protocols for the Synthesis of Phenanthridinones from 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phenanthridinones, a class of compounds with significant pharmacological interest, using 2-Bromo-N-phenylbenzamide and its derivatives as precursors. The primary synthetic strategy highlighted is the palladium-catalyzed intramolecular C-H arylation, a robust and versatile method for constructing the phenanthridinone core.

Introduction

Phenanthridinones are a vital class of N-heterocyclic compounds found in various natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties. The synthesis of the phenanthridinone scaffold from readily available starting materials is, therefore, a key focus in medicinal chemistry and drug development. One of the most efficient methods for this transformation is the palladium-catalyzed intramolecular cyclization of 2-bromo-N-arylbenzamides. This domino reaction typically involves the sequential formation of a C-C and a C-N bond in a one-pot process, offering high atom economy and good to excellent yields.[1][2]

General Reaction Scheme

The overall transformation involves the palladium-catalyzed intramolecular cyclization of a 2-bromo-N-arylbenzamide to form the corresponding phenanthridinone.

General Reaction Scheme cluster_reactants Reactants cluster_products Product This compound This compound Phenanthridinone Phenanthridinone This compound->Phenanthridinone Pd Catalyst, Base, Solvent, Heat

Caption: General reaction for phenanthridinone synthesis.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of phenanthridinones from 2-bromo-N-phenylbenzamides.

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Phenanthridinones

This protocol is a general method that can be adapted for various substituted 2-bromo-N-phenylbenzamides.

Materials:

  • Substituted this compound (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk tube or a sealed reaction vessel

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add the substituted this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 10-24 hours.[2][3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired phenanthridinone.

Protocol 2: Phosphine-Free Palladium-Catalyzed Synthesis

This protocol offers a simplified procedure by omitting the phosphine ligand.[1]

Materials:

  • Substituted this compound (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Potassium acetate (KOAc, 2.0 mmol)

  • N,N-Dimethylacetamide (DMA), anhydrous (10 mL)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a reaction vessel, combine the substituted this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and KOAc (2.0 mmol).

  • Flush the vessel with an inert gas.

  • Add anhydrous DMA (10 mL).

  • Heat the mixture to 120-135 °C for 2-12 hours.[4]

  • Follow steps 5-10 from Protocol 1 for workup and purification.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of phenanthridinones from 2-bromo-N-arylbenzamides, highlighting the effect of different catalysts, bases, and substituents on the reaction yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-Methylphenanthridin-6(5H)-one

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)Cs₂CO₃ (2)DMF1201285
2Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene1102478
3PdCl₂(PPh₃)₂ (5)Cs₂CO₃ (2)DMF1401687[2]
4Pd-PVP NPs (1)K₂CO₃ (3)H₂O:DMA (1:1)1002495[5]
5Pd(t-Bu₃P)₂ (5)KOAc (4)DMA120295[4]

Table 2: Synthesis of Substituted Phenanthridinones from Various 2-Bromo-N-arylbenzamides

EntryN-Aryl SubstituentCatalyst SystemBaseSolventYield (%)
1PhenylPd(OAc)₂/PPh₃Cs₂CO₃DMF82
24-MethoxyphenylPd(OAc)₂/PPh₃Cs₂CO₃DMF88
34-ChlorophenylPd(OAc)₂/PPh₃Cs₂CO₃DMF75
44-TrifluoromethylphenylPd(t-Bu₃P)₂KOAcDMA65[4]
52-MethylphenylPd-PVP NPsK₂CO₃H₂O:DMA89[5]
6NaphthylPd-PVP NPsK₂CO₃H₂O:DMA85[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of phenanthridinones.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine this compound, Pd Catalyst, and Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat Reaction Mixture (e.g., 100-140 °C) inert->heating quench Cool to Room Temperature and Quench heating->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Isolate Pure Phenanthridinone chromatography->product

Caption: Experimental workflow for phenanthridinone synthesis.

Proposed Catalytic Cycle

The synthesis of phenanthridinones from this compound is proposed to proceed through a palladium-catalyzed domino reaction. The catalytic cycle involves several key steps:

G pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition intermediate1 Aryl-Pd(II)-Br Complex oxidative_addition->intermediate1 ch_activation C-H Activation / Arylation intermediate1->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle reductive_elimination Reductive Elimination palladacycle->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration phenanthridinone Phenanthridinone reductive_elimination->phenanthridinone precursor This compound precursor->oxidative_addition base Base base->ch_activation

Caption: Proposed catalytic cycle for phenanthridinone synthesis.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form an aryl-Pd(II)-Br intermediate.

  • C-H Activation/Arylation: In the presence of a base, an intramolecular C-H bond on the N-phenyl ring is activated, leading to the formation of a palladacycle intermediate. This step forges the new C-C bond.[6]

  • Reductive Elimination: The palladacycle intermediate undergoes reductive elimination to form the C-N bond of the phenanthridinone product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2]

Conclusion

The palladium-catalyzed synthesis of phenanthridinones from this compound is a highly efficient and versatile method. The provided protocols and data offer a solid foundation for researchers to explore the synthesis of a wide array of phenanthridinone derivatives for applications in drug discovery and materials science. The reaction conditions can be optimized by screening different palladium catalysts, ligands, bases, and solvents to achieve the best results for specific substrates.

References

Applications of 2-Bromo-N-phenylbenzamide in Materials Science: Synthesis of Phenanthridinone-Based Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Bromo-N-phenylbenzamide serves as a pivotal precursor in the synthesis of functional organic materials, most notably phenanthridinone and its derivatives. These heterocyclic compounds are of significant interest in materials science due to their promising photophysical properties, which lend themselves to applications in organic electronics and chemical sensing. This document provides detailed application notes and experimental protocols for the synthesis of phenanthridinones via palladium-catalyzed intramolecular C-H arylation of this compound derivatives. Furthermore, it explores the application of the resulting phenanthridinone-based materials in fluorescent sensing and as emitters in Organic Light-Emitting Diodes (OLEDs).

Introduction

Phenanthridinones are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention for their diverse biological activities. In the realm of materials science, their rigid, planar structure and extended π-conjugation give rise to interesting electronic and photoluminescent properties. This compound is a readily accessible starting material for the efficient construction of the phenanthridinone scaffold. The intramolecular cyclization of 2-halobenzamides, including this compound, through transition metal-catalyzed C-H bond activation is a powerful strategy for synthesizing these functional materials.[1][2][3] This methodology allows for the creation of a library of substituted phenanthridinones with tunable properties.

The applications of these synthesized materials are expanding. For instance, the inherent fluorescence of the phenanthridine core can be modulated by the presence of specific analytes, leading to the development of selective chemosensors.[4][5][6] Moreover, phenanthroline and phenanthroimidazole derivatives have been investigated as emissive materials in OLEDs, demonstrating the potential of this class of compounds in organic electronic devices.[7][8]

Application 1: Synthesis of Phenanthridinones via Palladium-Catalyzed Intramolecular C-H Arylation

A highly efficient method for the synthesis of phenanthridinones involves the palladium-catalyzed intramolecular C-H arylation of 2-halobenzamides. This approach offers a direct route to the phenanthridinone core with a broad tolerance for various functional groups.

Experimental Protocol: General Procedure for the Synthesis of N-H Phenanthridinones

This protocol is adapted from the palladium-catalyzed intramolecular C-H arylation of N-Boc-N-aryl-2-halobenzamides.[1][2][3] The initial step would be the synthesis of the N-Boc protected this compound, followed by the cyclization reaction.

Step 1: Synthesis of tert-butyl (2-bromobenzoyl)(phenyl)carbamate (N-Boc-2-bromo-N-phenylbenzamide)

A detailed procedure for this initial step is not provided in the search results but would typically involve the reaction of this compound with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-Dimethylaminopyridine (DMAP).

Step 2: Palladium-Catalyzed Intramolecular C-H Arylation

  • To an oven-dried reaction tube, add the N-Boc protected this compound derivative (1.0 mmol), potassium acetate (KOAc, 4.0 equiv.), and [Pd(t-Bu₃P)₂] (5 mol%).

  • Evacuate and backfill the tube with argon (repeat this three times).

  • Add N,N-Dimethylacetamide (DMA, 10 mL) to the reaction tube via syringe.

  • Seal the tube and heat the reaction mixture to 135 °C in an oil bath for 2 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired N-H phenanthridinone.

Data Presentation: Synthesis of Various Phenanthridinone Derivatives

The following table summarizes the yields of different phenanthridinone derivatives synthesized using a similar palladium-catalyzed methodology, showcasing the versatility of this approach with various substituted 2-halobenzamides.

EntryHalogen (X)ProductYield (%)
1BrHHPhenanthridin-6(5H)-one85
2Br4-MeH2-Methylphenanthridin-6(5H)-one92
3Br4-OMeH2-Methoxyphenanthridin-6(5H)-one88
4Br4-FH2-Fluorophenanthridin-6(5H)-one82
5IH2-Me4-Methylphenanthridin-6(5H)-one81
6IH3-OMe3-Methoxyphenanthridin-6(5H)-one84
7Cl4-CF₃H2-(Trifluoromethyl)phenanthridin-6(5H)-one75

Data adapted from a representative palladium-catalyzed synthesis of phenanthridinones.[2]

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2_Bromo_N_phenylbenzamide This compound Derivative Heating Heating (135 °C, 2h) 2_Bromo_N_phenylbenzamide->Heating Mix Pd_Catalyst Palladium Catalyst ([Pd(t-Bu3P)2]) Pd_Catalyst->Heating Base Base (KOAc) Base->Heating Solvent Solvent (DMA) Solvent->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Reaction Completion Inert_Atmosphere Inert Atmosphere (Argon) Inert_Atmosphere->Heating Chromatography Flash Column Chromatography Extraction->Chromatography Crude Product Product Phenanthridinone Product Chromatography->Product Purified Product

Caption: Workflow for the palladium-catalyzed synthesis of phenanthridinones.

Application 2: Phenanthridine-Based Fluorescent Sensors

The inherent fluorescence of the phenanthridine scaffold can be exploited for the development of chemical sensors. Modification of the phenanthridine core with specific recognition moieties can lead to changes in fluorescence intensity or wavelength upon binding to a target analyte.

Application Note: Detection of Thorium Ions

A phenanthridine-based sensor, 9-(7,8,13,14-tetrahydrodibenzo[a,i]phenanthridin-5-yl)benzo[h]quinolin-10-ol (PHBQ), has been developed for the "turn-on" fluorescent detection of Th⁴⁺ ions.[4] The sensor exhibits high sensitivity and selectivity for thorium ions over other competing metal ions.

Data Presentation: Performance of a Phenanthridine-Based Fluorescent Sensor
ParameterValue
AnalyteTh⁴⁺
Sensing Mechanism"Turn-on" Fluorescence
Solvent SystemAcetonitrile:Water (8:2)
Detection Limit99 nM
Linearity Range0-0.5 equivalents of Th⁴⁺

Data from a study on a phenanthridine-based fluorescent sensor for Th⁴⁺.[4]

Visualization: Logical Relationship in Fluorescence Sensing

G Phenanthridine_Sensor Phenanthridine-Based Fluorescent Sensor (PHBQ) Complex Sensor-Analyte Complex Phenanthridine_Sensor->Complex Binding Fluorescence_Off Low Fluorescence Phenanthridine_Sensor->Fluorescence_Off In absence of analyte Analyte Thorium Ion (Th4+) Analyte->Complex Fluorescence_On High Fluorescence (Turn-on Response) Complex->Fluorescence_On Results in

Caption: Principle of a "turn-on" fluorescent sensor for ion detection.

Application 3: Phenanthroimidazole Derivatives as Emitters in Organic Light-Emitting Diodes (OLEDs)

Derivatives of the phenanthridine family, such as phenanthroimidazoles, have been synthesized and investigated as emissive materials for OLEDs. Their thermal stability, good film-forming properties, and high fluorescence quantum yields make them suitable candidates for non-doped deep-blue emitters.

Application Note: Non-doped Deep-Blue OLED Emitters

A series of phenanthroimidazole derivatives have been synthesized and characterized for their application as non-doped emitters in OLEDs.[9] By modifying the N-1 and C-2 positions of the phenanthroimidazole core, the optoelectronic properties can be tuned to achieve deep-blue emission with high efficiency.

Data Presentation: Performance of a Phenanthroline-Based OLED

While specific data for a phenanthridinone-based OLED was not found, the following table presents the performance of an OLED using a related phenanthroline derivative as the blue emitter, illustrating the potential of this class of materials.

Device ParameterValue
Emitter2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][1][8]phenanthroline
Max. Luminous Efficiency1.45 cd/A
Max. Power Efficiency1.52 lm/W
Max. External Quantum Efficiency0.99%
CIE (x,y) Coordinates(0.16, 0.14) at 8.0 V

Data from a study on OLEDs using phenanthroline derivatives as emitters.[7]

Visualization: OLED Device Architecture

G cluster_device OLED Device Structure Cathode Cathode (Al) EIL Electron Injection Layer (Liq) EIL->Cathode ETL Electron Transport Layer (TPBi) ETL->EIL EML Emissive Layer (Phenanthroimidazole Derivative) EML->ETL HTL Hole Transport Layer (TCTA/NPB) HTL->EML Anode Anode (ITO) Anode->HTL

Caption: A typical multilayer structure of an Organic Light-Emitting Diode.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of phenanthridinone-based functional materials. The palladium-catalyzed intramolecular C-H arylation provides an efficient and modular route to a wide range of phenanthridinone derivatives. These resulting materials exhibit promising photophysical properties that are being explored in the fields of chemical sensing and organic electronics. Further research into the structure-property relationships of phenanthridinones will undoubtedly lead to the development of new and improved materials for a variety of advanced applications.

References

Application Notes and Protocols for Flow Chemistry Methods in 2-Bromo-N-phenylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a practical, albeit representative, protocol for the synthesis of 2-Bromo-N-phenylbenzamide using flow chemistry. The described methods leverage the advantages of continuous processing, such as enhanced heat and mass transfer, improved safety for exothermic reactions, and potential for higher yields and purity.

Introduction to Flow Chemistry for Amide Bond Formation

The formation of amide bonds is a cornerstone of organic and medicinal chemistry.[1][2] Traditional batch methods for synthesizing amides, such as the reaction of an acyl chloride with an amine, can be exothermic and challenging to control on a large scale. Flow chemistry offers a compelling alternative by conducting reactions in a continuously flowing stream through a reactor of small dimensions (e.g., a microreactor or a tube reactor). This approach provides precise control over reaction parameters like temperature, pressure, and residence time, leading to improved reaction efficiency and safety.[3][4]

Representative Flow Synthesis of this compound

Reaction Scheme:

To neutralize the HCl byproduct, a base such as triethylamine is typically included in the reaction mixture.

Quantitative Data Summary

The following table summarizes representative data for the flow synthesis of this compound, based on typical results for analogous amide formation reactions in continuous flow.

EntryFlow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)Conversion (%)Space-Time Yield (g/L/h)
10.55258592150
21.02.5258290290
30.55509298165
41.02.5509097320
52.01.25508895630

Experimental Protocol

Materials and Reagents:
  • 2-bromobenzoyl chloride

  • Aniline

  • Triethylamine (Et3N)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pumps

  • Microreactor or PFA tubing reactor (e.g., 10 mL volume)

  • T-mixer

  • Back-pressure regulator (BPR)

  • Temperature controller with heating/cooling module

  • Collection flask

Reagent Preparation:
  • Reagent Stream A: Prepare a 0.5 M solution of 2-bromobenzoyl chloride in anhydrous acetonitrile.

  • Reagent Stream B: Prepare a solution containing 0.5 M aniline and 0.6 M triethylamine in anhydrous acetonitrile.

Flow Reactor Setup and Synthesis:
  • Assemble the flow chemistry system as depicted in the workflow diagram below.

  • Ensure the system is clean, dry, and leak-proof.

  • Set the reactor temperature to the desired value (e.g., 50 °C).

  • Set the back-pressure regulator to a suitable pressure (e.g., 5 bar) to ensure a stable flow and prevent outgassing.

  • Set the flow rates for the two syringe pumps to deliver Reagent Stream A and Reagent Stream B at a 1:1 ratio (e.g., 0.5 mL/min for each pump, for a total flow rate of 1.0 mL/min).

  • Begin pumping the reagent streams through the T-mixer and into the heated reactor.

  • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through).

  • Collect the product stream in a collection flask.

Work-up and Purification:
  • Once the desired amount of product has been collected, quench the reaction by adding water to the collection flask.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Experimental Workflow Diagram

Flow_Synthesis cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection A Reagent A: 2-Bromobenzoyl Chloride in MeCN PumpA Syringe Pump A A->PumpA B Reagent B: Aniline + Et3N in MeCN PumpB Syringe Pump B B->PumpB TMixer PumpA->TMixer 0.5 mL/min PumpB->TMixer 0.5 mL/min Reactor Heated Reactor (e.g., 50°C) TMixer->Reactor Total Flow: 1.0 mL/min BPR Back-Pressure Regulator (5 bar) Reactor->BPR Residence Time: 2.5 min Collection Product Stream BPR->Collection Optimization_Logic Start Start Optimization SetParams Set Initial Parameters: - Temperature - Flow Rate - Concentration Start->SetParams RunExp Run Flow Experiment SetParams->RunExp Analyze Analyze Product: - Yield - Purity RunExp->Analyze Decision Target Yield/Purity Met? Analyze->Decision AdjustTemp Adjust Temperature Decision->AdjustTemp No AdjustFlow Adjust Flow Rate (Residence Time) Decision->AdjustFlow No, try another parameter End End Optimization Decision->End Yes AdjustTemp->RunExp AdjustFlow->RunExp

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-N-phenylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Bromo-N-phenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Troubleshooting Guides (Q&A)

This section addresses specific issues you may encounter during the synthesis of this compound, providing actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields in this acylation reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Scavenging of HCl: The reaction of 2-bromobenzoyl chloride with aniline produces one equivalent of hydrochloric acid (HCl).[1] This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The use of a base is crucial to neutralize the HCl as it forms, driving the reaction to completion. If you are already using a base, consider the following:

    • Base Strength and Stoichiometry: Ensure you are using at least one equivalent of a suitable base. Tertiary amines like triethylamine or pyridine are commonly used. For challenging acylations, a stronger, non-nucleophilic base might be necessary.

    • Base Addition: Adding the base slowly and concurrently with the acyl chloride can help maintain a neutral to slightly basic pH throughout the reaction, preventing the accumulation of aniline hydrochloride.

  • Moisture Contamination: 2-Bromobenzoyl chloride is highly reactive and will readily hydrolyze to 2-bromobenzoic acid in the presence of water. This side reaction consumes your starting material and introduces an impurity that can complicate purification.

    • Dry Glassware and Solvents: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.

  • Suboptimal Reaction Temperature: The reaction is typically performed at room temperature.[2] However, if the reaction is sluggish due to steric hindrance or low reactivity of the aniline, gentle heating might be required. Conversely, high temperatures can promote side reactions. Monitor your reaction by TLC to determine the optimal temperature.

  • Purity of Starting Materials: Impurities in either the 2-bromobenzoyl chloride or the aniline can lead to side reactions and lower yields. Ensure the purity of your starting materials before beginning the synthesis.

Question 2: I am observing a significant amount of a water-soluble impurity in my crude product. What could it be and how can I remove it?

Answer: The most likely water-soluble impurity is the hydrochloride salt of your base (e.g., triethylamine hydrochloride) or unreacted aniline hydrochloride. These are formed during the reaction and subsequent work-up.

  • Identification: These salts are typically white, crystalline solids that are soluble in water but have low solubility in many organic solvents.

  • Removal: A simple aqueous work-up is usually effective. After the reaction is complete, quenching the reaction mixture with water and then performing extractions with an organic solvent (like dichloromethane or ethyl acetate) will partition the desired this compound into the organic layer, leaving the hydrochloride salts in the aqueous layer. Washing the organic layer with a dilute acid (e.g., 1M HCl) can further remove any remaining basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and finally with brine to remove residual water.

Question 3: My purified product contains an impurity that is difficult to remove by column chromatography. What could it be?

Answer: A common and challenging impurity in this reaction is the N,N-diacylated product, where a second molecule of 2-bromobenzoyl chloride has reacted with the newly formed amide. This is more likely to occur if an excess of the acyl chloride is used or if the reaction temperature is too high. Another possibility is unreacted 2-bromobenzoic acid if the starting acyl chloride was hydrolyzed.

  • Identification: The diacylated product will have a higher molecular weight and a different polarity compared to the desired product. 2-bromobenzoic acid is an acidic impurity. These can often be detected by LC-MS or NMR of the crude product.

  • Prevention:

    • Use a slight excess (1.1-1.2 equivalents) of the aniline relative to the 2-bromobenzoyl chloride.

    • Add the 2-bromobenzoyl chloride slowly to the reaction mixture containing the aniline and base to avoid localized high concentrations of the acylating agent.

    • Maintain a controlled temperature.

  • Removal:

    • Recrystallization: This is often the most effective method for removing such impurities. A suitable solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution. Common solvents for recrystallizing N-aryl amides include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

    • Acid/Base Extraction for Acidic Impurities: If 2-bromobenzoic acid is the impurity, it can be removed by washing the organic solution of the crude product with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acid will be deprotonated and extracted into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound from 2-bromobenzoyl chloride and aniline?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-bromobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. A base is required to neutralize the HCl byproduct.[1]

Q2: What is a suitable solvent for this reaction?

A2: Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[2] The choice of solvent can influence the reaction rate and solubility of the reactants and products.

Q3: Can I use a different base besides triethylamine?

A3: Yes, other tertiary amines like pyridine or N,N-diisopropylethylamine (DIPEA) can be used. Inorganic bases such as potassium carbonate can also be employed, particularly in phase-transfer catalyzed reactions.[3] The choice of base can impact the reaction rate and work-up procedure.

Q4: Is it possible to improve the yield using microwave irradiation?

A4: Yes, for similar N-aryl amide syntheses, microwave irradiation has been shown to significantly reduce reaction times and improve yields.[4] This is due to efficient and rapid heating of the reaction mixture.

Data Presentation

The following table summarizes the impact of different bases and solvents on the yield of N-aryl benzamide synthesis, providing a comparative overview for reaction optimization.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Triethylamine (1.5)Dichloromethane0 to rt3-5Good[5]
2PyridineChloroformrt-37-70[6]
3Potassium CarbonateDMFrt0.25-0.5High[3]
4Cesium Carbonate-100-High[7]

Note: Yields are reported for analogous N-aryl benzamide syntheses and may vary for this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • 2-Bromobenzoyl chloride

  • Aniline

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) (or another suitable aprotic solvent)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred aniline solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Aniline & Triethylamine in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add Slowly Add 2-Bromobenzoyl Chloride in Anhydrous DCM cool->add react Stir at Room Temperature (Monitor by TLC) add->react quench Quench with Water react->quench extract Aqueous Work-up (Wash with HCl, NaHCO3, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_base Check Base? - Sufficient Equivalents? - Appropriate Strength? start->check_base check_moisture Check for Moisture? - Anhydrous Conditions? - Inert Atmosphere? start->check_moisture check_temp Check Reaction Temperature? - Too Low (Sluggish)? - Too High (Side Reactions)? start->check_temp check_purity Check Starting Material Purity? start->check_purity solution_base Increase Base Equivalents or Use Stronger Base check_base->solution_base solution_moisture Ensure Dry Glassware/Solvents & Use Inert Atmosphere check_moisture->solution_moisture solution_temp Optimize Temperature (Monitor by TLC) check_temp->solution_temp solution_purity Purify Starting Materials check_purity->solution_purity

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Bromo-N-phenylbenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question: My crude this compound appears as a discolored solid (yellowish or brownish). What are the likely impurities?

Answer: Discoloration in crude this compound typically arises from unreacted starting materials or byproducts from the synthesis, which is commonly a Schotten-Baumann reaction between 2-bromobenzoyl chloride and aniline.[1][2][3][4] Potential impurities include:

  • Unreacted Aniline: Can become oxidized over time, leading to colored impurities.

  • 2-Bromobenzoic Acid: Formed from the hydrolysis of 2-bromobenzoyl chloride.

  • Diacylated Aniline (Side-product): Aniline can potentially react with two molecules of 2-bromobenzoyl chloride.

  • Residual Base: If a base like pyridine or sodium hydroxide is used to neutralize the HCl byproduct, it may remain in the crude product.[3][4]

Question: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5][6][7] Here are several remedies:

  • Increase the Solvent Volume: Add more of the hot solvent to fully dissolve the oil. The goal is to ensure the compound is fully solvated at the solvent's boiling point.[5][6]

  • Use a Mixed Solvent System: If a single solvent is problematic, a mixed solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. For this compound, a mixture of ethanol and water, or ethyl acetate and hexane, could be effective.

  • Lower the Dissolution Temperature: If possible, use a solvent with a lower boiling point to avoid melting the product.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. This can provide a surface for crystals to nucleate.

  • Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Question: My yield after recrystallization is very low. How can I improve it?

Answer: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent necessary to just dissolve the crude material.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product may crystallize in the funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.

  • The crude product was highly impure: If the initial crude material has a low percentage of the desired product, the final yield will inherently be low.

Question: During column chromatography, my compound is not separating well from an impurity. What can I do to improve the separation?

Answer: Poor separation in column chromatography can be addressed by:

  • Optimizing the Eluent System: The polarity of the eluent is critical. For this compound, a common eluent system is a mixture of hexane and ethyl acetate. If the separation is poor, you can:

    • Decrease the polarity: If your compound and the impurity are eluting too quickly and close together, decrease the proportion of the more polar solvent (ethyl acetate). This will increase the retention time on the silica gel and may improve separation.

    • Use a solvent gradient: Start with a less polar eluent and gradually increase the polarity during the elution. This can help to separate compounds with close Rf values.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band. A thick initial band will lead to broad, poorly resolved peaks.

  • Column Dimensions: A longer and narrower column will generally provide better separation for difficult-to-separate mixtures.

Frequently Asked Questions (FAQs)

What is the expected melting point of pure this compound?

The reported melting point of this compound is 123.0-124.0 °C.[8] A broad melting range for your purified product indicates the presence of impurities.

What are the recommended solvents for recrystallizing crude this compound?

Based on literature for similar N-phenylbenzamide derivatives, suitable solvents for recrystallization include:

  • Ethanol: Absolute ethanol can be a good choice.[9]

  • Dimethylformamide (DMF): While effective, its high boiling point can make it difficult to remove completely.[9]

  • Mixed Solvents: A mixture of a good solvent like ethanol or ethyl acetate with a poor solvent like water or hexane can be very effective for inducing crystallization.

What is a typical eluent system for column chromatography of this compound?

A common and effective eluent system for the column chromatography of N-phenylbenzamide derivatives on silica gel is a mixture of hexane and ethyl acetate . The optimal ratio will depend on the specific impurities present, but a starting point could be a 9:1 or 4:1 mixture of hexane to ethyl acetate, with the polarity gradually increased as needed.

How can I monitor the progress of my column chromatography?

Thin-layer chromatography (TLC) is the best way to monitor the separation. Use the same eluent system for your TLC as you are using for the column. Spot the crude mixture and the collected fractions on a TLC plate to identify which fractions contain the pure product.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent or solvent pair. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography Protocol
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate) and pour it into the column, allowing the silica to settle into a uniform bed.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

  • Loading the Sample: Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Monitoring: Monitor the collected fractions by TLC to determine which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Table 1: Solubility of N-Phenylbenzamide Derivatives in Common Solvents (Qualitative)

SolventSolubilityNotes
WaterInsolubleBenzamide has low water solubility.
EthanolSoluble when hotA good candidate for recrystallization.
HexaneSparingly solubleCan be used as an anti-solvent in mixed-solvent recrystallization.
Ethyl AcetateSolubleA common solvent for chromatography and can be used for recrystallization.
DichloromethaneSolubleOften used to dissolve the crude product for loading onto a chromatography column.
Dimethylformamide (DMF)SolubleA strong solvent, can be used for recrystallization of less soluble compounds.[9]

Table 2: Comparison of Purification Techniques

TechniqueProsConsBest For
Recrystallization Simple, inexpensive, good for removing small amounts of impurities.Can have lower yields, may not be effective for impurities with similar solubility.Purifying moderately impure solids to a high degree of purity.
Column Chromatography Excellent for separating complex mixtures and impurities with similar properties.More time-consuming, requires more solvent and materials.Isolating a pure compound from a mixture of byproducts and starting materials.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Option 1 ColumnChromatography Column Chromatography Start->ColumnChromatography Option 2 TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC MeltingPoint Melting Point Determination TLC->MeltingPoint FinalProduct Pure this compound MeltingPoint->FinalProduct Troubleshooting_Recrystallization Start Crude Product Oils Out AddSolvent Add More Hot Solvent Start->AddSolvent MixedSolvent Use Mixed Solvent System Start->MixedSolvent SlowCool Cool Slowly AddSolvent->SlowCool CheckPurity Check Purity (TLC/Melting Point) SlowCool->CheckPurity MixedSolvent->SlowCool Success Pure Crystals Formed CheckPurity->Success

References

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-N-phenylbenzamide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the C-N coupling reaction of 2-Bromo-N-phenylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the coupling of this compound?

A1: The most common and effective catalysts for the C-N coupling of aryl halides like this compound are palladium and copper-based systems. Palladium catalysts, particularly in the form of Pd(0) or Pd(II) precatalysts, are widely used in Buchwald-Hartwig amination reactions. Copper-catalyzed reactions, often referred to as Ullmann condensations, provide a cost-effective alternative.

Q2: How does catalyst loading affect the reaction yield and rate?

A2: Catalyst loading is a critical parameter that directly influences the reaction's efficiency.

  • Low Catalyst Loading: Insufficient catalyst can lead to slow or incomplete conversion, resulting in low yields of the desired product.

  • Optimal Catalyst Loading: At the optimal concentration, the catalyst efficiently facilitates the reaction, leading to high yields in a reasonable timeframe. For many palladium-catalyzed systems, loadings of 1-2 mol% are common.

  • High Catalyst Loading: While increasing the catalyst amount can sometimes accelerate the reaction, excessively high loadings can lead to undesirable side reactions, such as the formation of homocoupling byproducts. It also increases the cost and the burden of removing residual metal from the final product.

Q3: What are common side reactions to be aware of during the coupling of this compound?

A3: Several side reactions can occur, impacting the purity and yield of the desired product. These include:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, resulting in the formation of N-phenylbenzamide.

  • Homocoupling: Two molecules of the amine or the aryl halide can couple to form symmetrical biaryls or diarylamines.

  • Catalyst Deactivation: The catalyst can become inactive through various mechanisms, such as the formation of off-cycle species or aggregation into nanoparticles.

Q4: Which ligands are recommended for the palladium-catalyzed coupling of this compound?

A4: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle. For substrates similar to this compound, ligands such as XPhos, SPhos, and BrettPhos have shown to be effective. The optimal ligand often needs to be determined empirically for a specific substrate and amine coupling partner.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion. 2. Catalyst Deactivation: The catalyst has been poisoned by impurities or has degraded. 3. Incorrect Reaction Conditions: Temperature, solvent, or base may not be optimal.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). See Table 1 for a general guide. 2. Use Fresh Catalyst/Reagents: Ensure all reagents and solvents are pure and dry. Degas the solvent to remove oxygen. 3. Optimize Conditions: Screen different solvents (e.g., toluene, dioxane, THF) and bases (e.g., NaOtBu, K3PO4, Cs2CO3). Increase the reaction temperature in increments of 10°C.
Formation of Side Products 1. High Catalyst Loading: Can promote side reactions like homocoupling. 2. Incorrect Ligand: The chosen ligand may not provide sufficient steric hindrance or electronic properties to prevent side reactions. 3. Presence of Oxygen: Can lead to oxidative side reactions.1. Decrease Catalyst Loading: Once a reasonable yield is achieved, try to lower the catalyst loading to minimize side product formation. 2. Screen Ligands: Test different bulky biarylphosphine ligands to improve selectivity. 3. Ensure Inert Atmosphere: Properly degas all solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Poor Reproducibility 1. Variability in Reagent Quality: Impurities in starting materials, solvents, or base can affect the reaction outcome. 2. Inconsistent Catalyst Activity: The activity of the precatalyst can vary between batches. 3. Atmospheric Contamination: Inconsistent exclusion of air and moisture.1. Purify Reagents: Purify starting materials and ensure solvents are anhydrous. 2. Use a Well-Defined Precatalyst: Employ a stable and well-characterized palladium precatalyst. 3. Standardize Reaction Setup: Use consistent procedures for degassing and maintaining an inert atmosphere.

Data Presentation

Table 1: Effect of Palladium Catalyst Loading on the Yield of a Model Buchwald-Hartwig Amination Reaction.

EntryCatalyst Loading (mol%)Yield (%)Notes
10.545Incomplete conversion observed.
21.085Good conversion and yield.
32.092High yield, slight increase in side products.
45.090No significant improvement in yield, increased cost.

Note: This table represents typical results for a Buchwald-Hartwig amination of an aryl bromide and may vary for the specific coupling of this compound. Experimental optimization is recommended.

Experimental Protocols

General Protocol for Palladium-Catalyzed Coupling of this compound with an Aniline Derivative:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), and a suitable base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Weigh Reagents: - this compound - Amine - Base setup Assemble Reaction: - Add reagents to flask - Add catalyst system reagents->setup catalyst Prepare Catalyst System: - Pd Precatalyst - Ligand catalyst->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Reaction Work-up: - Quench - Extract monitor->workup If complete purify Purify Product (Column Chromatography) workup->purify

Caption: Experimental workflow for the palladium-catalyzed coupling of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_catalyst Is Catalyst Loading Sufficient? start->check_catalyst increase_loading Increase Catalyst Loading (e.g., 1-2 mol%) check_catalyst->increase_loading No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes increase_loading->check_conditions optimize_conditions Screen Solvents, Bases, and Temperature check_conditions->optimize_conditions No check_reagents Are Reagents and Solvents Pure/Dry? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting logic for addressing low yield in the coupling reaction.

challenges in the synthesis of N-phenylbenzamide from benzenesulfinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N-phenylbenzamide. While the inquiry specified benzenesulfinate as a starting material, it's important to note that this is not a standard precursor for this transformation. The common and established methods involve the reaction of a benzoic acid derivative with aniline. This guide will focus on the challenges encountered during these conventional and widely practiced synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-phenylbenzamide?

The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of aniline with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide. Another common approach is the direct coupling of benzoic acid and aniline using a coupling agent like dicyclohexylcarbodiimide (DCC).

Q2: My reaction yield is very low. What are the potential causes?

Low yields in N-phenylbenzamide synthesis can stem from several factors:

  • Poor quality of starting materials: Impurities in aniline or the benzoylating agent can lead to side reactions.

  • Incorrect stoichiometry: An improper molar ratio of reactants can result in incomplete conversion.

  • Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.

  • Inefficient mixing: In biphasic systems like the Schotten-Baumann reaction, vigorous stirring is crucial for facilitating the reaction between the reactants in the organic and aqueous layers.

  • Hydrolysis of the acylating agent: In the presence of water, benzoyl chloride can hydrolyze back to benzoic acid, reducing the amount available for the reaction with aniline.

Q3: I am observing the formation of a significant amount of a white precipitate that is not my product. What could it be?

If you are using benzoyl chloride, this precipitate is likely benzoic acid, formed from the hydrolysis of the starting material. If you are using a carbodiimide coupling agent like DCC, the precipitate is likely dicyclohexylurea (DCU), a byproduct of the coupling reaction.

Q4: How can I purify my crude N-phenylbenzamide?

Recrystallization is the most common method for purifying N-phenylbenzamide. A common solvent system for this is ethanol or an ethanol-water mixture. The crude product is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, pure N-phenylbenzamide will crystallize out.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to proceed or is very slow Low reaction temperature. Poor quality of reagents. Ineffective mixing in a biphasic system.Gradually increase the reaction temperature while monitoring for side product formation. Ensure the purity of aniline and the benzoylating agent. Aniline can be distilled prior to use. Increase the stirring rate to ensure efficient mixing of the aqueous and organic layers.
Formation of multiple products (observed by TLC) Side reactions due to high temperature. Presence of impurities in the starting materials. Di-acylation of aniline.Perform the reaction at a lower temperature. Purify the starting materials before the reaction. Use a slight excess of aniline to minimize di-acylation.
Difficulty in isolating the product Product is soluble in the reaction solvent. Emulsion formation during workup.After the reaction, pour the mixture into a large volume of cold water to precipitate the product. Add a small amount of brine to the separatory funnel to break up emulsions.
Product is an oil instead of a solid Presence of impurities. Residual solvent.Attempt to purify the oil via column chromatography. Ensure the product is thoroughly dried under vacuum.
Low purity of the final product after recrystallization Inappropriate recrystallization solvent. Product co-precipitating with impurities.Screen different solvent systems for recrystallization. Consider a preliminary purification step like column chromatography before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylbenzamide via Schotten-Baumann Reaction
  • In a flask equipped with a magnetic stirrer, dissolve 2.0 g of aniline in 50 mL of 5% aqueous sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add 3.0 mL of benzoyl chloride to the stirred solution.

  • Continue stirring vigorously for 15-20 minutes.

  • Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure N-phenylbenzamide.

Protocol 2: Synthesis of N-Phenylbenzamide using a Coupling Agent
  • Dissolve 2.44 g of benzoic acid and 1.86 g of aniline in 50 mL of dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4.12 g of dicyclohexylcarbodiimide (DCC) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

MethodReactantsBase/Coupling AgentSolventTypical YieldReference
Schotten-BaumannAniline, Benzoyl ChlorideSodium HydroxideWater/Dichloromethane80-95%
Amide CouplingAniline, Benzoic AcidDicyclohexylcarbodiimide (DCC)Dichloromethane75-90%N/A

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_end start_end process process decision decision output output A Dissolve Aniline in NaOH(aq) B Cool Mixture in Ice Bath A->B C Add Benzoyl Chloride B->C D Stir Vigorously (15-20 min) C->D E Filter Precipitate D->E F Wash with Cold Water E->F G Recrystallize (Ethanol/Water) F->G H Pure N-Phenylbenzamide G->H

Caption: Workflow for the Schotten-Baumann synthesis of N-phenylbenzamide.

troubleshooting_logic problem problem cause cause solution solution low_yield Low Yield? impure_reagents Impure Reagents? low_yield->impure_reagents wrong_stoich Incorrect Stoichiometry? low_yield->wrong_stoich bad_temp Suboptimal Temp? low_yield->bad_temp poor_mixing Poor Mixing? low_yield->poor_mixing purify_reagents Purify/Distill Starting Materials impure_reagents->purify_reagents recalculate Recalculate & Re-weigh Reactants wrong_stoich->recalculate optimize_temp Optimize Temperature (Monitor by TLC) bad_temp->optimize_temp increase_stirring Increase Stirring Rate poor_mixing->increase_stirring

Caption: Troubleshooting logic for addressing low reaction yields.

Technical Support Center: Synthesis of 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-N-phenylbenzamide, with a focus on reducing reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method is the Schotten-Baumann reaction, which involves the acylation of aniline with 2-bromobenzoyl chloride in the presence of a base. For significantly faster reactions, microwave-assisted synthesis is a highly effective alternative.

Q2: How can I dramatically reduce the reaction time for this synthesis?

A2: Microwave-assisted synthesis is the most effective method for drastically reducing reaction times, often from several hours to just a few minutes, while maintaining high yields.

Q3: What are the typical solvents and bases used in the conventional synthesis?

A3: Dichloromethane or diethyl ether are common organic solvents for the reaction, often in a two-phase system with an aqueous solution of a base like sodium hydroxide or in the presence of an organic base like pyridine.

Q4: What are the key parameters to control in microwave-assisted synthesis?

A4: The key parameters to optimize are temperature, reaction time, and microwave power. These will depend on the specific microwave reactor being used.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials (aniline and 2-bromobenzoyl chloride).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Hydrolysis of 2-bromobenzoyl chloride: The acyl chloride is sensitive to water. 2. Poor quality of reagents: Degradation of starting materials. 3. Insufficient base: The acid generated during the reaction was not effectively neutralized. 4. Low reaction temperature (conventional method): The reaction rate is too slow.1. Ensure all glassware is dry and use anhydrous solvents. Add the acyl chloride slowly to the reaction mixture. 2. Use freshly opened or purified reagents. 3. Use a slight excess of the base. 4. Increase the reaction temperature or reflux the reaction mixture.
Formation of side products 1. Diacylation of aniline: Excess 2-bromobenzoyl chloride can react with the newly formed amide. 2. Reaction of 2-bromobenzoyl chloride with the base: Strong bases can react with the acyl chloride.1. Use a slight excess of aniline relative to 2-bromobenzoyl chloride. 2. Add the 2-bromobenzoyl chloride slowly to the reaction mixture containing aniline and a milder base like pyridine.
Product is difficult to purify 1. Presence of unreacted starting materials. 2. Formation of colored impurities. 1. After the reaction, wash the organic layer with dilute acid (to remove excess aniline) and then with a dilute base (to remove any remaining 2-bromobenzoic acid). 2. Recrystallize the crude product from a suitable solvent system like ethanol/water or acetone/methanol.
Reaction is very slow (conventional method) 1. Low reaction temperature. 2. Inefficient mixing in a two-phase system. 1. Heat the reaction mixture to reflux. 2. Use vigorous stirring to ensure good mixing between the organic and aqueous phases.

Data Presentation

Table 1: Comparison of Synthesis Methods for N-Arylbenzamides

MethodReactantsCatalyst/BaseSolventTemperatureReaction TimeYieldReference
Conventional Heating4-bromobenzoyl chloride, aniline-AcetoneReflux6 hoursHigh (not specified)[1]
Microwave IrradiationN-(2-bromo-phenyl)-2-hydroxy-benzamide precursors-Not specified150 °C7-11 minutes86-93%[2]

Experimental Protocols

Protocol 1: Conventional Synthesis via Schotten-Baumann Reaction

This protocol is based on a standard Schotten-Baumann reaction for a similar substrate.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.1 equivalents) in dichloromethane.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2 equivalents).

  • Addition of Acyl Chloride: While stirring vigorously, slowly add a solution of 2-bromobenzoyl chloride (1 equivalent) in dichloromethane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within several hours.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis

This is a generalized protocol based on the rapid synthesis of similar benzamides.

  • Preparation: In a microwave-safe reaction vessel, combine 2-bromobenzoyl chloride (1 equivalent), aniline (1.1 equivalents), and a suitable high-boiling point solvent (e.g., DMF or DMSO).

  • Addition of Base: Add a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the temperature to 120-150°C and the reaction time to 5-15 minutes with a power of up to 500W.

  • Work-up: After the reaction is complete and the vessel has cooled, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A 1. Dissolve Aniline and Base B 2. Add 2-Bromobenzoyl Chloride A->B C 3. Reflux for several hours B->C D 4. Work-up and Purification C->D E 1. Combine Reactants and Base in Vessel F 2. Microwave Irradiation (5-15 min) E->F G 3. Work-up and Purification F->G

Caption: Experimental workflows for conventional and microwave-assisted synthesis.

troubleshooting_workflow Start Reaction Complete? LowYield Low Yield Start->LowYield No SideProducts Side Products Present Start->SideProducts Yes, but impure GoodYield High Yield, Pure Product Start->GoodYield Yes, pure CheckPurity Check Reagent Purity LowYield->CheckPurity Purify Purification (Recrystallization/Chromatography) SideProducts->Purify CheckPurity->LowYield Impure -> Replace CheckMoisture Check for Moisture CheckPurity->CheckMoisture Pure CheckMoisture->LowYield Wet -> Dry System OptimizeBase Optimize Base/Stoichiometry CheckMoisture->OptimizeBase Dry OptimizeBase->LowYield Suboptimal -> Adjust OptimizeTemp Increase Temperature/Time OptimizeBase->OptimizeTemp Optimized OptimizeTemp->LowYield Still Low -> Consider Catalyst

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Reactions with 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-N-phenylbenzamide in common chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with this compound is giving a low yield. What are the common causes?

Low yields in cross-coupling reactions involving this compound can stem from several factors:

  • Catalyst Deactivation: The Palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective.[2][3]

  • Incorrect Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used. The solubility of the base can also impact the reaction rate.

  • Low Reaction Temperature: While some modern catalyst systems can operate at room temperature, many cross-coupling reactions require elevated temperatures to proceed efficiently. If the yield is low, consider increasing the reaction temperature.

  • Steric Hindrance: The ortho-bromo and N-phenyl groups on the benzamide introduce steric bulk, which can hinder the approach of the coupling partners to the catalyst. Using a bulkier ligand can sometimes overcome this issue.

Q2: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

Common side products in cross-coupling reactions with this compound include:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in the formation of N-phenylbenzamide. This can be caused by moisture in the reaction or by β-hydride elimination from certain intermediates in the catalytic cycle.[4] To minimize this, ensure anhydrous conditions and choose a ligand that promotes reductive elimination over β-hydride elimination.

  • Homocoupling: Dimerization of the starting material or the boronic acid (in Suzuki reactions) can occur.[5] This is often a result of catalyst decomposition or the presence of oxygen. Using a slight excess of the bromide can sometimes suppress boronic acid homocoupling.

  • Formation of Phenanthridinone: In some cases, intramolecular C-H activation can lead to the formation of N-phenyl phenanthridinone, especially at higher temperatures.[6] If this is not the desired product, optimizing the reaction time and temperature is crucial.

Q3: My this compound starting material appears to be degrading. What are the proper storage and handling procedures?

While this compound is a relatively stable solid, it is good practice to store it in a cool, dry place away from light. To ensure its integrity for sensitive catalytic reactions, it is recommended to:

  • Store under an inert atmosphere if it will be kept for an extended period.

  • Dry the compound in a vacuum oven before use, especially if it has been exposed to ambient conditions.

  • Check the purity by NMR or LC-MS before setting up a reaction, particularly if troubleshooting unexpected results.

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination

If you are experiencing low yields in the Buchwald-Hartwig amination of this compound, consider the following troubleshooting steps:

Parameter Recommendation Rationale
Catalyst System Screen different palladium precursors (e.g., Pd2(dba)3, Pd(OAc)2) and ligands. For this substrate, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are good starting points.[7][8]The ligand choice is critical for stabilizing the catalyst and promoting the reaction with sterically hindered and electron-rich substrates.
Base Try different bases such as NaOtBu, K3PO4, or Cs2CO3. Ensure the base is finely powdered and dry.The strength and solubility of the base affect the deprotonation of the amine and the overall reaction rate.
Solvent Common solvents include toluene, dioxane, and THF. Ensure the solvent is anhydrous.The solvent can influence the solubility of the reagents and the stability of the catalytic species.
Temperature Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.Higher temperatures can overcome the activation energy barrier for sterically demanding substrates.
Concentration Vary the concentration of the reaction mixture.In some cases, higher concentrations can favor the desired reaction pathway.
Low Yield in Suzuki Coupling

For troubleshooting low yields in the Suzuki coupling of this compound, refer to the following guide:

Parameter Recommendation Rationale
Boronic Acid/Ester Ensure the boronic acid or ester is pure and not degraded. Consider using a boronate ester (e.g., pinacol ester) for improved stability.Boronic acids can undergo decomposition (protodeboronation or trimerization), reducing the amount of active nucleophile.
Base A range of bases can be effective, including K2CO3, K3PO4, and CsF. The choice may depend on the specific boronic acid used. An aqueous solution of the base is often required.The base activates the boronic acid for transmetalation to the palladium center.
Ligand Use electron-rich and bulky phosphine ligands such as SPhos, XPhos, or P(t-Bu)3.[9]These ligands promote the oxidative addition of the electron-rich aryl bromide and facilitate the subsequent steps of the catalytic cycle.
Solvent System A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is typically used.The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Degassing Thoroughly degas the reaction mixture before heating.Oxygen can lead to the unwanted homocoupling of the boronic acid and deactivate the catalyst.[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific amines.

  • Reaction Setup: In a flame-dried Schlenk tube or reaction vial, combine this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a palladium precursor (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equiv).

  • Solvent Addition: Add a solvent mixture, such as toluene/ethanol/water (4:1:1).

  • Degassing: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Troubleshooting Workflow for Failed Palladium Cross-Coupling Reactions

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents Check Reagent Quality - Purity of Starting Materials - Anhydrous Solvents - Active Catalyst - Dry Base start->check_reagents check_reagents->start Reagents Faulty (Replace/Purify) check_conditions Verify Reaction Conditions - Inert Atmosphere - Correct Temperature - Adequate Stirring check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect (Correct and Repeat) optimize_catalyst Optimize Catalyst System - Screen Ligands - Vary Pd Precursor - Adjust Catalyst Loading check_conditions->optimize_catalyst Conditions OK optimize_base_solvent Optimize Base and Solvent - Screen Different Bases - Vary Solvent System optimize_catalyst->optimize_base_solvent No Improvement success Reaction Successful optimize_catalyst->success Yield Improved side_products Analyze for Side Products - Hydrodehalogenation - Homocoupling - Intramolecular Cyclization optimize_base_solvent->side_products Still Low Yield optimize_base_solvent->success Yield Improved address_side_products Address Side Product Formation - Rigorous Anhydrous Conditions - Modify Ligand/Base - Adjust Temperature/Time side_products->address_side_products Side Products Identified address_side_products->optimize_catalyst Re-optimize address_side_products->success Yield Improved

Caption: A logical workflow for troubleshooting failed palladium cross-coupling reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex1 L_nPd(II)(Ar)(X) pd0->pd_complex1 Ar-X amine_coordination Amine Coordination pd_complex2 [L_nPd(II)(Ar)(HNR'R'')]^+X^- pd_complex1->pd_complex2 HNR'R'' deprotonation Deprotonation (Base) pd_amido_complex L_nPd(II)(Ar)(NR'R'') pd_complex2->pd_amido_complex pd_amido_complex->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Solvent Effects on 2-Bromo-N-phenylbenzamide Reaction Rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with 2-Bromo-N-phenylbenzamide. The information is presented in a question-and-answer format to directly address specific issues related to solvent effects on reaction rates.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction types for this compound?

A1: this compound typically undergoes cross-coupling reactions to form a new carbon-nitrogen (C-N) bond, displacing the bromine atom. The most common and relevant reaction types are the Buchwald-Hartwig amination and the Ullmann condensation. Both reactions are instrumental in the synthesis of complex aromatic amines.

Q2: How does solvent choice generally affect the rate of these reactions?

A2: Solvent polarity and coordinating ability are critical factors influencing the reaction rate. In Buchwald-Hartwig aminations, a variety of solvents can be used, with common choices including toluene, dioxane, and THF. The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species. For Ullmann condensations, high-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are traditionally used due to the often high reaction temperatures required.

Q3: Are there any general trends for solvent effects on Buchwald-Hartwig amination?

A3: Yes, while specific outcomes can be substrate-dependent, some general trends are observed. Non-polar aprotic solvents like toluene are often effective. The solubility of the base and the palladium catalyst is crucial, and the solvent choice must accommodate these components. The agitation rate can also be a significant factor, especially when using dense, insoluble inorganic bases.

Troubleshooting Guides

Issue 1: Slow or incomplete reaction.

  • Question: My Buchwald-Hartwig amination of this compound is sluggish and does not go to completion. What are the likely causes related to the solvent?

  • Answer:

    • Poor Reagent Solubility: The palladium catalyst, ligand, and base must have sufficient solubility in the chosen solvent at the reaction temperature. If any component is poorly soluble, the reaction will be slow. Consider switching to a more polar or coordinating solvent like dioxane or THF if you are using a non-polar solvent like toluene.

    • Inappropriate Solvent Polarity: The polarity of the solvent can affect the stability of the transition state. For some Buchwald-Hartwig reactions, a less polar solvent may be optimal. It is often necessary to screen a few different solvents to find the best one for your specific substrate and catalyst system.[1]

    • Presence of Water: While anhydrous conditions are often recommended, trace amounts of water can sometimes have a beneficial effect on the reaction rate, particularly when using certain bases like cesium carbonate. However, excessive water can lead to catalyst decomposition. If you are using rigorously dried solvents, consider adding a controlled, small amount of water.

    • Degassing: Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

Issue 2: Formation of side products.

  • Question: I am observing significant side product formation in my reaction. Could the solvent be the cause?

  • Answer:

    • Solvent Reactivity: While less common with standard solvents, some solvents can participate in side reactions at elevated temperatures. Ensure the chosen solvent is inert under the reaction conditions.

    • Solvent Effects on Selectivity: The solvent can influence the selectivity of the reaction, particularly if there are multiple reactive sites on the substrate. Screening different solvents may help to minimize the formation of undesired byproducts. For instance, in some cases, the choice between toluene and DMF can influence the product distribution.[2]

Quantitative Data on Reaction Rates

SolventDielectric Constant (approx.)PolarityTypical Observations in Buchwald-Hartwig Amination
Toluene2.4Non-polarCommonly used, good for many systems. Can sometimes lead to slower rates if reagents are not fully soluble.
Dioxane2.2Non-polar, coordinatingOften a good choice, can improve solubility of some catalysts and bases.
Tetrahydrofuran (THF)7.6Polar aproticCan be effective, but its lower boiling point may limit the reaction temperature.
N,N-Dimethylformamide (DMF)36.7Polar aproticCan increase reaction rates due to its polarity but may also lead to more side products in some cases. Often used in Ullmann condensations.[3]
Dimethyl Sulfoxide (DMSO)46.7Polar aproticHighly polar, can accelerate reactions but may also promote side reactions and catalyst decomposition at high temperatures.

Experimental Protocols

Protocol 1: General Procedure for a Kinetic Study of Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for monitoring the reaction kinetics. Specific parameters will need to be optimized for your particular reaction.

  • Reagent Preparation:

    • Prepare stock solutions of this compound, the desired amine, the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and a non-nucleophilic internal standard (e.g., dodecane) in the chosen anhydrous, degassed solvent.

  • Reaction Setup:

    • In a reaction vial equipped with a magnetic stir bar, add the base (e.g., Cs₂CO₃).

    • Under an inert atmosphere (e.g., argon or nitrogen), add the stock solutions of this compound, the amine, and the internal standard.

    • Add the appropriate volume of the chosen solvent to achieve the desired concentration.

  • Initiation and Monitoring:

    • Place the vial in a preheated reaction block or oil bath at the desired temperature.

    • Initiate the reaction by adding the stock solutions of the palladium precatalyst and the ligand.

    • At timed intervals, withdraw aliquots of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel to remove the catalyst and base.

  • Analysis:

    • Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting material, product, and internal standard.

    • Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of this curve at early time points.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Reactants, Catalyst, Ligand, Standard) C Add Reactants & Standard A->C B Prepare Reaction Vial (Base, Solvent) B->C D Equilibrate Temperature C->D E Initiate with Catalyst & Ligand D->E F Monitor and Sample at Timed Intervals E->F G Quench Reaction Aliquots F->G H Analyze by GC/HPLC G->H I Determine Reaction Kinetics H->I

Caption: A flowchart of the experimental workflow for a kinetic study.

Solvent_Effects_Logic cluster_properties Solvent Properties cluster_effects Impact on Reaction Solvent Solvent Choice Polarity Polarity Solvent->Polarity CoordinatingAbility Coordinating Ability Solvent->CoordinatingAbility BoilingPoint Boiling Point Solvent->BoilingPoint Solubility Reagent Solubility Polarity->Solubility Rate Reaction Rate Polarity->Rate Selectivity Selectivity / Side Products Polarity->Selectivity CoordinatingAbility->Solubility CoordinatingAbility->Selectivity CatalystStability Catalyst Stability CoordinatingAbility->CatalystStability BoilingPoint->Rate Solubility->Rate CatalystStability->Rate

Caption: Logical relationship of solvent properties and their effects on reaction outcomes.

References

preventing decomposition of 2-Bromo-N-phenylbenzamide under heat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Bromo-N-phenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal decomposition of this compound during experimental procedures.

Troubleshooting Guides

This section addresses specific issues you might encounter related to the thermal instability of this compound.

Issue 1: Suspected Decomposition of this compound Upon Heating

  • Question: My reaction mixture containing this compound darkened, and I observed unexpected byproducts upon heating. How can I confirm if the compound is decomposing and what is the likely decomposition product?

  • Answer: Thermal decomposition of this compound is a known issue. The primary decomposition pathway is believed to be an intramolecular cyclization reaction to form phenanthridinone . This reaction is often catalyzed by trace metals and can occur at elevated temperatures.

    To confirm decomposition, you can use analytical techniques such as:

    • Thin Layer Chromatography (TLC): Compare the TLC profile of your heated sample with a standard of this compound. The appearance of a new, more polar spot could indicate the formation of phenanthridinone.

    • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide quantitative information on the loss of your starting material and the formation of new peaks corresponding to degradation products.

    • Mass Spectrometry (MS): Analysis of the reaction mixture by MS can help identify the molecular weight of the byproduct, which should correspond to that of phenanthridinone (195.21 g/mol ).

Issue 2: Preventing Decomposition During a High-Temperature Reaction

  • Question: I need to run a reaction with this compound at a temperature where I suspect it might decompose. What steps can I take to minimize or prevent this decomposition?

  • Answer: Several strategies can be employed to mitigate the thermal decomposition of this compound:

    • Use of an Inert Atmosphere: Oxygen can promote oxidative degradation pathways.[1][2] Performing your reaction under an inert atmosphere of nitrogen or argon can significantly reduce decomposition.[1][2]

    • Addition of Antioxidants: Antioxidants can inhibit free-radical mediated decomposition pathways. Common choices for organic compounds include hindered phenols like Butylated Hydroxytoluene (BHT) or radical scavengers.

    • Temperature Control: If possible, lower the reaction temperature. Even a small decrease in temperature can significantly reduce the rate of decomposition.

    • Solvent Choice: The choice of solvent can influence thermal stability. Aprotic, non-polar solvents may be preferable to minimize side reactions.

    • Minimize Reaction Time: Reducing the time the compound is exposed to high temperatures will decrease the extent of decomposition.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected decomposition temperature of this compound?

  • Q2: What is the primary thermal decomposition pathway for this compound?

    • A2: The most likely thermal decomposition pathway is an intramolecular cyclization reaction, where the phenyl ring attached to the nitrogen attacks the carbon bearing the bromine atom, eliminating HBr to form the more thermodynamically stable, conjugated system of phenanthridinone. This type of cyclization is a known reaction for 2-halobenzanilides, often facilitated by heat or a catalyst.

  • Q3: Can I use antioxidants to prevent the decomposition? If so, which ones are recommended?

    • A3: Yes, antioxidants can be effective in preventing decomposition, particularly if it proceeds via a free-radical mechanism. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to stabilize organic compounds. The optimal choice and concentration of the antioxidant would need to be determined experimentally for your specific application.

  • Q4: How does an inert atmosphere help in preventing decomposition?

    • A4: An inert atmosphere, typically nitrogen or argon, displaces oxygen from the reaction vessel.[1][2] This is crucial because oxygen can participate in oxidative degradation reactions, especially at elevated temperatures, leading to a variety of unwanted byproducts.[1][2] By removing oxygen, you can often suppress these degradation pathways and improve the stability of your compound.[1][2]

Quantitative Data

Specific quantitative data on the thermal decomposition of this compound is limited in the available literature. However, for illustrative purposes, the following table summarizes the thermal decomposition data for a structurally related polymer, Poly(N-phenylpropionamide).[3] This data can provide a general idea of the temperature range at which amide bonds in similar structures begin to break down.

CompoundOnset of Decomposition (Tonset) in N2Temperature of Maximum Decomposition Rate (Tmax) - Stage 1Weight Loss at Stage 1
Poly(N-phenylpropionamide)~180 °C220 °C13%

Data sourced from a study on the thermal stability of poly(N-phenylpropionamide) and its copolymers.[3]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

This protocol provides a general procedure for determining the onset of thermal decomposition of a compound like this compound.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Select an appropriate crucible, typically alumina or platinum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the TGA crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas to nitrogen or argon with a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Set the temperature program:

      • Equilibrate at 30 °C for 10 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant mass loss begins (e.g., 5% mass loss) or by the intersection of the baseline with the tangent of the decomposition curve.

Protocol 2: Evaluating the Efficacy of an Antioxidant

This protocol describes a method to test the effectiveness of an antioxidant in preventing the thermal decomposition of this compound in solution.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable high-boiling solvent (e.g., diphenyl ether).

    • Prepare a stock solution of the antioxidant (e.g., BHT) in the same solvent.

  • Sample Preparation:

    • Prepare three sets of reaction vials:

      • Control: Stock solution of this compound only.

      • Test: Stock solution of this compound mixed with a specific concentration of the antioxidant solution (e.g., 0.1 mol%).

      • Blank: Solvent only.

  • Heating and Sampling:

    • Place all vials in a heating block at a temperature known to cause decomposition (e.g., 180-200 °C).

    • At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each vial.

  • Analysis:

    • Analyze the aliquots by HPLC to quantify the remaining concentration of this compound and the formation of any degradation products.

  • Evaluation:

    • Compare the rate of decomposition of this compound in the control and test samples. A slower rate of degradation in the test sample indicates that the antioxidant is effective at the tested concentration.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_confirmation Confirmation cluster_solutions Preventative Measures cluster_evaluation Evaluation A Suspicion of Decomposition (e.g., color change, unexpected byproducts) B Analytical Confirmation A->B B_TLC TLC Analysis B->B_TLC B_HPLC HPLC Analysis B->B_HPLC B_MS Mass Spectrometry B->B_MS C Implement Stabilization Strategy B->C Decomposition Confirmed C_Inert Use Inert Atmosphere (Nitrogen or Argon) C->C_Inert C_Antioxidant Add Antioxidant (e.g., BHT) C->C_Antioxidant C_Temp Lower Reaction Temperature C->C_Temp C_Time Minimize Reaction Time C->C_Time D Monitor Reaction C->D E Successful Stabilization? D->E E->C No, try another strategy F Proceed with Experiment E->F Yes

Caption: Troubleshooting workflow for addressing the thermal decomposition of this compound.

Decomposition_Pathway reactant This compound intermediate Intramolecular Cyclization (Heat) reactant->intermediate product Phenanthridinone intermediate->product byproduct + HBr

Caption: Proposed thermal decomposition pathway of this compound to Phenanthridinone.

References

Technical Support Center: Workup and Troubleshooting for Copper-Catalyzed Amidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for copper-catalyzed amidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on workup procedures and to troubleshoot common issues encountered during the purification of amide products.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a copper-catalyzed amidation reaction?

A general workup procedure typically involves quenching the reaction, followed by an aqueous workup to remove the copper catalyst and other water-soluble impurities. The organic product is then extracted, dried, and concentrated. Final purification is often achieved by column chromatography or recrystallization.[1][2]

Q2: How can I remove the copper catalyst from my reaction mixture?

Several methods can be employed to remove residual copper catalyst:

  • Aqueous Washes: Washing the organic layer with aqueous solutions of chelating agents like ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide can effectively sequester the copper ions.[3] A dilute acid wash (e.g., 1 M HCl) can also be effective, followed by a wash with a base (e.g., saturated NaHCO3) to neutralize any remaining acid.[2]

  • Filtration through a Plug of Silica or Alumina: Passing the crude reaction mixture through a short plug of silica gel or neutral alumina can effectively adsorb the copper catalyst.[4]

  • Use of Scavenger Resins: Ion exchange resins with acidic groups can be used to capture the copper catalyst, which can sometimes be recovered and recycled.

Q3: I am observing a persistent blue or green color in my organic layer after extraction. What does this indicate and how can I remove it?

A persistent blue or green color in the organic layer typically indicates the presence of residual copper salts. To remove this, repeated washings with a chelating agent solution (e.g., 10% aqueous ammonium hydroxide or a saturated solution of EDTA) are recommended until the aqueous layer is colorless.

Q4: My reaction involves a boronic acid derivative, and it's difficult to remove the unreacted starting material and byproducts during workup. What should I do?

Boronic acids and their derivatives can be challenging to remove due to their polarity. Here are a few strategies:

  • Aqueous Base Wash: Washing the reaction mixture with an aqueous base (e.g., 1-2 M NaOH) can deprotonate the boronic acid, making it water-soluble and facilitating its removal into the aqueous layer.[3]

  • Esterification: In some cases, boronic acids can be converted to their volatile methyl esters by adding methanol and evaporating. This process can be repeated to drive the removal.[3]

  • Chromatography: Careful selection of the solvent system for column chromatography is crucial. For polar products and boronic acid impurities, a more polar solvent system like dichloromethane/methanol may be more effective than traditional hexane/ethyl acetate systems.[3]

Troubleshooting Guides

Problem 1: Low Yield After Workup

Possible Causes & Solutions

Possible CauseRecommended Solution
Product Loss During Aqueous Extraction - Minimize the number of aqueous washes. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - If the product is somewhat water-soluble, use brine (saturated NaCl solution) for the final wash to reduce its solubility in the aqueous phase.[2]
Incomplete Reaction - Before workup, monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure completion.
Product Degradation - If the product is sensitive to acid or base, use neutral washes or carefully control the pH during the workup.
Adsorption onto Silica/Alumina during Filtration - If using a silica or alumina plug, elute with a more polar solvent to ensure complete recovery of the product.
Loss during Column Chromatography - Amides can sometimes be difficult to elute from silica gel. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.[5]
Problem 2: Emulsion Formation During Extraction

Possible Causes & Solutions

Possible CauseRecommended Solution
High Concentration of Surfactant-like Species - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Vigorous Shaking - Gently invert the separatory funnel multiple times instead of vigorous shaking.
Presence of Fine Particulate Matter - Filter the reaction mixture through a pad of Celite® before the aqueous workup to remove any solids.
Solvent Choice - If emulsions are persistent, consider switching to a different extraction solvent.
Problem 3: Difficulty with Product Purification by Column Chromatography

Possible Causes & Solutions

Possible CauseRecommended Solution
Product is Very Polar - For highly polar amides, normal-phase silica gel chromatography can be challenging. Consider using reverse-phase chromatography.[6] - A strong cation exchange (SCX) cartridge can be used to capture basic amide products, which can then be eluted with a basic solution.[6]
Co-elution with Impurities - Optimize the solvent system for your column chromatography. A shallow gradient elution can improve separation. - Consider an alternative purification method such as recrystallization from a suitable solvent system (e.g., ethanol, acetone, acetonitrile).[5]
Streaking or Tailing on TLC/Column - Add a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Copper Removal
  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a high-boiling solvent, it may be beneficial to dilute it with a more volatile solvent like ethyl acetate or dichloromethane to facilitate the workup.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • A saturated aqueous solution of EDTA or 10% aqueous ammonium hydroxide (repeat until the blue/green color is gone).

    • Water.

    • Saturated aqueous sodium bicarbonate (if an acidic reagent was used).

    • Brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Workup for Removal of Boronic Acid Impurities
  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Base Wash: Wash the organic layer with 1-2 M aqueous NaOH. This will extract the acidic boronic acid into the aqueous phase.[3]

  • Neutralization and Back-Extraction (Optional): If the desired product has acidic properties, the aqueous layer from the previous step can be acidified and then extracted with an organic solvent to recover any product that may have partitioned into the basic aqueous phase.

  • Standard Washes: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Proceed with purification as required.

Visualized Workflows

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Workup cluster_purification Purification Reaction Copper-Catalyzed Amidation Reaction Quench Quench Reaction Reaction->Quench 1 Extraction Aqueous Extraction (e.g., EDTA, NH4OH) Quench->Extraction 2 Wash Water/Brine Wash Extraction->Wash 3 Drying Dry Organic Layer (e.g., Na2SO4) Wash->Drying 4 Concentration Solvent Removal Drying->Concentration 5 Purification Column Chromatography or Recrystallization Concentration->Purification 6 Product Pure Amide Product Purification->Product 7

Figure 1. A generalized experimental workflow for the workup of a copper-catalyzed amidation reaction.

Troubleshooting_Low_Yield Start Low Product Yield Check_Reaction Check for Complete Reaction (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Reaction Optimize Reaction Conditions Incomplete->Optimize_Reaction Yes Product_Loss Product Loss During Workup/Purification Incomplete->Product_Loss No Extraction_Issues Aqueous Extraction Losses Product_Loss->Extraction_Issues Chromatography_Issues Column Chromatography Losses Product_Loss->Chromatography_Issues Back_Extract Back-extract Aqueous Layers Extraction_Issues->Back_Extract Change_Purification Consider Recrystallization or Different Chromatography Chromatography_Issues->Change_Purification

Figure 2. A decision tree for troubleshooting low product yields in copper-catalyzed amidation.

References

Technical Support Center: Optimization of Microwave Conditions for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the microwave-assisted synthesis of benzamides.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the microwave-assisted synthesis of benzamides.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Insufficiently Optimized Reaction Conditions: Temperature, time, or microwave power may not be optimal for the specific substrates.[1] - Poor Microwave Absorption: The solvent or reactants may have low dielectric constants, leading to inefficient heating. - Decomposition of Reactants or Products: Excessive temperature or prolonged reaction times can lead to degradation. - Catalyst Inactivity: The chosen catalyst may not be effective or may have degraded.[1]- Systematic Optimization: Methodically vary the temperature (e.g., in 20°C increments), reaction time, and microwave power to find the optimal conditions.[1] - Solvent Selection: Use a solvent with a higher dielectric constant (e.g., DMF, ethanol) to improve microwave absorption. If a non-polar solvent is necessary, consider adding a small amount of a polar co-solvent or an ionic liquid. - Use of a Catalyst: Employ a suitable catalyst, such as ceric ammonium nitrate (CAN), to facilitate the reaction at lower temperatures and shorter times.[1] - Monitor Reaction Progress: Use TLC or other analytical techniques to monitor the reaction and avoid over-exposure to microwave irradiation.
Formation of Side Products/Impurities - Overheating: Localized superheating can lead to undesired side reactions. - Presence of Water: Water can hydrolyze the starting materials or the product, especially at high temperatures. - Air Sensitivity: Some reactants or intermediates may be sensitive to air, leading to oxidation byproducts.- Ensure Proper Stirring: Use a magnetic stir bar to ensure even temperature distribution and prevent localized overheating. - Use Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous, especially for moisture-sensitive reactions. - Inert Atmosphere: If reactants are air-sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Charring or Darkening of the Reaction Mixture - Decomposition: The starting materials or products are decomposing at the set temperature. - "Hot Spots": Uneven heating within the reaction vessel.- Lower the Reaction Temperature: Reduce the target temperature and potentially increase the reaction time. - Improve Stirring: Ensure efficient stirring to distribute heat evenly. - Use a Pulsed Heating Mode: If available on the microwave reactor, use a pulsed heating mode to avoid sustained high temperatures.
Reaction Not Going to Completion - Equilibrium Limitations: The reaction may have reached equilibrium. - Insufficient Microwave Power: The microwave power may be too low to maintain the desired reaction temperature. - Steric Hindrance: Bulky substituents on the benzoic acid or amine can slow down the reaction.- Increase Equivalents of One Reactant: Use a slight excess of one of the reactants to shift the equilibrium towards the product. - Increase Microwave Power: Increase the power setting to ensure the reaction mixture reaches and maintains the target temperature. - Increase Reaction Time or Temperature: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave irradiation for benzamide synthesis compared to conventional heating?

A1: The primary advantages of microwave-assisted synthesis include significantly reduced reaction times (from hours to minutes), often leading to higher yields and cleaner reaction profiles with fewer byproducts.[2][3] Microwave heating is also more energy-efficient as it directly heats the reaction mixture, not the vessel.[4]

Q2: How do I select an appropriate solvent for my microwave-assisted benzamide synthesis?

A2: The choice of solvent is crucial for efficient microwave heating. Polar solvents with high dielectric constants, such as DMF, ethanol, and acetonitrile, absorb microwave energy effectively and heat up rapidly. Non-polar solvents like toluene and hexane are poor microwave absorbers. If a non-polar solvent is required by the reaction chemistry, consider adding a polar co-solvent or an ionic liquid to improve heating efficiency. Solvent-free (neat) reactions are also an excellent green chemistry approach if the reactants can absorb microwave energy directly.[5]

Q3: What is a typical starting point for optimizing microwave parameters (power, temperature, and time)?

A3: A good starting point is to set the temperature 10-20°C above the boiling point of the solvent used in a conventional method, or a temperature that provides a reasonable reaction rate under conventional heating. Start with a moderate microwave power (e.g., 100-150 W) and a reaction time of 5-10 minutes. Monitor the reaction progress and adjust the parameters accordingly. For solvent-free reactions, a lower initial power setting (e.g., 50-100 W) is advisable to avoid rapid decomposition.

Q4: Are there any specific safety precautions I should take when performing microwave-assisted benzamide synthesis?

A4: Yes, safety is paramount. Always use a dedicated laboratory microwave reactor with built-in temperature and pressure sensors. Never use a domestic microwave oven. Be aware of the potential for rapid pressure buildup, especially with low-boiling point solvents in sealed vessels. Ensure the reaction vessel is not filled more than two-thirds full. If working with reagents that can decompose exothermically or generate gaseous byproducts, start with small-scale reactions and use appropriate shielding. Always consult the material safety data sheets (MSDS) for your reagents.

Q5: Can I use a catalyst to improve my microwave-assisted benzamide synthesis?

A5: Absolutely. Catalysts can significantly enhance the efficiency of microwave-assisted amidation. For the direct synthesis from carboxylic acids and amines, Lewis acids like ceric ammonium nitrate (CAN) have been shown to be effective.[1] Acid or base catalysts can also be employed depending on the specific reaction mechanism.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Amide Synthesis

Amide ProductMethodSolventTemperature (°C)TimeYield (%)Reference
N-Aryl BenzamidesConventionalDichloromethane/EthanolReflux13 h50-72[2]
N-Aryl BenzamidesMicrowaveDichloromethane/Ethanol-9-42 min75-87[2]
2-Substituted BenzimidazolesConventionalPolyphosphoric Acid---[6]
2-Substituted BenzimidazolesMicrowavePolyphosphoric Acid-1.5-4 min80-95[6]
Benzoic Acid (from hydrolysis of benzamide)Conventional20% H₂SO₄Reflux1 h-[3]
Benzoic Acid (from hydrolysis of benzamide)Microwave20% H₂SO₄-7 min99[3]

Table 2: Optimization of Microwave Conditions for the Synthesis of Amides from Benzoic Acid and p-Toluidine [1]

EntryCatalyst (mol%)Time (h)Temperature (°C)Yield (%)
122160-16574
212160-16571
30.52160-16568
40.12160-16562
502160-16555
605160-16568

Experimental Protocols

General Protocol for Microwave-Assisted Benzamide Synthesis from a Carboxylic Acid and an Amine

This protocol provides a general guideline. The specific parameters should be optimized for each reaction.

  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and the chosen solvent (2-5 mL). If a catalyst is used, add it at this stage (e.g., CAN, 2 mol%).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the desired temperature, maximum pressure, and reaction time. A typical starting point is 120-150°C for 10-30 minutes with a maximum pressure of 250 psi.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow A Reactant Preparation (Carboxylic Acid, Amine, Solvent, Catalyst) B Vessel Sealing A->B C Microwave Irradiation (Set Temp, Pressure, Time) B->C D Cooling to Room Temperature C->D E Work-up (Solvent Removal, Extraction, Washing) D->E F Purification (Recrystallization or Chromatography) E->F G Product Characterization F->G

Caption: Experimental workflow for microwave-assisted benzamide synthesis.

troubleshooting_logic Start Low Yield? Opt_Params Optimize Parameters (Temp, Time, Power) Start->Opt_Params Yes Side_Products Side Products? Start->Side_Products No Check_Solvent Check Solvent Polarity Opt_Params->Check_Solvent Add_Catalyst Consider Catalyst Check_Solvent->Add_Catalyst Add_Catalyst->Side_Products Improve_Stirring Improve Stirring Side_Products->Improve_Stirring Yes Success Successful Synthesis Side_Products->Success No Dry_Reagents Use Dry Reagents Improve_Stirring->Dry_Reagents Inert_Atmosphere Use Inert Atmosphere Dry_Reagents->Inert_Atmosphere Inert_Atmosphere->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Catalyst Poisoning in 2-Bromo-N-phenylbenzamide Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with catalyst poisoning during the palladium-catalyzed cross-coupling of 2-Bromo-N-phenylbenzamide, a specific application of the Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of a this compound cross-coupling reaction?

A1: Catalyst poisoning refers to the deactivation of the palladium catalyst by chemical substances, known as poisons, that bind to the active metal center. This binding can be reversible or irreversible and prevents the catalyst from participating effectively in the catalytic cycle, leading to low or no product yield. Common mechanisms include the strong adsorption of nonmetal contaminants on the palladium active sites.[1]

Q2: What are the most common sources of catalyst poisons for my reaction?

A2: Catalyst poisons can be introduced from various sources. These include impurities in the starting materials (this compound or the amine coupling partner), reagents, or the solvent. Water can also deactivate catalysts through mechanisms like leaching or sintering.[1] Specific poisons for palladium catalysts often include compounds containing sulfur, nitrogen, phosphorus, or chlorine.[1] Even functional groups on the substrates themselves, such as certain N-heterocycles or azo groups, can coordinate to the palladium and inhibit catalysis.[2][3][4][5]

Q3: How can I identify if catalyst poisoning is the cause of my failed reaction?

A3: Several signs may indicate catalyst poisoning:

  • Low or No Conversion: The most obvious sign is a lack of product formation despite using established protocols.

  • Stalled Reaction: The reaction may start but fails to proceed to completion.

  • Inconsistent Results: Unexplained variability in yield between batches can point to intermittent contamination.

  • Formation of Side Products: The appearance of unexpected byproducts, such as hydrodehalogenation of the aryl bromide, can sometimes result from altered catalyst activity.

  • Visual Changes: A change in the reaction mixture's color that differs from a successful reaction could indicate the formation of inactive palladium species.

Q4: Can the amine coupling partner or the this compound substrate itself poison the catalyst?

A4: Yes. While necessary for the reaction, certain substrates can lead to catalyst deactivation. For example, primary amines or N-heteroaromatic compounds can sometimes displace the essential phosphine ligand, leading to the formation of catalytically dormant palladium complexes.[2] The choice of ligand and base is critical to mitigate these effects. Using a moderate-strength base, for instance, can limit the decomposition of sensitive substrates that might otherwise lead to catalyst deactivation.[2][3]

Q5: My reaction using Pd(OAc)₂ is unreliable. What is a better alternative?

A5: While common, generating the active Pd(0) catalyst in situ from Pd(OAc)₂ can be unreliable.[6] It is often preferable to use a pre-catalyst, which is a stable, well-defined Pd(II) complex that cleanly and efficiently generates the active Pd(0) species under the reaction conditions.[6] Alternatively, a specific pre-activation protocol using water can be employed to form a highly active catalyst from Pd(OAc)₂ before adding the substrates.[7][8]

Troubleshooting Guide

Problem: Low or No Product Conversion
Possible CauseSuggested Solution & Rationale
Inactive Catalyst Species The active Pd(0) species may not be forming efficiently. Using Pd(OAc)₂ can be unreliable for this purpose.[6] Solution: Switch to a well-defined palladium pre-catalyst or use a water-mediated pre-activation protocol to generate a highly active catalyst solution before adding substrates.[7][8]
Catalyst Poisoning from Reagents Impurities in starting materials, solvents, or the base can deactivate the catalyst. Elemental sulfur is an example of an unexpected but potent poison.[9] Solution: 1. Use high-purity, degassed solvents. 2. Purify starting materials (e.g., by recrystallization or column chromatography). 3. Introduce an upstream separation step to remove impurities before they contact the catalyst.[1]
Inappropriate Ligand or Base The ligand is crucial for stabilizing the palladium center and facilitating the reaction.[2] An incorrect base can lead to substrate decomposition or fail to facilitate the necessary steps in the catalytic cycle.[2] Solution: 1. Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, GPhos), which are known to improve catalyst stability and reactivity.[10] 2. Test different bases. A moderate-strength base like NaOTMS may limit the decomposition of sensitive substrates.[2][3]
Sub-optimal Reaction Conditions Cross-coupling reactions can be sensitive to temperature and solvent. Solution: Screen different solvents such as dioxane, toluene, or THF.[6] Systematically vary the reaction temperature to find the optimal conditions.

Data and Protocols

Table 1: Common Catalyst Deactivators and Mitigation Strategies
Deactivator ClassSpecific ExamplesCommon SourceMitigation Strategy
Sulfur Compounds Thiols, thioethers, elemental sulfur[1][9]Impurities in reagents or starting materialsPurify starting materials; use "sulfur-free" synthesis routes for key reagents.[9]
Nitrogen Compounds Certain heterocycles (e.g., pyridines, azoles), azo groups[4][5]Substrate, amine partner, or impuritiesSelect robust ligands (e.g., GPhos) designed to resist deactivation by coordinating substrates.[2]
Water H₂OInadequately dried solvents or reagents, or generated as a reaction byproductUse rigorously dried and degassed solvents; add drying agents. (Note: In some pre-activation protocols, a controlled amount of water is beneficial).[1][7]
Coordinating Functional Groups Phosphines (excess), certain primary amines[2]Excess ligand, amine coupling partnerOptimize ligand-to-metal ratio; select ligands that are less prone to displacement by the amine.[2]
Experimental Protocols

Protocol 1: General Procedure for this compound Cross-Coupling

  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., 0.5–2 mol%) and the phosphine ligand (e.g., 1–4 mol%).

  • Add the this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOt-Bu, 1.2 equiv).[8]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product, dry the organic layer, and purify by column chromatography.

Protocol 2: Water-Mediated Catalyst Pre-activation from Pd(OAc)₂

This protocol is adapted from literature procedures for generating a highly active catalyst.[7][8]

  • In an oven-dried reaction vessel, combine Pd(OAc)₂ (1 mol%), a biaryldialkylphosphine ligand (e.g., SPhos, 3 mol%), and degassed 1,4-dioxane.[7][8]

  • Add deionized water (4 mol%) to the mixture.

  • Seal the vessel and heat the mixture at 80 °C for 1 minute. A visible color change (e.g., to a green solution) indicates the formation of the active catalyst.[7][8]

  • Cool the vessel to room temperature.

  • To a separate vessel, add the this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.2 equiv).

  • Transfer the pre-activated catalyst solution from the first vessel to the second vessel containing the substrates and base via cannula or syringe.

  • Proceed with heating and monitoring as described in Protocol 1.

Visual Guides

G pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)(X)L oa->pd2_complex le Amine Coordination & Deprotonation (Base) pd2_complex->le HNR'R'' pd2_amide Ar-Pd(II)(NR'R'')L le->pd2_amide re Reductive Elimination pd2_amide->re re->pd0 Regenerates Catalyst product Ar-NR'R'' Product re->product reactants Ar-X + HNR'R''

Caption: The Buchwald-Hartwig catalytic cycle for C-N cross-coupling.

G start Start C-N Coupling Reaction decision1 Reaction Complete? (>95% Conversion) start->decision1 success Workup & Purify Product decision1->success Yes troubleshoot Troubleshoot: Low Conversion decision1->troubleshoot No check_catalyst 1. Verify Catalyst Activity - Use pre-catalyst - Perform pre-activation troubleshoot->check_catalyst check_reagents 2. Check for Poisons - Purify starting materials - Use high-purity, dry solvent check_catalyst->check_reagents check_conditions 3. Optimize Conditions - Screen new ligand/base - Vary temperature check_reagents->check_conditions rerun Re-run Reaction check_conditions->rerun rerun->decision1

Caption: A workflow for troubleshooting a failed C-N coupling reaction.

G catalyst Active Pd(0) Catalyst poisoning Poisoning (Strong Adsorption) catalyst->poisoning Sulfur, N-Heterocycles, Other Contaminants fouling Fouling (Coke/Polymer Formation) catalyst->fouling Substrate/Solvent Decomposition damage Structural Damage (Sintering, Leaching) catalyst->damage Water, High Temp deactivated Inactive Species poisoning->deactivated fouling->deactivated damage->deactivated

Caption: Common mechanisms of catalyst deactivation in thermocatalytic processes.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 2-Bromo-N-phenylbenzamide and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sciences, a thorough understanding of the structural characteristics of bioactive molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the 1H NMR spectrum of 2-Bromo-N-phenylbenzamide, a halogenated benzanilide derivative of interest in medicinal chemistry. Due to the limited availability of a fully assigned experimental spectrum for this compound in the public domain, this guide presents a detailed prediction of its spectrum based on a comparative analysis of structurally related compounds.

Predicted 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, arising from the protons on its two phenyl rings. The amide proton (NH) is expected to appear as a broad singlet.

The Phenyl Ring of the Benzoyl Moiety (Ring A): The bromine atom at the 2-position will induce significant electronic effects, influencing the chemical shifts of the adjacent protons. The proton at the 6-position (H-6), being ortho to the bromine, is expected to be the most deshielded. The protons at positions 3, 4, and 5 will show complex splitting patterns due to mutual coupling.

The N-Phenyl Ring (Ring B): The protons on this ring will also resonate in the aromatic region, with the ortho-protons (H-2' and H-6') appearing at a different chemical shift from the meta- (H-3' and H-5') and para-protons (H-4').

Comparative Spectral Data

To substantiate the predicted spectrum of this compound, the following table summarizes the experimental 1H NMR data for several structurally similar compounds. These comparisons are invaluable for understanding the influence of substituent position and nature on the proton chemical shifts and coupling constants.

Compound NameSolventChemical Shift (δ) in ppm, (Multiplicity, J in Hz, Integration, Assignment)
N-Phenylbenzamide DMSO-d610.25 (s, 1H, NH), 7.97–7.95 (dt, J = 8.0, 2.0, 2H), 7.67 (dt, J = 8.8, 1.2, 2H), 7.62–7.52 (m, 3H), 7.38–7.34 (tt, J = 7.2, 2.0, 2H), 7.13–7.09 (tt, J = 7.2, 0.8, 1H)[1]
2-Chlorobenzamide DMSO-d67.95 (br s, 1H, NH), 7.65 (br s, 1H, NH), 7.55-7.35 (m, 4H, Ar-H)
4-Bromo-N-phenylbenzamide DMSO-d610.30 (s, 1H, NH), 7.95–7.83 (m, 2H), 7.82–7.65 (m, 4H), 7.36 (m, 2H), 7.11 (m, 1H)[2]
N-(2-Bromophenyl)-N-methylbenzamide CDCl37.53 (d, J = 7.9, 1H), 7.34 (d, J = 7.3, 2H), 7.21 (d, J = 7.4, 1H), 7.14 (d, J = 7.2, 3H), 7.09–7.05 (m, 2H), 3.39 (s, 3H, N-CH3)[3]
2-Bromobenzamide DMSO-d67.88 (s, 1H), 7.63 (d, J=7.6 Hz, 1H), 7.58 (s, 1H), 7.41 (t, J=7.6 Hz, 1H), 7.33 (t, J=7.6 Hz, 1H)[4]

Experimental Protocols

A general protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound is as follows:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • Before data acquisition, the magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp and well-resolved peaks.

  • The appropriate pulse sequence is selected. For a standard 1D proton spectrum, a simple pulse-acquire sequence is used.

3. Data Acquisition:

  • Key parameters for acquisition include the spectral width, acquisition time, number of scans, and relaxation delay.

  • The number of scans is chosen to achieve an adequate signal-to-noise ratio.

  • A sufficient relaxation delay is crucial for accurate integration of the signals.

4. Data Processing:

  • The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform.

  • The spectrum is then phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to the TMS signal.

  • The peaks are integrated to determine the relative number of protons corresponding to each signal.

  • The coupling constants (J-values) are measured from the splitting patterns of the signals.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of a 1H NMR spectrum.

HNMR_Analysis_Workflow 1H NMR Spectrum Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Weigh Sample Solvent Choose Deuterated Solvent Sample->Solvent Dissolve Dissolve & Add TMS Solvent->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Shim Shim Magnetic Field Spectrometer->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Integrate Peaks Reference->Integrate ChemShift Analyze Chemical Shifts (δ) Integrate->ChemShift Integration Analyze Integration ChemShift->Integration Splitting Analyze Splitting Patterns (Multiplicity) Integration->Splitting Coupling Determine Coupling Constants (J) Splitting->Coupling Structure Propose/Confirm Structure Coupling->Structure

Caption: A flowchart illustrating the key stages of 1H NMR spectral analysis.

References

FT-IR spectral data of 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the Fourier-Transform Infrared (FT-IR) spectral data of 2-Bromo-N-phenylbenzamide and its analogues, N-phenylbenzamide and 2-Bromobenzamide, provides valuable insights into the vibrational characteristics of their functional groups. This guide presents a summary of their key spectral features, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.

Comparative FT-IR Spectral Data

The FT-IR spectra of these compounds are characterized by absorption bands corresponding to the vibrations of their principal functional groups, including the N-H and C=O groups of the amide linkage, as well as the C-Br and aromatic C-H and C=C bonds. The table below summarizes the expected and observed vibrational frequencies for this compound and its comparators.

Functional GroupVibration ModeThis compound (Expected)N-phenylbenzamide (Benzanilide)2-Bromobenzamide
Amide N-H Stretching~3300-3500 cm⁻¹~3300-3500 cm⁻¹~3100-3500 cm⁻¹ (doublet)
Aromatic C-H Stretching~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
Amide C=O (Amide I) Stretching~1630-1680 cm⁻¹~1650 cm⁻¹[1]~1630-1680 cm⁻¹
N-H Bend (Amide II) Bending~1515-1570 cm⁻¹~1500-1600 cm⁻¹~1600-1650 cm⁻¹
Aromatic C=C Stretching~1400-1600 cm⁻¹~1400-1600 cm⁻¹~1400-1600 cm⁻¹
C-N Stretching~1200-1400 cm⁻¹~1313 cm⁻¹[2]~1200-1400 cm⁻¹
C-Br Stretching~500-600 cm⁻¹-~500-600 cm⁻¹
Aromatic C-H Bend Out-of-plane Bending~690-900 cm⁻¹~690-900 cm⁻¹~690-900 cm⁻¹

Analysis of Spectral Data:

  • N-H Stretching: For this compound, a secondary amide, a single N-H stretching band is expected in the region of 3300-3500 cm⁻¹. This contrasts with 2-Bromobenzamide, a primary amide, which would exhibit two distinct N-H stretching bands in a similar region.

  • Amide I (C=O Stretching): The carbonyl stretching vibration is a strong and prominent peak for all amides, typically appearing in the 1630-1680 cm⁻¹ range. The exact position can be influenced by hydrogen bonding and electronic effects of substituents.

  • Amide II (N-H Bending): This band, resulting from a combination of N-H bending and C-N stretching, is characteristic of secondary amides and is expected to be observed for this compound and N-phenylbenzamide.

  • C-Br Stretching: The presence of a carbon-bromine bond in this compound and 2-Bromobenzamide will give rise to a characteristic absorption in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹. This peak will be absent in the spectrum of N-phenylbenzamide.

  • Aromatic Vibrations: All three compounds will display characteristic absorptions for the aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern on the benzene rings.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

The following protocol outlines the standard procedure for acquiring FT-IR spectra of solid organic compounds using the potassium bromide (KBr) pellet technique.[3][4][5][6][7]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared-grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical balance

  • Sample (this compound or analogue)

Procedure:

  • Sample Preparation:

    • Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry to prevent contamination.[7]

    • Weigh approximately 1-2 mg of the solid sample and transfer it to the mortar.[5]

    • Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar. The typical sample to KBr ratio is about 1:100.[3][5]

    • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[3][7]

    • Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum using a blank KBr pellet or an empty sample compartment.

    • Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum as needed (e.g., baseline correction, peak picking).

Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the FT-IR spectrum of this compound.

FTIR_Analysis_Workflow A Sample Preparation (KBr Pellet) B FT-IR Data Acquisition A->B C Spectrum Processing (Baseline Correction, etc.) B->C D Peak Identification and Assignment C->D E Functional Group Region (4000-1500 cm⁻¹) D->E F Fingerprint Region (<1500 cm⁻¹) D->F K Comparative Analysis with Analogues (N-phenylbenzamide, 2-Bromobenzamide) D->K G N-H Stretch (~3300-3500 cm⁻¹) E->G H C=O Stretch (Amide I) (~1630-1680 cm⁻¹) E->H I N-H Bend (Amide II) (~1515-1570 cm⁻¹) E->I J C-Br Stretch (~500-600 cm⁻¹) F->J L Structural Confirmation K->L

Caption: Workflow for FT-IR analysis of this compound.

References

Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mass spectrometric behavior of 2-Bromo-N-phenylbenzamide and its derivatives. It includes detailed experimental protocols, fragmentation analysis, and supporting data to aid in the structural elucidation and analytical method development for this class of compounds.

The analysis of halogenated compounds by mass spectrometry presents unique characteristics, primarily due to the isotopic distribution of halogens. In the case of this compound and its derivatives, the presence of a bromine atom significantly influences their fragmentation patterns, providing valuable structural information. This guide will delve into the electron ionization (EI) mass spectrometry of the parent compound, this compound, and compare it with its non-brominated counterpart, N-phenylbenzamide, and a closely related analog, 2-Bromo-N-(4-bromophenyl)benzamide.

Comparative Fragmentation Analysis

Electron ionization mass spectrometry of benzanilides, the core structure of the compounds discussed, typically results in the formation of a stable molecular ion. The subsequent fragmentation is dictated by the substituents on the aromatic rings. The presence of a bromine atom at the ortho position of the benzoyl group introduces a specific and dominant fragmentation pathway known as the "ortho effect."

This effect involves the intramolecular cyclization of the molecular ion, followed by the elimination of the bromine radical. This process leads to the formation of a stable, protonated 2-arylbenzoxazole ion, which is often observed as a prominent peak in the mass spectrum.

Below is a comparative table summarizing the key mass-to-charge ratios (m/z) and their proposed fragment structures for this compound and its derivatives.

Compound Molecular Ion (M+) [M-Br]+ [C7H5O]+ [C6H5N]+ [C6H5]+
N-phenylbenzamide 197-1059277
This compound 275/277 (1:1)196183/185 (1:1)9277
2-Bromo-N-(4-bromophenyl)benzamide 353/355/357 (1:2:1)274/276 (1:1)183/185 (1:1)170/172 (1:1)77

Note: The presence of bromine results in characteristic isotopic peaks (M+ and M+2) with approximately equal intensity.

Key Fragmentation Pathways

A generalized fragmentation pathway for this compound under electron ionization is depicted below. The initial ionization event forms the molecular ion, which can then undergo several fragmentation routes.

M [this compound]•+ M_Br [M - Br]•+ M->M_Br - Br• C7H4BrO [C7H4BrO]+ M->C7H4BrO - C6H5NH• C6H5NCO [C6H5NCO]•+ M->C6H5NCO - C7H4Br• C7H5O [C7H5O]+ C7H4BrO->C7H5O - Br• C6H5 [C6H5]+ C6H5NCO->C6H5 - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following protocols are based on established methods for the analysis of benzanilides and related compounds by mass spectrometry.

Sample Preparation
  • Direct Infusion: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • GC-MS Analysis: Prepare a more concentrated solution (e.g., 1 mg/mL) in a solvent compatible with the GC column (e.g., dichloromethane, ethyl acetate).

Mass Spectrometry Analysis

The mass spectra of benzanilides can be reliably obtained using a quadrupole mass spectrometer with the following typical parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-500

For Gas Chromatography-Mass Spectrometry (GC-MS) , the following conditions are recommended:

  • GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

  • Injection Mode: Splitless

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

The workflow for a typical GC-MS analysis is illustrated in the following diagram:

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Mass Spectrum Acquisition detect->spectrum fragmentation Fragmentation Analysis spectrum->fragmentation structure Structural Elucidation fragmentation->structure

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound and its derivatives provides a wealth of structural information. The characteristic isotopic pattern of bromine and the predictable fragmentation pathways, including the prominent "ortho effect," facilitate their identification and characterization. By employing the standardized experimental protocols outlined in this guide, researchers can confidently analyze this class of compounds and interpret their mass spectra for various applications in drug development and chemical research.

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-N-phenylbenzamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In palladium- and copper-catalyzed cross-coupling reactions, the reactivity of the C-X bond (where X is a halogen) is a critical factor influencing reaction efficiency, including reaction times, catalyst loading, and achievable yields. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond. The weaker C-Br bond in 2-bromo-N-phenylbenzamide renders it more susceptible to oxidative addition, the rate-determining step in many cross-coupling catalytic cycles, compared to the stronger C-Cl bond in 2-chloro-N-phenylbenzamide.

Therefore, This compound is expected to be significantly more reactive than 2-chloro-N-phenylbenzamide in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. This higher reactivity generally translates to milder reaction conditions, lower catalyst loadings, and higher yields for the bromo-substituted compound.

Theoretical Reactivity Comparison

The difference in reactivity stems from the inherent properties of the carbon-halogen bond.

PropertyC-Br BondC-Cl BondImplication for Reactivity
Average Bond Energy ~285 kJ/mol~339 kJ/molThe lower bond energy of the C-Br bond makes it easier to break during the oxidative addition step of the catalytic cycle, leading to a faster reaction rate.
Polarizability HigherLowerThe higher polarizability of the C-Br bond can facilitate interaction with the metal catalyst.

Reactivity in Key Cross-Coupling Reactions: An Evidence-Based Projection

While specific data for the title compounds is elusive, the following sections provide an overview of the expected reactivity based on analogous systems and general principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The oxidative addition of the aryl halide to a Pd(0) complex is the initial and often rate-limiting step. Due to the lower C-Br bond strength, this compound is anticipated to undergo this step more readily than its chloro-analogue.

Expected Outcome: For the synthesis of 2-aryl-N-phenylbenzamides, the reaction with this compound would likely proceed with higher yields and under milder conditions (e.g., lower temperature, shorter reaction time) compared to 2-chloro-N-phenylbenzamide. Achieving comparable yields with the chloro-substrate would likely necessitate more forcing conditions, higher catalyst loading, or the use of more specialized and electron-rich phosphine ligands.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 8 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • Toluene/Water (4:1 mixture, 5 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the toluene/water solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step. The greater reactivity of aryl bromides over chlorides is well-documented in this reaction as well.[1]

Expected Outcome: The amination of this compound with an amine is expected to proceed more efficiently than that of 2-chloro-N-phenylbenzamide. The chloro-substituted reactant would likely require more specialized ligands (e.g., bulky, electron-rich phosphines like XPhos or SPhos) and potentially higher temperatures to achieve comparable conversion.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

The following is a representative protocol for the Buchwald-Hartwig amination of an aryl chloride, which would require optimization for 2-chloro-N-phenylbenzamide.

  • Materials:

    • 2-chloro-N-phenylbenzamide (1.0 mmol)

    • Amine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

    • A suitable phosphine ligand (e.g., Xantphos, 4-8 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox, combine 2-chloro-N-phenylbenzamide, the amine, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide in a reaction vessel.

    • Add anhydrous toluene.

    • Seal the vessel and heat the mixture to 80-110 °C with stirring for the required time (monitor by TLC or LC-MS).

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Ullmann Condensation

The Ullmann reaction, particularly for the formation of C-O and C-N bonds, traditionally requires harsh conditions. Modern modifications have made it more versatile. The reactivity trend of aryl halides generally holds, with aryl bromides being more reactive than aryl chlorides.

Expected Outcome: In a copper-catalyzed Ullmann-type coupling, for instance, with a phenol to form a diaryl ether, this compound would be expected to react under milder conditions than 2-chloro-N-phenylbenzamide. The chloro-substrate may require higher temperatures and longer reaction times.

Experimental Protocol: General Procedure for Ullmann-type C-O Coupling

The following is a representative protocol for a copper-catalyzed C-O coupling which can be adapted for the title compounds.

  • Materials:

    • Aryl halide (2-bromo- or 2-chloro-N-phenylbenzamide, 1.0 mmol)

    • Phenol (1.2 mmol)

    • Copper(I) iodide (CuI, 10 mol%)

    • A suitable ligand (e.g., 1,10-phenanthroline, 20 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • Anhydrous DMF or DMSO (5 mL)

  • Procedure:

    • Combine the aryl halide, phenol, CuI, ligand, and K₂CO₃ in a reaction flask.

    • Add the anhydrous solvent.

    • Heat the mixture under an inert atmosphere at 120-150 °C until the reaction is complete.

    • Cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the critical oxidative addition step where the reactivity of the C-X bond plays a crucial role.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination HNR'R'' [Ar-Pd(II)-X(L)(HNR'R'')] complex [Ar-Pd(II)-X(L)(HNR'R'')] complex Amine\nCoordination->[Ar-Pd(II)-X(L)(HNR'R'')] complex Deprotonation Deprotonation [Ar-Pd(II)-X(L)(HNR'R'')] complex->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

For drug development and synthetic chemistry professionals, the choice between this compound and 2-chloro-N-phenylbenzamide as a starting material will significantly impact process development. This compound offers the advantage of higher reactivity, which is beneficial for achieving desired transformations under milder conditions and with potentially simpler catalytic systems. Conversely, 2-chloro-N-phenylbenzamide, while more challenging to activate, may be a more cost-effective starting material. The successful application of the chloro-analogue will likely depend on the use of advanced, highly active catalyst systems and more rigorous optimization of reaction conditions. This guide provides a foundational understanding to aid in the strategic selection of starting materials and the design of efficient synthetic routes.

References

Validating the Synthesis of 2-Bromo-N-phenylbenzamide: A Spectral Data Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the synthesis of 2-Bromo-N-phenylbenzamide through a detailed analysis of its spectral data. We offer a comparative look at the expected spectral characteristics, a standard synthesis protocol, and alternative synthetic routes to provide a robust resource for researchers.

Synthesis Overview and Spectral Validation

The synthesis of this compound is most commonly achieved through the acylation of aniline with 2-bromobenzoyl chloride. This reaction provides a straightforward and efficient route to the target compound. Validation of the successful synthesis and purity of the product is crucial and is typically performed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 1: Predicted Spectral Data for this compound
Technique Expected Peaks / Signals
¹H NMR Aromatic protons (m, 9H), NH proton (s, 1H)
¹³C NMR Aromatic carbons, Carbonyl carbon (~165 ppm), C-Br carbon
FT-IR (cm⁻¹) N-H stretch (~3300), C=O stretch (~1650), Aromatic C-H stretch (~3050), C-N stretch (~1300), C-Br stretch (~650)
Mass Spec (m/z) Molecular ion peak [M]⁺, [M+2]⁺ due to Br isotope, fragments corresponding to the benzoyl and phenylamine moieties

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-bromobenzoyl chloride and aniline.

Materials:

  • 2-bromobenzoyl chloride

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the flask with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Comparative Analysis of Synthesis Methods

While the acylation of aniline with 2-bromobenzoyl chloride is a standard and effective method, other approaches for the synthesis of N-phenylbenzamides exist. These alternatives can be advantageous in specific contexts, such as when starting materials are varied or when milder reaction conditions are required.

Table 2: Comparison of Synthesis Methods for N-Phenylbenzamides
Method Starting Materials Reagents/Catalysts Advantages Disadvantages
Acylation Aniline, Benzoyl Chloride DerivativeBase (e.g., Pyridine, Et₃N)High yield, relatively fastRequires acid chloride, which can be moisture-sensitive
Amide Coupling Benzoic Acid Derivative, AnilineCoupling agents (e.g., DCC, EDC)Milder conditions, broad substrate scopeCoupling agents can be expensive and produce by-products
Buchwald-Hartwig Amination Aryl Halide, BenzamidePalladium catalyst, Ligand, BaseGood for complex molecules, high functional group toleranceCatalyst can be expensive and sensitive to air/moisture

Workflow for Synthesis and Validation

The following diagram illustrates the logical flow from the synthesis of this compound to its validation using spectral data.

Synthesis_Validation_Workflow Synthesis and Validation Workflow for this compound cluster_synthesis Synthesis cluster_validation Spectral Validation start Starting Materials (2-Bromobenzoyl Chloride, Aniline) reaction Acylation Reaction (DCM, Base) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure this compound purification->product HNMR ¹H NMR product->HNMR CNMR ¹³C NMR product->CNMR IR FT-IR product->IR MS Mass Spectrometry product->MS comparison Compare with Predicted Data HNMR->comparison CNMR->comparison IR->comparison MS->comparison validated Validated Structure comparison->validated

Caption: Workflow of this compound Synthesis and Validation.

This guide provides a foundational framework for the synthesis and spectral validation of this compound. Researchers are encouraged to use the provided data and protocols as a starting point and to perform their own thorough analysis to ensure the identity and purity of their synthesized compounds.

A Comparative Crystallographic Analysis of 2-Bromo-N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the solid-state structures of substituted 2-Bromo-N-phenylbenzamide derivatives reveals key conformational differences influenced by the electronic and steric nature of substituents on the N-phenyl ring. This guide provides a comparative analysis of their X-ray crystal structures, offering valuable insights for researchers and professionals in drug development and materials science.

The molecular conformation of N-phenylbenzamides is primarily defined by the torsion angles between the central amide bridge and the two aromatic rings. These conformations are critical in determining the intermolecular interactions that dictate crystal packing and, by extension, the physicochemical properties of the compounds, such as solubility and bioavailability. The introduction of a bromine atom at the ortho position of the benzoyl group, coupled with various substituents on the N-phenyl ring, provides a valuable model system to study the interplay of steric and electronic effects on molecular geometry and supramolecular assembly.

Comparative Crystallographic Data

The following table summarizes the key crystallographic and conformational parameters for a series of this compound derivatives and related isomers. The dihedral angles, τ1 (C-C-C=O) and τ2 (C-N-C-C), which describe the twist of the benzoyl and N-phenyl rings relative to the amide plane, respectively, are highlighted for comparative analysis.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)τ1 (°C-C-C=O)τ2 (°C-N-C-C)Ref.
2-bromo-N-(2,4-difluorobenzyl)benzamideC₁₄H₁₀BrF₂NOMonoclinicP2₁/n15.1112(11)4.8926(3)17.4796(13)91.167(7)--[1]
4-Bromo-N-(2-nitrophenyl)benzamideC₁₃H₉BrN₂O₃TriclinicP13.8338(4)12.6784(13)24.918(2)88.386(7)16.78(15)18.87(14)[2][3]
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamideC₁₄H₁₁BrN₂O₄TriclinicP-16.1219(2)7.6519(3)14.3504(6)84.795(1)23.4(2)20.5(2)[4]
4-bromo-N-(2-hydroxyphenyl)benzamideC₁₃H₁₀BrNO₂MonoclinicP2₁/c23.4258(10)5.6473(1)9.2464(3)93.008(1)25.42(19)73.97(12)[5]

Note: τ1 and τ2 are represented by the dihedral angles between the amide plane and the benzoyl and N-phenyl rings, respectively. Direct values for τ1 and τ2 for 2-bromo-N-(2,4-difluorobenzyl)benzamide were not explicitly stated in the reference.

Impact of Substitution on Molecular Conformation

The data reveals that the substitution pattern on the N-phenyl ring significantly influences the dihedral angles. For instance, in 4-Bromo-N-(2-nitrophenyl)benzamide, the two aromatic rings are nearly coplanar with the amide bridge, with dihedral angles of 16.78(15)° and 18.87(14)°[2][3]. The introduction of a methoxy group in 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide results in a slight increase in these angles to 23.4(2)° and 20.5(2)°[4]. A more substantial conformational change is observed in 4-bromo-N-(2-hydroxyphenyl)benzamide, where the dihedral angle with the hydroxy-substituted phenyl ring is a much larger 73.97(12)°, likely due to intramolecular hydrogen bonding[5].

Experimental Protocols

General Synthesis of N-substituted Bromobenzamides

The synthesis of the title compounds generally involves the acylation of a substituted aniline with the corresponding bromobenzoyl chloride.

Example: Synthesis of 4-Bromo-N-(2-nitrophenyl)benzamide [3] Equimolar quantities of 4-bromobenzoyl chloride (1.495 mmol) and 2-nitroaniline (1.495 mmol) were dissolved in 10 mL of acetonitrile. The solution was refluxed with constant stirring for 1 hour. After cooling, the solvent was allowed to evaporate, yielding yellow crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

Data collection for the derivatives was typically performed on a CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F².

Experimental Workflow and Logic

The process from synthesis to structural analysis follows a logical progression, which can be visualized as a workflow. This diagram illustrates the key stages involved in the characterization of the this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Crystallographic Analysis start Starting Materials (2-Bromobenzoic acid derivative, Substituted Aniline) reaction Acylation Reaction start->reaction purification Purification (Recrystallization) reaction->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis (Bond lengths, angles, torsion angles) refinement->analysis

Caption: General workflow from synthesis to crystallographic analysis.

Comparison with Alternatives

The primary alternative to single-crystal X-ray diffraction for determining the three-dimensional structure of small molecules is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for solution-state conformation. However, for definitive solid-state structure and packing analysis, X-ray crystallography remains the gold standard.

A more relevant "alternative" for drug development professionals is the comparison between different halogen substitutions (e.g., F, Cl, I) at the 2-position of the benzoyl group or the effect of positional isomers (e.g., 2-bromo vs. 4-bromo). The available data for 4-bromo derivatives suggests that the position of the halogen has a significant impact on the crystal packing and intermolecular interactions, such as halogen bonding, which can be a critical parameter in drug design.

Conclusion

The X-ray crystal structures of this compound derivatives and their isomers provide a clear picture of how substituent effects dictate molecular conformation and crystal packing. The interplay of steric hindrance, electronic effects, and hydrogen bonding capabilities of the substituents on the N-phenyl ring leads to a range of dihedral angles between the aromatic rings and the central amide linker. This structural diversity is crucial for understanding the structure-activity relationships of this class of compounds and for the rational design of new molecules with desired solid-state properties for pharmaceutical and material science applications.

References

A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, understanding the thermal stability of N-phenylbenzamide derivatives is crucial for predicting their shelf-life, processing conditions, and degradation pathways. This guide provides a comparative analysis of the thermal stability of substituted N-phenylbenzamides, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Influence of Substitution on Thermal Decomposition

The thermal stability of N-phenylbenzamides can be significantly influenced by the nature and position of substituents on both the N-phenyl and the benzoyl rings. Generally, the introduction of functional groups can either stabilize or destabilize the molecule by altering its electronic properties and intermolecular interactions.

A study on N-substituted sulfanilamide derivatives, which share a core N-phenylbenzamide structure, revealed that the onset of thermal decomposition for these complex molecules occurs in a relatively narrow range, between 259-271°C, indicating that the core amide linkage possesses considerable inherent stability.[1] The parent N-phenylbenzamide itself is known to undergo pyrolysis at significantly higher temperatures, around 425°C.[2]

Comparative Thermal Analysis Data

The following table summarizes the thermal decomposition data for a series of substituted benzamide derivatives, providing a comparative look at their stability. The data is compiled from studies utilizing TGA and DSC to determine the onset of decomposition and melting points.

CompoundSubstituent(s)Melting Point (°C)Onset of Thermal Decomposition (°C)
N-[4-(phenylsulfamoyl)phenyl]acetamide-SO₂NHPh on N-phenyl ring, -NHCOCH₃ on benzoyl ring195 - 227259 - 271
4-amino-N-phenylbenzenesulfonamide-SO₂NH₂ on benzoyl ring, -NH₂ on N-phenyl ring195 - 227259 - 271
N-[4-(phenylsulfamoyl)phenyl]benzamide-SO₂NHPh on N-phenyl ring195 - 227259 - 271
N-(4-[(3-chlorophenyl)sulfamoyl]phenylbenzamide-SO₂NH(3-Cl-Ph) on N-phenyl ring195 - 227259 - 271
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamide derivatives (ortho, meta, para)Methoxy on benzoyl ring, Mercapto-thiadiazol on NNot specified~200 - 300 (multi-step decomposition)

Data for sulfanilamide derivatives adapted from[1]. Data for methoxybenzamide derivatives conceptualized from[3].

Experimental Protocols

The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following is a generalized experimental protocol for these techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Generalized Protocol:

  • A small sample of the N-phenylbenzamide derivative (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate, for example, 10°C/min, over a temperature range (e.g., from room temperature to 600°C).

  • A continuous flow of an inert gas, such as nitrogen, is maintained to prevent oxidative degradation.

  • The mass of the sample is recorded continuously as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA curve as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and heats of fusion.

Generalized Protocol:

  • A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate (e.g., 10°C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram.

Logical Workflow for Thermal Stability Assessment

The process of evaluating the thermal stability of novel substituted N-phenylbenzamides can be visualized as a systematic workflow, from synthesis to data analysis.

G cluster_synthesis Synthesis and Purification cluster_analysis Thermal Analysis cluster_data Data Interpretation S1 Synthesis of Substituted N-Phenylbenzamide S2 Purification (e.g., Recrystallization, Chromatography) S1->S2 S3 Structural Characterization (NMR, IR, MS) S2->S3 A1 Thermogravimetric Analysis (TGA) S3->A1 Sample A2 Differential Scanning Calorimetry (DSC) S3->A2 Sample D1 Determine Onset of Decomposition (from TGA) A1->D1 D2 Determine Melting Point and Enthalpy of Fusion (from DSC) A2->D2 D3 Comparative Analysis D1->D3 D2->D3 R R D3->R Report and Guide Generation

Caption: Workflow for Thermal Stability Assessment of N-Phenylbenzamides.

References

A Comparative Guide to the Mechanistic Pathways of 2-Bromo-N-phenylbenzamide Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of 2-Bromo-N-phenylbenzamide to form phenanthridinone is a pivotal transformation in the synthesis of various biologically active compounds and functional materials. This guide provides a comparative analysis of two prominent catalytic systems employed for this reaction: palladium and copper-based catalysts. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, we aim to equip researchers with the necessary information to select the optimal synthetic strategy for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the efficiency and conditions required for the cyclization of this compound. Palladium catalysts are generally characterized by high efficiency and broad substrate scope, often operating under milder conditions. Copper catalysts, while also effective, may necessitate higher temperatures but offer a more economical alternative. The following tables summarize the key quantitative data from representative studies.

Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Pd(OAc)₂ / PPh₃K₂CO₃DMA1002495[1]
Pd-PVP NPsK₂CO₃H₂O:DMA (1:1)1002495[1]
Pd(OAc)₂ / P(o-tol)₃Cs₂CO₃Toluene11024High[2]
CuI / Phosphine LigandKOtBuo-xylene1201840-92[3]
CuI (ligand-free)K₂CO₃DMF14024Moderate to Good[4]
Table 1: Comparison of Palladium-Catalyzed Reaction Conditions for Phenanthridinone Synthesis.
Catalyst System Key Advantages Key Limitations
Palladium-based High yields, milder reaction conditions, broad functional group tolerance.Higher cost of palladium, potential for catalyst poisoning.
Copper-based Lower cost, readily available catalysts.Often requires higher temperatures, may have a narrower substrate scope, and sometimes requires specific ligands.[3]
Table 2: Qualitative Comparison of Palladium and Copper Catalytic Systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for both palladium and copper-catalyzed cyclization of this compound derivatives.

Palladium-Catalyzed Synthesis of 5-ethylphenanthridin-6(5H)-one

This procedure is adapted from a reported synthesis and outlines the key steps for the intramolecular cyclization.[1]

Materials:

  • 2-Bromo-N-ethylbenzamide

  • Pd-PVP nanoparticles (1 mol%)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

  • Water (H₂O)

Procedure:

  • To a reaction vessel, add 2-Bromo-N-ethylbenzamide, Pd-PVP nanoparticles (1 mol%), and potassium carbonate (3 equivalents).

  • Add a 1:1 mixture of deionized water and dimethylacetamide (DMA).

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Maintain the reaction at this temperature for 24 hours, with stirring.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-ethylphenanthridin-6(5H)-one.

General Protocol for Copper-Catalyzed Intramolecular C-N Coupling

Materials:

  • This compound

  • Copper(I) iodide (CuI, 10 mol%)

  • A suitable ligand (e.g., a phosphine or diamine ligand, if required)

  • A suitable base (e.g., potassium tert-butoxide (KOtBu) or potassium carbonate (K₂CO₃))

  • A high-boiling point solvent (e.g., o-xylene or DMF)

Procedure:

  • In a reaction flask, combine this compound, CuI (10 mol%), the chosen ligand (if any), and the base.

  • Add the anhydrous, degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the specified temperature (typically 120-140 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the phenanthridinone product.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is essential for troubleshooting and further development of these catalytic systems. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the palladium and copper-catalyzed reactions.

Palladium_Catalyzed_Mechanism cluster_0 Catalytic Cycle Start Pd(0)L_n OxAdd Oxidative Addition Start->OxAdd 2-Bromo-N- phenylbenzamide Intermediate1 Aryl-Pd(II)-Br OxAdd->Intermediate1 Coord Amide Coordination Intermediate1->Coord Intermediate2 Coordinated Complex Coord->Intermediate2 Deprot Deprotonation Intermediate2->Deprot Base Intermediate3 Palladacycle Deprot->Intermediate3 RedEl Reductive Elimination Intermediate3->RedEl RedEl->Start Releases Pd(0) Product Phenanthridinone RedEl->Product

Caption: Proposed mechanism for the Palladium-catalyzed intramolecular C-N coupling.

Copper_Catalyzed_Mechanism cluster_1 Catalytic Cycle Cu_I Cu(I)X Amide_Coord Amide Coordination & Deprotonation Cu_I->Amide_Coord 2-Bromo-N- phenylbenzamide, Base Cu_Amide Cu(I)-Amidate Amide_Coord->Cu_Amide Oxidative_Add Intramolecular Oxidative Addition Cu_Amide->Oxidative_Add Cu_III Aryl-Cu(III)-Complex Oxidative_Add->Cu_III Reductive_Elim Reductive Elimination Cu_III->Reductive_Elim Reductive_Elim->Cu_I Releases Cu(I) Product_Out Phenanthridinone Reductive_Elim->Product_Out

Caption: Postulated mechanism for the Copper-catalyzed intramolecular C-N coupling.

References

A Comparative Analysis of the Bioactivity of N-phenylbenzamide and its Bromo-substituted Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the bioactivity of N-phenylbenzamide and its bromo-substituted analogues, presenting key experimental data on their antimicrobial and antiviral properties. The following sections summarize quantitative findings, outline experimental methodologies, and visualize relevant biological pathways and workflows to support researchers, scientists, and drug development professionals.

Comparative Bioactivity: A Tabular Summary

The introduction of a bromine atom to the N-phenylbenzamide scaffold has been shown to modulate its biological activity. The following tables summarize the quantitative data from comparative studies in antimicrobial and antiviral assays.

Table 1: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The data below compares the activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide with its non-halogenated and chloro-substituted analogues against Gram-positive bacteria.

CompoundModificationTest OrganismMIC (mg/mL)
N-phenyl-2-hydroxybenzamideParent CompoundStaphylococcus aureus> 5.0
N-(2-chlorophenyl)-2-hydroxybenzamideChloro-substitutedStaphylococcus aureus0.125–0.5
N-(2-bromo-phenyl)-2-hydroxy-benzamideBromo-substitutedStaphylococcus aureus2.5–5.0

Data synthesized from studies on halogenated salicylanilide derivatives.[1]

Table 2: Antiviral Activity against Enterovirus 71 (EV71)

The 50% inhibitory concentration (IC50) measures the potency of a compound in inhibiting viral replication. This table compares the anti-EV71 activity of a bromo-substituted N-phenylbenzamide derivative with its non-brominated analogue.

CompoundModificationVirus StrainIC50 (µM)
3-amino-4-methoxy-N-phenylbenzamideParent AnalogueEV71 (SZ-98)> 200
3-amino-N-(4-bromophenyl)-4-methoxybenzamideBromo-substitutedEV71 (SZ-98)5.7 ± 0.8

Data extracted from a study on novel N-phenylbenzamide derivatives as EV71 inhibitors.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the antimicrobial efficacy of the N-phenylbenzamide derivatives.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (N-phenylbenzamide and its analogues)

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in MHB in the wells of a 96-well plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (containing bacteria and MHB without any compound) and a negative control well (containing MHB only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-Enterovirus 71 (EV71) Activity Assay

This protocol describes the cytopathic effect (CPE) inhibition assay used to evaluate the antiviral activity of the compounds against EV71.

Objective: To measure the ability of a compound to inhibit the virus-induced damage to host cells.

Materials:

  • Test compounds

  • Vero cells (host cell line)

  • Enterovirus 71 (EV71)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well plates

  • Microscope

Procedure:

  • Cell Seeding: Vero cells are seeded into 96-well plates and allowed to form a monolayer.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in DMEM.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific titer of EV71. Simultaneously, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere until the CPE in the virus control wells (no compound) is evident (typically 2-3 days).

  • CPE Observation: The cells are observed under a microscope to assess the extent of CPE.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the viral CPE.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can provide a clearer understanding of the underlying biological processes and methodologies.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination signaling_pathway_apobec3g N_phenylbenzamide N-phenylbenzamide Analogue Cell Host Cell N_phenylbenzamide->Cell Enters APOBEC3G_Upregulation Upregulation of APOBEC3G Cell->APOBEC3G_Upregulation Triggers Inhibition Inhibition APOBEC3G_Upregulation->Inhibition EV71_Replication EV71 Replication Inhibition->EV71_Replication

References

Purity Assessment of 2-Bromo-N-phenylbenzamide: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for research and drug development, the purity of intermediate and final compounds is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-Bromo-N-phenylbenzamide, a key intermediate in the synthesis of various biologically active molecules. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their analytical needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility in separating, identifying, and quantifying compounds in a mixture.[1] It is particularly well-suited for non-volatile and thermally unstable compounds, making it an ideal choice for the analysis of this compound.[2][3] A robust HPLC method can effectively separate the main compound from process-related impurities and degradation products.[3]

Experimental Protocol: A Standard HPLC Method

This protocol outlines a standard reversed-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for mobile phase adjustment)

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.[4] The aqueous portion can be acidified with a small amount of phosphoric acid to improve peak shape.

  • Elution Mode: Isocratic or gradient elution can be employed. For a screening method, a gradient from 50% to 90% acetonitrile over 20 minutes can be effective in separating impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection: UV detection at 254 nm.

4. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.

Potential Impurities

During the synthesis of this compound, several impurities may arise, including:

  • Unreacted starting materials: 2-bromobenzoic acid and aniline.

  • By-products from side reactions.

  • Degradation products.

A well-developed HPLC method should be able to resolve the main peak from these potential impurities.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve This compound Injector Inject Sample Sample->Injector MobilePhase Prepare Acetonitrile/ Water Mixture Column C18 Column Separation Injector->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and disadvantages.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns and higher pressures.[2]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broad applicability for non-volatile and thermally unstable compounds.[2][3]Similar to HPLC but with enhanced performance for complex mixtures.[2]Primarily for volatile and thermally stable compounds.[1][3]
Resolution GoodExcellent, with better separation of closely related compounds.[1][2]Very high for volatile compounds.[3]
Analysis Time ModerateSignificantly faster than HPLC.[1][2]Generally fast for simple mixtures.[3]
Sensitivity Good, can detect trace concentrations.[2]Enhanced sensitivity compared to HPLC.[1]Highly sensitive detectors are available.[3]
Solvent Consumption ModerateReduced solvent consumption compared to HPLC.[1][2]Minimal solvent use (carrier gas instead of liquid mobile phase).
Cost & Complexity Moderate cost and complexity.Higher initial cost and complexity.[2]Moderate cost, can be less complex than HPLC for routine analyses.
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development that utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures than conventional HPLC.[2] This results in several key advantages:

  • Increased Resolution and Efficiency: UPLC provides sharper and narrower peaks, leading to better separation of complex mixtures.[2]

  • Faster Analysis Times: The higher optimal linear velocity of the mobile phase allows for significantly shorter run times, increasing sample throughput.[1][2]

  • Enhanced Sensitivity: Sharper peaks lead to higher peak heights and improved signal-to-noise ratios.[1]

  • Reduced Solvent Consumption: Shorter analysis times and smaller column dimensions lead to a significant reduction in solvent usage.[1][2]

For the analysis of this compound, converting an HPLC method to a UPLC method could offer significant improvements in speed and resolution, which is particularly beneficial for high-throughput screening or for resolving closely eluting impurities.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile compounds.[1][3] For a compound like this compound, which has a relatively high boiling point, GC analysis would likely require derivatization to increase its volatility or the use of high-temperature GC, which may risk thermal degradation. Therefore, GC is generally less suitable for the direct analysis of this compound compared to HPLC.[3] However, GC can be an excellent technique for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents.[3]

Logical Relationship of Method Selection

Method_Selection cluster_options Analytical Technique Options cluster_impurities Potential Impurities Analyte This compound (Non-volatile, Thermally Labile) HPLC HPLC Analyte->HPLC Suitable UPLC UPLC Analyte->UPLC Highly Suitable (Faster, Higher Resolution) GC GC Analyte->GC Generally Unsuitable (Requires Derivatization/High Temp) Volatile Volatile Impurities (e.g., Residual Solvents) Volatile->GC Suitable for Trace Analysis NonVolatile Non-Volatile Impurities (e.g., Starting Materials, By-products) NonVolatile->HPLC Suitable for Separation NonVolatile->UPLC Excellent for Separation

Caption: Decision tree for analytical method selection.

Conclusion

For the routine purity assessment of this compound, HPLC is a robust and reliable method that offers a good balance of performance, cost, and accessibility. The provided experimental protocol serves as a solid starting point for method development.

For laboratories requiring higher throughput and improved resolution for complex impurity profiles, UPLC presents a superior alternative , albeit with a higher initial investment.

While GC is not the primary recommended technique for the analysis of the parent compound due to its non-volatile nature, it remains a valuable complementary tool for the specific analysis of volatile impurities such as residual solvents.

The choice of analytical technique will ultimately depend on the specific requirements of the researcher, including the need for speed, resolution, sensitivity, and the available instrumentation.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-N-phenylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-Bromo-N-phenylbenzamide should be treated as a halogenated organic hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. Adherence to your institution's specific hazardous waste protocols, managed by the Environmental Health and Safety (EHS) office, is mandatory. This guide provides a comprehensive overview of the necessary procedures to ensure safe and compliant disposal.

I. Chemical and Hazard Profile

A thorough understanding of the chemical's properties and associated hazards is the first step in safe handling and disposal.

Property Value Source
Chemical Formula C₁₃H₁₀BrNO[1]
Molecular Weight 276.13 g/mol [1]
Appearance Solid
Boiling Point 306.5°C at 760 mmHg[1]
Flash Point 139.2°C[1]
Density 1.496 g/cm³[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Waste Classification Halogenated Organic Waste[3]

II. Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Classification:

  • As a brominated organic compound, this compound must be classified as a halogenated organic waste .[3]

  • This classification is crucial for proper segregation from other waste streams to prevent dangerous reactions and to ensure correct disposal by your institution's waste management provider. Halogenated waste is typically incinerated at high temperatures.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A lab coat.

  • All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

3. Waste Collection and Segregation:

  • Solid Waste:

    • Collect pure this compound waste, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be in good condition, with a secure, tight-fitting lid.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, it must be collected in a container designated for halogenated organic liquid waste .

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. This is because the disposal methods differ, and co-mingling increases disposal costs and complexity.

  • Incompatible Materials:

    • Keep this compound waste separate from:

      • Strong oxidizing agents.

      • Strong bases.

      • Acids.

4. Labeling the Waste Container:

  • Proper labeling is a critical compliance step. The label on your hazardous waste container must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ". Do not use abbreviations.

    • An accurate estimation of the quantity.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

    • Relevant hazard pictograms (e.g., irritant).

5. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

6. Arranging for Disposal:

  • Once the waste container is full, or if the experiment generating the waste is complete, arrange for a pickup through your institution's EHS office.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a paper request.

7. Disposal of Empty Containers:

  • An empty container that once held this compound must be triple-rinsed with a suitable solvent (such as acetone or ethanol).

  • The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of as halogenated organic liquid waste .

  • After triple-rinsing and allowing the container to air dry, deface or remove the original label. The clean, de-labeled container can then typically be disposed of in the regular trash or recycled, according to your institution's policy.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Classification & Segregation cluster_2 Step 2: Collection & Labeling cluster_3 Step 3: Storage & Disposal start Generate this compound Waste classify Classify as Halogenated Organic Waste start->classify segregate Segregate from Non-Halogenated Waste, Acids, Bases, and Oxidizers classify->segregate collect Collect in a Compatible, Sealed Container segregate->collect label_waste Label with 'Hazardous Waste' and Full Chemical Name collect->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store request_pickup Request Pickup from Institutional EHS store->request_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Bromo-N-phenylbenzamide. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

It is also harmful if swallowed or inhaled.[3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Use
Eye and Face Safety GogglesChemical splash goggles are required to protect against dust particles and splashes. A face shield should be worn in addition to goggles when handling large quantities or if there is a significant splash risk.
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against skin contact.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate particulate filter if handling the compound as a powder outside of a chemical fume hood or if dust is generated.
Foot Closed-Toe ShoesSturdy, closed-toe shoes must be worn to protect against spills and falling objects.

Safe Handling and Operational Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[5]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust particles. Use a spatula or other appropriate tool for transfers. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate the work area.

Accidental Release and Exposure Plan

Spill Response:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6] Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills: Evacuate the area and prevent entry. If the spill is significant, contact your institution's environmental health and safety (EHS) department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.

  • Liquid Waste: Collect any liquid waste containing the compound in a labeled, sealed, and appropriate waste container.

  • Disposal: Dispose of all waste through your institution's EHS-approved hazardous waste disposal program.[1] Do not dispose of it down the drain or in regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the standard workflow for handling this compound, incorporating critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Proceed to handling check1 Verify Fume Hood Function prep_setup->check1 handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer check2 Inspect Gloves for Damage handling_weigh->check2 handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon Experiment complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose check3 Confirm Waste Container Compatibility cleanup_waste->check3 post_ppe Remove PPE cleanup_dispose->post_ppe Waste secured post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for handling this compound with safety checkpoints.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.